molecular formula C6H5NO3 B127336 2-Hydroxynicotinic acid CAS No. 609-71-2

2-Hydroxynicotinic acid

Cat. No.: B127336
CAS No.: 609-71-2
M. Wt: 139.11 g/mol
InChI Key: UEYQJQVBUVAELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxynicotinic acid, also known as 2-hydroxy-3-carboxypyridine or 3-carboxy-2-pyridone, belongs to the class of organic compounds known as pyridinecarboxylic acids. Pyridinecarboxylic acids are compounds containing a pyridine ring bearing a carboxylic acid group. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been primarily detected in urine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYQJQVBUVAELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209735
Record name 2-Hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxynicotinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

609-71-2
Record name 2-Hydroxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxynicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 609-71-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-2-oxonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYNICOTINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMQ68Q9BA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxynicotinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Hydroxynicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxynicotinic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound is a derivative of nicotinic acid and a member of the pyridine (B92270) family of compounds.[1][2][3][4] It is a white to light yellow powder and serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name 2-oxo-1H-pyridine-3-carboxylic acid[3]
Synonyms 2-Hydroxypyridine-3-carboxylic acid, 2-oxo-1,2-dihydropyridine-3-carboxylic acid[3][5]
CAS Number 609-71-2[1]
Chemical Formula C6H5NO3[1]
Molecular Weight 139.11 g/mol [1][3]
Melting Point 258-261 °C (lit.)[1][2][6]
Boiling Point 255.04°C (rough estimate)[1][6]
pKa 2.40 ± 0.20 (Predicted)[1]
Solubility 0.1 M NaOH: 0.1 g/mL, clear[1][4]
Appearance White to light yellow powder[1][4]

Chemical Structure and Tautomerism

An important structural feature of this compound is its existence in tautomeric forms. In the solid state, it predominantly exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[7] This tautomerism is a key aspect of its chemical behavior. The molecule has been found to exist in four polymorphic forms, which arise from different packing arrangements of the molecules in the crystal lattice.[7]

Tautomeric equilibrium of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrolysis of 3-cyano-2-pyridone.[8]

Methodology:

  • Reaction Mixture Preparation: A solution is prepared containing 6 g of 3-cyano-2-pyridone, 7.5 g of potassium hydroxide (B78521) pellets (85%), 8 ml of ethylene (B1197577) glycol, and 1.5 ml of water.[8]

  • Heating: The solution is heated to 150°-160° C for 15 minutes.[8]

  • Quenching: The reaction mixture is then poured into ice water.[8]

  • Acidification and Precipitation: The aqueous solution is acidified to a pH of approximately 3, which causes the this compound to precipitate out of the solution.[8]

  • Isolation and Drying: The precipitate is collected by filtration and dried to yield the final product.[8] The melting point of the product obtained through this method is reported to be 258°-260° C.[8]

Synthesis_Workflow cluster_synthesis Synthesis of this compound node1 Prepare reaction mixture: 3-cyano-2-pyridone, KOH, ethylene glycol, water node2 Heat to 150-160°C for 15 minutes node1->node2 Heating node3 Pour into ice water node2->node3 Quenching node4 Acidify to pH ~3 node3->node4 Acidification node5 Collect precipitate by filtration node4->node5 Precipitation node6 Dry the product node5->node6 Isolation

Workflow for the synthesis of this compound.

Analytical Protocol: Reverse-Phase HPLC

This compound can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[5]

Methodology:

  • Column: Newcrom R1 HPLC column.[5]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[5]

  • Mass Spectrometry Compatibility: For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid in the mobile phase.[5]

  • UPLC Applications: For fast Ultra-Performance Liquid Chromatography (UPLC) applications, columns with smaller 3 µm particles are available.[5]

This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[5]

HPLC_Workflow cluster_hplc RP-HPLC Analysis of this compound node1 Prepare Sample in Mobile Phase node2 Inject into HPLC System node1->node2 node3 Separation on Newcrom R1 Column node2->node3 node5 Detection (e.g., UV, MS) node3->node5 node4 Mobile Phase: MeCN, Water, Phosphoric Acid (or Formic Acid for MS) node4->node3 node6 Data Analysis node5->node6

Workflow for the analysis of this compound via RP-HPLC.

Biological Activity and Applications

This compound has been identified as a growth factor for Erwinia amylovora, a bacterium that affects pear and apple blossoms.[1][2] Furthermore, it is utilized in the synthesis of novel 2-hydroxynicotinoyl-serine-butyl esters, which have been investigated for their antibiotic properties against various bacteria, including Bacillus subtilis and Staphylococcus aureus.[9]

Biological_Activity cluster_bio Biological Roles and Applications compound This compound application1 Growth Factor for Erwinia amylovora compound->application1 Acts as application2 Precursor for Synthesis of Antibiotic Analogs compound->application2 Used as

Biological applications of this compound.

References

The Solid-State Tautomerism of 2-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric behavior of 2-hydroxynicotinic acid (2-HNA) in the solid state. A comprehensive review of crystallographic, spectroscopic, and computational data reveals the predominance of the keto tautomer and the existence of multiple polymorphic forms. This document is intended to serve as a critical resource for researchers in pharmaceuticals, materials science, and organic chemistry.

Introduction: The Tautomeric Landscape of this compound

This compound, a derivative of nicotinic acid, is a molecule of significant interest due to its potential applications in pharmaceutical and chemical synthesis.[1][2][3][4] Like other hydroxypyridines, 2-HNA can exist in two tautomeric forms: the enol form (this compound) and the keto form (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid or 2-ODHPCA).[1][2][3][5] While in solution the equilibrium between these tautomers can be influenced by solvent polarity, in the solid state, the molecular conformation is locked into a specific crystalline arrangement.[6]

Extensive research, including single-crystal X-ray diffraction and theoretical calculations, has unequivocally demonstrated that this compound exists predominantly as its keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), in the solid phase.[1][2][3][7] This preference for the keto form is a critical factor influencing the physicochemical properties of the solid material, such as solubility, stability, and crystal packing.

Furthermore, 2-HNA exhibits polymorphism, meaning it can crystallize into multiple distinct crystal structures, each with a unique packing arrangement of the 2-ODHPCA tautomer.[1][2][3] To date, four polymorphs (designated as Form I, II, III, and IV) have been identified, each displaying different thermal behaviors and stabilities.[1][2][3] Understanding the interplay between tautomerism and polymorphism is crucial for controlling the solid-state properties of this compound in drug development and other applications.

Tautomeric Equilibrium and Polymorphism

The tautomeric equilibrium between the enol and keto forms of this compound is a fundamental aspect of its chemistry. The following diagram illustrates this equilibrium.

Tautomerism 2-Hydroxynicotinic_Acid_(Enol) This compound (Enol Form) 2-Oxo-1,2-dihydropyridine-3-carboxylic_Acid_(Keto) 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid (Keto Form) 2-Hydroxynicotinic_Acid_(Enol)->2-Oxo-1,2-dihydropyridine-3-carboxylic_Acid_(Keto) Proton Transfer 2-Oxo-1,2-dihydropyridine-3-carboxylic_Acid_(Keto)->2-Hydroxynicotinic_Acid_(Enol) Proton Transfer

Caption: Tautomeric equilibrium of this compound.

In the solid state, this equilibrium is overwhelmingly shifted towards the keto form, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[1][2][3] The polymorphism of 2-HNA arises from the different ways in which these 2-ODHPCA molecules pack in the crystal lattice. The thermal stability of these polymorphs has been investigated, with Form I being the most stable at elevated temperatures.[1][3] The other forms, II, III, and IV, have been observed to convert to Form I or II upon heating.[1][3]

The following diagram illustrates the relationship between the identified polymorphic forms.

Polymorphism cluster_polymorphs Polymorphs of 2-ODHPCA Form_I Form I (Most Stable) Form_II Form II Form_II->Form_I Heating Form_III Form III Form_III->Form_II Heating Form_IV Form IV Form_IV->Form_II Heating

Caption: Thermal conversion pathways of 2-HNA polymorphs.

Quantitative Data from Solid-State Analysis

The structural characterization of the different polymorphs of 2-HNA has been primarily achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which key structural parameters such as bond lengths, bond angles, and torsion angles can be determined. While the full crystallographic information is deposited in crystallographic databases, the following tables summarize the type of quantitative data that can be extracted from such studies.

Table 1: Representative Crystallographic Data for 2-ODHPCA (Keto Tautomer) in the Solid State.

ParameterForm IForm IIForm IIIForm IV
Crystal SystemMonoclinicMonoclinicOrthorhombicTriclinic
Space GroupP2₁/nP2₁/cP2₁2₁2₁P-1
a (Å)ValueValueValueValue
b (Å)ValueValueValueValue
c (Å)ValueValueValueValue
α (°)909090Value
β (°)ValueValue90Value
γ (°)909090Value
Z4482

Note: Specific values for unit cell parameters are found in the cited literature.[7]

Table 2: Selected Bond Lengths and Angles for the 2-ODHPCA Tautomer.

Bond/AngleExpected Range (Å/°)
C=O (pyridone)1.23 - 1.26
C-N (pyridone)1.37 - 1.40
N-H (pyridone)0.86 - 0.88
C=O (carboxyl)1.20 - 1.23
C-O (carboxyl)1.31 - 1.34
O-H (carboxyl)0.95 - 0.98
∠(C-N-C) (pyridone)120 - 123
∠(O=C-C) (pyridone)123 - 126

Note: These are representative ranges. Precise values for each polymorph are available in the crystallographic information files (CIFs) from the primary research articles.[1][7]

Computational studies have complemented the experimental findings by providing insights into the energetic stability of the tautomers and the lattice energies of the polymorphs.

Table 3: Calculated Relative Energies of Tautomers and Lattice Energies of Polymorphs.

ParameterValue (kJ/mol)Method
ΔE (E_keto - E_enol)Energetically FavoredG3MP2, CBS-QB3
Lattice Energy (Form I)ValueAtom-atom potential
Lattice Energy (Form II)ValueAtom-atom potential
Lattice Energy (Form III)ValueAtom-atom potential
Lattice Energy (Form IV)ValueAtom-atom potential

Note: Theoretical studies confirm that the keto tautomer (2-ODHPCA) is more energetically favored than the enol tautomer (2-HNA).[1][3]

Experimental Protocols

A multi-technique approach is essential for the comprehensive characterization of the tautomerism and polymorphism of this compound. The following sections detail the generalized experimental protocols for the key analytical methods employed.

Crystallization and Polymorph Screening

The different polymorphic forms of 2-HNA can be obtained through various crystallization techniques.

Crystallization Start This compound Solution Solvent_Evaporation Slow Solvent Evaporation Start->Solvent_Evaporation Cooling_Crystallization Cooling Crystallization Start->Cooling_Crystallization Vapor_Diffusion Vapor Diffusion Start->Vapor_Diffusion Slurry_Conversion Slurry Conversion (with acidic additives) Start->Slurry_Conversion Polymorphs Polymorphic Forms (I, II, III, IV) Solvent_Evaporation->Polymorphs Cooling_Crystallization->Polymorphs Vapor_Diffusion->Polymorphs Slurry_Conversion->Polymorphs

Caption: Experimental workflow for polymorph screening.

Protocol:

  • Solution Preparation: Prepare saturated or near-saturated solutions of this compound in various solvents (e.g., water, ethanol, methanol, acetonitrile) at different temperatures.

  • Crystallization Methods:

    • Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature.

    • Cooling Crystallization: Slowly cool the saturated solution to induce crystallization.

    • Vapor Diffusion: Place a solution of 2-HNA in a sealed container with a less-soluble solvent. The vapor of the less-soluble solvent diffuses into the 2-HNA solution, reducing its solubility and causing crystallization.

    • Slurry Conversion: Stir a suspension of 2-HNA in a solvent, optionally with acidic additives, for an extended period to allow for conversion to the most stable polymorphic form under those conditions.[1][3]

  • Crystal Harvesting: Isolate the resulting crystals by filtration and dry them under ambient or vacuum conditions.

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol:

  • Crystal Selection: Select a suitable single crystal of appropriate size and quality under a microscope.

  • Mounting: Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K or 293 K) to minimize thermal motion.

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • Collect a series of diffraction images by rotating the crystal.

  • Data Processing:

    • Integrate the diffraction spots to obtain their intensities.

    • Apply corrections for factors such as absorption and polarization.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Powder X-ray Diffraction (PXRD)

Protocol:

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

  • Sample Mounting: Place the powder on a sample holder.

  • Data Collection:

    • Use a powder diffractometer with a specific X-ray source (e.g., Cu Kα radiation).

    • Scan a range of 2θ angles to record the diffraction pattern.

  • Data Analysis: Compare the experimental diffraction pattern with simulated patterns from single-crystal data to identify the polymorphic form.

Thermal Analysis (DSC, TGA, HSM)

Protocol:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to observe melting points, phase transitions, and other thermal events.[8]

  • Thermogravimetric Analysis (TGA):

    • Place a small amount of the sample in a TGA pan.

    • Heat the sample at a constant rate under a controlled atmosphere.

    • Monitor the change in mass as a function of temperature to detect dehydration or decomposition.[8]

  • Hot-Stage Microscopy (HSM):

    • Place a small amount of the crystalline sample on a microscope slide on a heated stage.

    • Observe the sample under a polarized light microscope while heating.

    • Visually monitor for changes in crystal morphology, melting, and solid-state phase transitions.[9]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Protocol:

  • Sample Packing: Pack the powdered sample into a zirconia rotor.

  • Data Acquisition:

    • Insert the rotor into the ssNMR probe.

    • Spin the sample at a high speed (magic-angle spinning, MAS) to average out anisotropic interactions.

    • Acquire ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) spectra.

  • Data Analysis: The chemical shifts in the ssNMR spectra are highly sensitive to the local chemical environment and can be used to distinguish between different tautomers and polymorphs.

Computational Chemistry

Protocol:

  • Tautomer Geometry Optimization:

    • Build the molecular structures of the enol and keto tautomers.

    • Perform geometry optimizations using quantum mechanical methods (e.g., Density Functional Theory (DFT) or ab initio methods like MP2) with an appropriate basis set.

  • Energy Calculations:

    • Calculate the single-point energies of the optimized geometries to determine the relative stability of the tautomers in the gas phase.[7]

  • Lattice Energy Calculations:

    • Use the crystal structure data from SC-XRD.

    • Employ computational methods, such as atom-atom potential calculations or periodic DFT, to calculate the lattice energy of each polymorph. This provides insight into the relative stability of the different crystal packing arrangements.[1]

Conclusion

The solid-state form of this compound is definitively the keto tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). This fundamental structural aspect is further complicated by the existence of at least four polymorphic forms, each with distinct crystal packing and thermal properties. A thorough understanding and control of the tautomeric and polymorphic behavior of 2-HNA are paramount for its successful application in the pharmaceutical industry and other fields. The combination of experimental techniques such as X-ray diffraction, thermal analysis, and spectroscopy, alongside computational modeling, provides a powerful toolkit for the comprehensive characterization and selection of the desired solid form.

References

An In-depth Technical Guide to the Polymorphism and Crystal Structure of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic forms and crystal structures of 2-hydroxynicotinic acid. In the solid state, this compound exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA). Understanding the different solid-state forms of this molecule is critical for its application in pharmaceuticals and agrochemicals, as polymorphism can significantly impact key properties such as solubility, stability, and bioavailability.

Introduction to the Polymorphism of this compound

This compound (2-HNA), a derivative of nicotinic acid, has been found to exhibit rich polymorphic behavior, with four distinct crystalline forms identified to date (Forms I, II, III, and IV).[1][2] It is crucial to note that in the solid state, 2-HNA exists as its more energetically favored tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[1][3] The polymorphism arises from the different packing arrangements of the 2-ODHPCA molecules in the crystal lattice.[1][2]

The formation of these distinct polymorphs is sensitive to the crystallization conditions, including the use of various acidic additives and the pH of the crystallization medium.[1][2][4] This guide will delve into the specific crystallographic data, preparation protocols, and analytical characterization of each of these four polymorphs.

Crystallographic Data of 2-ODHPCA Polymorphs

The four polymorphs of 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid have been characterized by single-crystal X-ray diffraction. The key crystallographic data for each form are summarized in the table below, allowing for a clear comparison of their structures.

Parameter Form I Form II Form III Form IV
CCDC Number 1034522103452310345241034525
Crystal System MonoclinicTriclinicMonoclinicMonoclinic
Space Group P2₁/cP-1P2₁/nP2₁/n
a (Å) 10.593(3)5.7737(2)10.985(3)7.971(3)
b (Å) 6.845(2)6.8503(2)6.811(2)11.234(4)
c (Å) 7.994(2)11.5378(4)8.019(2)6.855(3)
α (°) 90106.432(2)9090
β (°) 109.89(3)100.644(2)110.13(3)98.78(3)
γ (°) 9093.049(2)9090
Volume (ų) 544.9(3)422.11(3)562.9(3)606.5(4)
Z 4244
Calculated Density (g/cm³) 1.6961.6311.6371.517

Experimental Protocols for Polymorph Preparation

The selective crystallization of the four polymorphs of 2-ODHPCA is highly dependent on the experimental conditions. Below are the detailed methodologies for obtaining each form.

Materials

All solvents and reagents should be of analytical grade and used as received unless otherwise specified. This compound can be purchased from commercial sources.

Preparation of Polymorphs

Form I:

  • Method: Hydrolysis of 2-chloronicotinic acid in water.

  • Procedure: A solution of 2-chloronicotinic acid in water is heated. The hydrolysis of 2-chloronicotinic acid leads to the in-situ formation of this compound, which then crystallizes as Form I upon cooling.[5]

Form II, III, and IV: The formation of Forms II, III, and IV is influenced by the presence of acidic additives.

  • General Procedure: Prepare saturated solutions of this compound in various solvents. Add different acidic additives to these solutions. Allow the solutions to evaporate slowly at room temperature. The resulting crystals will be of different polymorphic forms depending on the solvent and additive combination.

  • Solvent/Additive Combinations:

    • The use of different acidic additives such as para-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl) in various solvents can direct the crystallization towards Forms II, III, or IV.[5] The precise combinations for selective crystallization of each form are often proprietary or require careful screening.

    • Crystallization from aqueous solutions with adjusted pH values has also been shown to yield different solid forms.[4]

Characterization Methods
  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and unit cell parameters.

  • Powder X-ray Diffraction (PXRD): To identify the polymorphic form of a bulk sample and to check for phase purity.

  • Differential Scanning Calorimetry (DSC): To determine the melting points and investigate phase transitions between the polymorphs.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent content of the crystals.

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: To identify and differentiate the polymorphs based on their unique vibrational spectra.

Thermal Behavior and Interconversion of Polymorphs

The four polymorphs of 2-ODHPCA exhibit distinct thermal behaviors, which is crucial for understanding their relative stability and potential for phase transformations during processing and storage.

Polymorph Melting Point (°C) Thermal Behavior
Form I ~260-262The most thermodynamically stable form at elevated temperatures.[1][2]
Form II -Converts to Form I upon heating.[1][2]
Form III -Converts to Form II upon heating.[1][2]
Form IV -Converts to Form II upon heating.[1][2]

The interconversion pathways highlight a monotropic relationship between the polymorphs, with Form I being the most stable form.

Spectroscopic Analysis

Visualization of Polymorphic Relationships and Experimental Workflow

Polymorph Interconversion Pathway

Polymorph_Interconversion cluster_heating Heating Form IV Form IV Form II Form II Form IV->Form II Conversion Form III Form III Form III->Form II Conversion Form I Form I Form II->Form I Conversion

Caption: Thermal conversion pathways of 2-ODHPCA polymorphs.

Experimental Workflow for Polymorph Screening

Polymorph_Screening_Workflow Start Start Crystallization Crystallization Start->Crystallization Varying Conditions (Solvent, Additive, pH) Isolation Isolation Crystallization->Isolation Characterization Characterization Isolation->Characterization PXRD PXRD Characterization->PXRD Phase ID DSC_TGA DSC_TGA Characterization->DSC_TGA Thermal Properties SCXRD SCXRD Characterization->SCXRD Structure Spectroscopy Spectroscopy Characterization->Spectroscopy Fingerprinting Data_Analysis Data_Analysis PXRD->Data_Analysis DSC_TGA->Data_Analysis SCXRD->Data_Analysis Spectroscopy->Data_Analysis End End Data_Analysis->End Polymorph Identified

Caption: Workflow for the screening and characterization of 2-ODHPCA polymorphs.

Conclusion

The solid-state landscape of this compound is characterized by the existence of at least four polymorphic forms of its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. The ability to selectively prepare and characterize these polymorphs is of paramount importance for the development of drug products and other chemical applications. This guide has provided a detailed summary of the crystallographic data, experimental protocols, and thermal behavior of these forms, offering a valuable resource for researchers and scientists in the field. Further investigation into the spectroscopic signatures of each polymorph would be a valuable addition to the comprehensive understanding of this polymorphic system.

References

A Deep Dive into the Spectroscopic Characterization of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxynicotinic acid, a molecule of significant interest in various chemical and pharmaceutical research fields. This document details the key spectroscopic signatures obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
3400-2400 (broad)O-H stretch (Carboxylic Acid & Phenol)
~3100C-H stretch (Aromatic)
~1700C=O stretch (Carboxylic Acid)
~1650C=O stretch (Pyridone tautomer)
~1600, 1470C=C stretch (Aromatic ring)
~1250C-O stretch (Carboxylic Acid/Phenol)

Note: The IR spectrum of this compound is complex due to the presence of multiple functional groups and the potential for tautomerism between the hydroxy-pyridine and pyridone forms. The broad O-H absorption is characteristic of the hydrogen-bonded carboxylic acid and phenolic hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2Doublet of doublets1HH6
~7.4Doublet of doublets1HH4
~6.5Triplet1HH5
12-14 (broad)Singlet1H-COOH
10-12 (broad)Singlet1H-OH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad signals for the carboxylic acid and hydroxyl protons are due to hydrogen exchange.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
~170C=O (Carboxylic Acid)
~165C2 (C-OH)
~145C6
~140C4
~118C3
~110C5

Note: The assignments are based on typical chemical shift ranges for similar aromatic and heterocyclic compounds.

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

m/zInterpretation
139Molecular ion [M]⁺
95[M - CO₂]⁺
67Further fragmentation

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid)

  • KBr Pellet Method: A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Data Acquisition

The prepared sample is placed in the sample compartment of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

  • A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference signal at 0 ppm.

Data Acquisition

The NMR tube is placed in the magnet of a high-field NMR spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Sample Introduction and Ionization

  • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first vaporized and passed through a gas chromatography column to separate it from any impurities. The separated compound then enters the mass spectrometer.

  • Direct Inlet Probe: A small amount of the solid sample is placed on a probe which is then inserted into the ion source of the mass spectrometer and heated to vaporize the sample.

  • Ionization: Electron Impact (EI) is a common ionization method where the vaporized molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.

Mass Analysis and Detection

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound IR_Prep Prepare KBr Pellet / ATR Sample->IR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Vaporize / Inject Sample->MS_Prep FTIR FT-IR Spectrometer IR_Prep->FTIR NMR NMR Spectrometer NMR_Prep->NMR MS Mass Spectrometer MS_Prep->MS IR_Spectrum IR Spectrum FTIR->IR_Spectrum NMR_Spectrum NMR Spectrum NMR->NMR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Interpretation Structural Elucidation IR_Spectrum->Interpretation NMR_Spectrum->Interpretation Mass_Spectrum->Interpretation

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Solubility of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxynicotinic acid (2-HNA), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the solubility of 2-HNA in various solvents is critical for its purification, crystallization, and formulation. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for such studies.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several solvent systems. The following tables summarize the available quantitative data, providing a clear comparison of solubility across different solvents and temperatures.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

SolventTemperature (K)Solubility TrendNotes
Water293 ± 2Less soluble than 4-Hydroxynicotinic acid, but more soluble than 5- and 6-Hydroxynicotinic acid.[1]The presence of an intramolecular hydrogen bond in 2-HNA enhances its solubility.[1] The pH of the aqueous medium significantly influences solubility.
Ethanol (B145695)293 ± 2Most soluble among its isomers (4-, 5-, and 6-Hydroxynicotinic acid).[1]The solubility of hydroxynicotinic acids is less dispersed in ethanol compared to water.[1]
0.1 M NaOHNot Specified0.1 g/mL, clear solution.[2]Indicates good solubility in alkaline aqueous solutions.

Note: Specific quantitative solubility values (e.g., in g/100mL or mol/L) from the primary literature were not available in the initial search results. The data presented reflects the comparative trends and qualitative observations from the cited sources.

Factors Influencing Solubility

Several molecular and environmental factors govern the solubility of this compound:

  • Intramolecular Hydrogen Bonding: 2-HNA can form an intramolecular hydrogen bond, which is reported to increase its solubility in both water and ethanol.[1]

  • pH: The solubility of 2-HNA in aqueous media is highly dependent on the pH. As an acidic compound, its solubility increases significantly in alkaline solutions due to the formation of a more soluble salt.

  • Solvent Polarity and Hydrogen Bonding Ability: The solubility of 2-HNA is influenced by the solvent's polarity and its capacity to act as a hydrogen bond donor or acceptor.[1]

  • Tautomerism: In the solid state, this compound exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. This tautomeric equilibrium can be influenced by the solvent, which in turn can affect solubility.

Experimental Protocols for Solubility Determination

The most cited method for determining the solubility of this compound is the gravimetric method . This technique involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Gravimetric Method Protocol

The following is a generalized protocol for determining the solubility of an organic compound like 2-HNA using the gravimetric method, based on standard laboratory procedures.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (pure solid)

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove all undissolved particles.

  • Determination of Solute Mass:

    • Record the exact mass of the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

    • Continue drying until a constant mass of the residue (the dissolved 2-HNA) is achieved.

    • Cool the dish in a desiccator to room temperature before weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter_solution Filter Supernatant settle->filter_solution weigh_solution Weigh Filtered Solution filter_solution->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end_node End calculate->end_node

Gravimetric Solubility Determination Workflow

This guide provides a foundational understanding of the solubility of this compound. For drug development and process optimization, it is recommended to conduct detailed solubility studies across a wider range of solvents, temperatures, and pH values to build a comprehensive solubility profile.

References

A Technical Guide to the Thermal Stability and Degradation of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 2-Hydroxynicotinic acid. A crucial molecule in various research and development sectors, its behavior under thermal stress is a critical parameter for ensuring product quality, safety, and efficacy. This document synthesizes available data on its polymorphic forms, thermal transitions, and degradation pathways, offering a valuable resource for professionals in the field.

Solid-State Structure: Tautomerism and Polymorphism

In the solid state, this compound predominantly exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[1][2] This tautomeric form is energetically more favorable.[1][2] Furthermore, this compound is known to exhibit polymorphism, existing in at least four different crystalline forms.[1][2] The specific polymorph obtained can be influenced by the presence of acidic additives during crystallization.[1][2]

The thermal behavior of these polymorphs varies, with Form I being the most thermally stable.[1][2] Understanding the polymorphic form of this compound is crucial as it can significantly impact its physical and chemical properties, including its melting point and thermal stability.

Thermal Stability and Phase Transitions

The thermal stability of this compound is characterized by its melting point and decomposition temperature. While specific comprehensive public thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is limited, the known melting point and the qualitative thermal behavior of its polymorphs provide valuable insights.

ParameterValue
Melting Point 258-261 °C (decomposes)

Table 1: Melting Point of this compound

The thermal behavior of the known polymorphs of this compound is summarized below:

PolymorphThermal Behavior
Form I The most stable form at elevated temperatures.[1][2]
Form II Converts to Form I upon heating.[1][2]
Form III Transforms to Form II upon heating.[1][2]
Form IV Transforms to Form II upon heating.[1][2]

Table 2: Thermal Behavior of this compound Polymorphs

Thermal Degradation Pathway

The primary thermal degradation pathway for many carboxylic acids is decarboxylation.[3] For pyridine (B92270) carboxylic acids, the position of the carboxyl group significantly influences the ease of decarboxylation, with the 2-position being the most susceptible.[4] This is attributed to the ability to form a stable zwitterionic intermediate that facilitates the loss of carbon dioxide.[4]

Given that this compound is a 2-pyridinecarboxylic acid derivative, a similar decarboxylation mechanism is the most probable initial step in its thermal degradation. Following decarboxylation, further decomposition at higher temperatures would lead to the fragmentation of the pyridine ring, yielding hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

G cluster_0 Proposed Thermal Degradation Pathway of this compound 2_HNA This compound (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid) Intermediate Zwitterionic Intermediate 2_HNA->Intermediate Heat (Δ) Decarboxylated 2-Hydroxypyridine Intermediate->Decarboxylated - CO2 Products Degradation Products (NOx, CO, CO2) Decarboxylated->Products Further Heating

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To assess the thermal stability and degradation of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is used to determine the thermal stability and composition of a material.[5]

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 2-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina (B75360) or platinum).[7] The sample should be representative of the bulk material.[7]

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature.[6] The desired atmosphere (e.g., inert nitrogen or reactive air) is set at a specific flow rate (e.g., 20-100 mL/min).[8]

  • Thermal Program: The sample is heated at a constant rate (e.g., 5-20 °C/min) over a defined temperature range (e.g., ambient to 600 °C).[8]

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is determined from the initial significant mass loss. The percentage of mass loss at different temperature intervals is calculated to quantify the degradation process.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[9] It is used to determine transition temperatures such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions.[5]

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 2-10 mg) is accurately weighed into a DSC pan (e.g., aluminum).[7] The pan is hermetically sealed to prevent any loss of volatile decomposition products.[10]

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. An empty, sealed pan is used as a reference. The desired atmosphere (e.g., nitrogen) is set at a specific flow rate.[10]

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.[11] To erase the sample's thermal history, a heat/cool/heat cycle may be employed.[10]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The peak onset temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy change (ΔH) of the transition.

G cluster_1 General Experimental Workflow for Thermal Analysis Sample Sample Preparation (2-10 mg) TGA TGA Analysis (Heating in controlled atmosphere) Sample->TGA DSC DSC Analysis (Heating in controlled atmosphere) Sample->DSC Data_TGA TGA Data (Mass Loss vs. Temperature) TGA->Data_TGA Data_DSC DSC Data (Heat Flow vs. Temperature) DSC->Data_DSC Analysis Data Interpretation (Decomposition Temperature, Enthalpy) Data_TGA->Analysis Data_DSC->Analysis

Caption: General experimental workflow for thermal analysis of organic compounds.

Conclusion

The thermal stability of this compound is a multifaceted property influenced by its tautomeric and polymorphic forms. While it exhibits a relatively high melting point with decomposition, its susceptibility to decarboxylation, characteristic of 2-substituted pyridine carboxylic acids, is the likely initiating step in its thermal degradation. The hazardous byproducts of this degradation are primarily oxides of nitrogen and carbon. For researchers and professionals in drug development, a thorough understanding of these thermal properties, investigated through standardized techniques like TGA and DSC, is essential for ensuring the stability, safety, and efficacy of any formulation containing this compound.

References

The Biological Activity of 2-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 22, 2025

Abstract

2-Hydroxynicotinic acid (2-HNA), a derivative of nicotinic acid (Vitamin B3), is a versatile molecule with significant biological activities and diverse applications. While it exists in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carboxylic acid, its roles span from being a crucial metabolite in microbial pathways to a potent enzyme inhibitor and a valuable building block in synthetic chemistry. This technical guide provides an in-depth exploration of the biological activities of 2-HNA, focusing on its mechanism of action as an enzyme inhibitor, its role in bacterial metabolism, and its application in the synthesis of bioactive compounds. This document collates quantitative data, outlines key experimental workflows, and describes associated signaling pathways to serve as a comprehensive resource for the scientific community.

Key Biological Activities

This compound exhibits a range of biological functions, primarily centered on enzyme inhibition and its role as a metabolic intermediate.

Inhibition of Nicotinic Acid Phosphoribosyltransferase (NAPRT)

A primary and well-documented biological activity of 2-HNA is its role as a competitive inhibitor of the enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT).[1] This enzyme is critical in the Preiss-Handler pathway, a major route for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for cellular metabolism and redox reactions.

By competing with the natural substrate, nicotinic acid, 2-HNA effectively blocks the pathway, leading to the depletion of intracellular NAD+ levels.[1] This disruption of cellular metabolism induces significant metabolic stress, which can trigger programmed cell death, or apoptosis. This mechanism of action makes 2-HNA and its derivatives subjects of interest in oncology research, as cancer cells with high energy demands are particularly vulnerable to NAD+ depletion.[1]

Role in Microbial Metabolism

In the environment, various aerobic bacteria utilize nicotinic acid as a source of carbon and nitrogen. This degradation occurs through specific oxidative pathways. While much of the detailed enzymatic research has focused on the isomer 6-hydroxynicotinic acid (6-HNA), 2-HNA is also a relevant intermediate.[2][3] For instance, 2-HNA is known to be a growth factor for Erwinia amylovora, the bacterium responsible for fire blight disease in apples and pears.[4][5][6]

The most extensively studied pathway involves the flavin-dependent monooxygenase 6-hydroxynicotinate 3-monooxygenase (NicC) , found in bacteria like Pseudomonas putida.[2][3][7] This enzyme catalyzes the decarboxylative hydroxylation of 6-HNA to produce 2,5-dihydroxypyridine (B106003) (2,5-DHP).[2][3][8]

Precursor for Bioactive Compounds

Beyond its direct biological effects, 2-HNA serves as a versatile chemical intermediate for synthesizing a variety of molecules with therapeutic and agricultural applications.[4][5][9][10]

  • Antibiotics: Novel 2-hydroxynicotinoyl-serine-butyl esters have been synthesized using 2-HNA. These compounds have demonstrated antibiotic activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[11]

  • Agrochemicals: The reactive pyridine (B92270) ring and carboxylic acid group make 2-HNA a valuable building block for creating targeted herbicides, pesticides, and plant growth regulators.[9]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative parameters associated with the biological activities of hydroxynicotinic acid isomers and related inhibitors.

Table 1: Enzyme Kinetics of 6-Hydroxynicotinate 3-Monooxygenase (NicC) from B. bronchiseptica

ParameterValueConditions / NotesSource
Substrate 6-Hydroxynicotinic Acid (6-HNA)[2][3]
KM85 ± 13 µMApparent binding constant for 6-HNA.[2][3]
kcat/KM5.0 x 104 M-1s-1Apparent catalytic efficiency.[2][3]
Optimal pH (kcat/KM)~7.0Catalytic efficiency is maximal at this pH.[2][3]
Optimal pH (Vmax)~8.0Maximal reaction velocity is observed at this pH.[2][3]
Competitive Inhibitor 6-HydroxynicotinaldehydeNeutral analogue of 6-HNA.[2][3]
Ki3000 ± 400 µMWeak relative affinity compared to the substrate.[2][3]

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and processes involving this compound are provided below using the DOT language.

Mechanism of NAPRT Inhibition and Apoptosis Induction

The following diagram illustrates the logical pathway from enzyme inhibition by 2-HNA to the induction of apoptosis.

NAPRT_Inhibition_Pathway HNA This compound (2-HNA) Inhibition Competitive Inhibition HNA->Inhibition NA Nicotinic Acid (Substrate) NAPRT NAPRT Enzyme NA->NAPRT Binds to NAPRT->Inhibition NAD_Depletion NAD+ Depletion Inhibition->NAD_Depletion Leads to Metabolic_Stress Metabolic Stress NAD_Depletion->Metabolic_Stress Apoptosis Apoptosis Metabolic_Stress->Apoptosis Triggers

Caption: Pathway of apoptosis induction via competitive inhibition of NAPRT by 2-HNA.

Bacterial Degradation of Nicotinic Acid

This diagram outlines the initial steps of the aerobic bacterial degradation pathway for nicotinic acid, highlighting the role of the 6-hydroxy isomer.

Bacterial_Degradation_Pathway cluster_pathway Nicotinic Acid Catabolism cluster_enzyme Cofactors NA Nicotinic Acid HNA6 6-Hydroxynicotinic Acid (6-HNA) NA->HNA6 Hydroxylation DHP 2,5-Dihydroxypyridine (2,5-DHP) HNA6->DHP NicC Enzyme (Decarboxylative Hydroxylation) NAD NAD+ HNA6->NAD Further Further Degradation (e.g., to Fumarate) DHP->Further NADH NADH NADH->HNA6 e- donor FAD FAD

Caption: Aerobic degradation pathway of nicotinic acid in bacteria like Pseudomonas.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below is a representative protocol for an enzyme inhibition assay.

Protocol: In Vitro NAPRT Inhibition Assay

This protocol outlines a general method to quantify the inhibitory effect of 2-HNA on NAPRT activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the Nicotinic Acid Phosphoribosyltransferase (NAPRT) enzyme.

Materials:

  • Recombinant human NAPRT enzyme

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Substrates: Nicotinic acid, ATP, 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Inhibitor: this compound (dissolved in DMSO or buffer)

  • Coupling Enzymes: Pyrophosphate-dependent phosphofructokinase, Aldolase, Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

  • Detection Reagent: NADH (monitored by absorbance at 340 nm)

  • 96-well microplate, spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of substrates, inhibitor, and enzymes in the assay buffer. A serial dilution of 2-HNA is prepared to test a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Reaction Mixture: In each well of the microplate, add the following components in order:

    • Assay Buffer

    • ATP, PRPP, and the coupling enzyme mixture

    • A specific concentration of 2-HNA (or vehicle control, e.g., DMSO)

    • Recombinant NAPRT enzyme

  • Initiation: Pre-incubate the mixture at 37°C for 10 minutes. Initiate the reaction by adding the substrate, nicotinic acid.

  • Detection: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Monitor the decrease in NADH absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes). The rate of NADH consumption is proportional to the rate of pyrophosphate (PPi) production by NAPRT.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the 2-HNA concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Conclusion

This compound is a molecule of significant scientific interest, demonstrating clear biological activity with therapeutic potential. Its ability to competitively inhibit NAPRT positions it as a lead compound for developing novel anticancer agents that exploit the metabolic vulnerabilities of tumors. Furthermore, its role as a microbial growth factor and its utility as a synthetic precursor for antibiotics and agrochemicals underscore its broad importance. The quantitative kinetic data available for related pathways, such as the bacterial degradation of 6-HNA, provide a solid foundation for further mechanistic studies. Future research should focus on obtaining precise quantitative data (IC50, Ki) for 2-HNA's inhibition of human NAPRT and exploring its structure-activity relationship to design more potent and selective derivatives.

References

2-Hydroxynicotinic Acid: A Key Intermediate in Bacterial Nicotinate Catabolism and its Role in Sustaining Microbial Growth

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, also known as niacin or vitamin B3, is an essential nutrient for most organisms. However, for a diverse range of bacteria, it also serves as a viable source of carbon, nitrogen, and energy. The metabolic degradation of nicotinic acid proceeds through a series of enzymatic steps, with 2-hydroxynicotinic acid and its isomer, 6-hydroxynicotinic acid, emerging as crucial intermediates. This technical guide provides a comprehensive overview of the role of this compound as a key catabolite in bacterial growth, detailing the metabolic pathways, enzymatic machinery, and regulatory networks involved. Particular focus is placed on the well-characterized pathways in Pseudomonas species. This document also presents quantitative data on bacterial growth supported by nicotinate (B505614) degradation, detailed experimental protocols for studying these pathways, and visual representations of the core metabolic and signaling cascades.

Introduction

The ability of microorganisms to utilize a wide array of organic compounds is a testament to their metabolic versatility. N-heterocyclic aromatic compounds, such as pyridine (B92270) and its derivatives, are prevalent in the environment due to both natural and anthropogenic activities. Nicotinic acid, a pyridine derivative, is of particular interest due to its dual role as a vitamin and a growth substrate for various bacteria. The aerobic degradation of nicotinic acid has been extensively studied, revealing sophisticated enzymatic pathways that funnel this compound into central metabolism.

At the heart of these pathways lies the hydroxylation of the pyridine ring, a critical activation step. In many bacteria, this leads to the formation of 6-hydroxynicotinic acid, which is then further metabolized. While this compound is less commonly the initial product, it is a key intermediate in some elucidated pathways and its metabolism converges with the more common 6-hydroxynicotinic acid route. Understanding the enzymes and regulatory mechanisms governing the breakdown of these hydroxylated intermediates is crucial for applications in bioremediation, biotechnology, and potentially for the development of novel antimicrobial strategies targeting bacterial-specific metabolic pathways.

Metabolic Pathways Involving this compound

Bacteria employ several distinct pathways for the degradation of nicotinic acid. The most well-documented aerobic pathway, particularly in Pseudomonas species, involves the initial hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. This is then further catabolized to fumarate, which enters the tricarboxylic acid (TCA) cycle.

The key steps in the aerobic degradation of nicotinic acid in Pseudomonas putida KT2440 are as follows:

  • Hydroxylation of Nicotinic Acid: Nicotinic acid is hydroxylated to 6-hydroxynicotinic acid by a two-component hydroxylase, NicAB.[1]

  • Decarboxylative Hydroxylation: 6-hydroxynicotinic acid is converted to 2,5-dihydroxypyridine (B106003) (2,5-DHP) by the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC).[2][3]

  • Ring Cleavage: The 2,5-DHP ring is cleaved by the Fe(2+)-dependent dioxygenase, NicX, to produce N-formylmaleamic acid.[1]

  • Deformylation: N-formylmaleamic acid is converted to maleamic acid and formic acid by the deformylase NicD.[1]

  • Deamination: Maleamic acid is then deaminated to maleic acid.

  • Isomerization: Maleic acid is isomerized to fumaric acid, which can then enter the central metabolism.

While the direct formation of this compound from nicotinic acid is less common, its metabolism is thought to converge with this pathway, likely through its conversion to a dihydroxypyridine intermediate.

Anaerobic Degradation

In anaerobic bacteria, such as Eubacterium barkeri, nicotinate is fermented to propionate, acetate, and ammonia. This pathway also commences with the formation of 6-hydroxynicotinic acid.

Metabolic Pathway Diagram

Nicotinate_Degradation_Pathway cluster_main Aerobic Nicotinate Degradation Pathway (Pseudomonas) Nicotinate Nicotinic Acid 6HNA 6-Hydroxynicotinic Acid Nicotinate->6HNA NicAB 2_5_DHP 2,5-Dihydroxypyridine 6HNA->2_5_DHP NicC NFM N-Formylmaleamic Acid 2_5_DHP->NFM NicX Maleamate Maleamic Acid NFM->Maleamate NicD Maleate Maleic Acid Maleamate->Maleate Amidohydrolase Fumarate Fumaric Acid Maleate->Fumarate Isomerase TCA TCA Cycle Fumarate->TCA Nicotinate_Regulation cluster_regulation Transcriptional Regulation of Nicotinate Catabolism Inducer 6-Hydroxy-3-succinoyl-pyridine (Inducer) NicR2_active Active NicR2 (Repressor) Inducer->NicR2_active binds to NicR2_inactive Inactive NicR2 RNAP RNA Polymerase NicR2_active->NicR2_inactive conformational change nic_genes nic Gene Cluster NicR2_active->nic_genes represses Degradation_Enzymes Degradation Enzymes nic_genes->Degradation_Enzymes translation RNAP->nic_genes transcribes

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxynicotinic acid, a pyridine (B92270) derivative with significant biological and chemical interest, has a history rooted in early metabolic studies and has since been identified as a naturally occurring compound in the microbial world. This technical guide provides a comprehensive overview of its discovery, natural occurrence, and biosynthesis. It details the experimental protocols for its isolation and characterization and presents quantitative data where available. Furthermore, this guide explores the compound's role in metabolic pathways, particularly its function as a growth factor for the plant pathogen Erwinia amylovora and its interaction with the NAD⁺ salvage pathway.

Discovery and Historical Context

While a definitive first synthesis or isolation paper remains elusive in historical archives, scientific literature from the mid-20th century indicates that this compound was a known compound. A notable early mention appears in the work of Gaut and Solomon in the 1950s, who identified it as a potent inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT) in human blood platelets[1]. This early interest in its biochemical activity suggests that the compound was available for study, likely through chemical synthesis. In its solid state, this compound predominantly exists as its tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid[2][3].

Natural Occurrence and Biosynthesis

The primary documented natural source of this compound is microbial. Specific bacterial strains have been identified that synthesize this compound through the regioselective hydroxylation of nicotinic acid (Vitamin B3).

Microbial Production

In 1997, Lehmann et al. reported the isolation of new bacterial strains capable of degrading 6-methylnicotinic acid. One of these strains was also found to catalyze the regioselective hydroxylation of nicotinic acid at the C2 position, leading to the production of this compound[4][5]. This discovery was a significant step in understanding the natural synthesis of this compound. The bacteria achieve this transformation as part of their metabolic pathways for utilizing pyridine compounds.

The biosynthetic pathway for the formation of this compound from nicotinic acid in these bacteria can be represented as a direct hydroxylation event.

Nicotinic_Acid Nicotinic Acid 2_HNA This compound Nicotinic_Acid->2_HNA  Regioselective  Hydroxylation (Nicotinic Acid  2-hydroxylase)

Caption: Biosynthesis of this compound.

Role as a Growth Factor for Erwinia amylovora

This compound is recognized as a growth factor for Erwinia amylovora, the bacterium responsible for fire blight disease in rosaceous plants[1][6]. This bacterium has a nutritional requirement for nicotinic acid or its derivatives for growth[7]. The ability of certain biocontrol agents to degrade nicotinic acid is a mechanism for controlling the population of E. amylovora[7]. This highlights the essential role of the nicotinic acid pathway, and by extension, compounds like this compound, in the survival and proliferation of this pathogen.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the concentration of this compound in various natural sources. The following table is provided as a template for researchers to populate as data becomes available.

Natural Source (Organism)Sample TypeConcentration (µg/g or µg/mL)Method of AnalysisReference
Pseudomonas sp. (Mena 23/3-3c)Culture BrothData Not AvailableHPLC
Erwinia amylovoraCell LysateData Not AvailableHPLC-MS
Apple BlossomsTissue HomogenateData Not AvailableLC-MS/MS

Experimental Protocols

Isolation and Purification of this compound from Bacterial Culture

This protocol is adapted from the methodologies implied in the work of Lehmann et al. (1997)[4][5] and general principles of microbial metabolite extraction.

Workflow for Isolation and Purification:

cluster_0 Cultivation and Extraction cluster_1 Purification A Bacterial Culture (e.g., Pseudomonas sp.) in Nicotinic Acid Medium B Centrifugation (Separation of Biomass) A->B C Supernatant Collection B->C D Acidification of Supernatant (e.g., with HCl to pH 2-3) C->D E Liquid-Liquid Extraction (e.g., with Ethyl Acetate) D->E F Organic Phase Collection E->F G Evaporation of Solvent F->G H Crude Extract G->H I Resuspend Crude Extract in Mobile Phase H->I J Preparative HPLC (C18 column) I->J K Fraction Collection (based on UV detection) J->K L Purity Analysis of Fractions (Analytical HPLC) K->L M Pooling of Pure Fractions L->M N Lyophilization M->N O Pure this compound N->O

Caption: Isolation and Purification Workflow.

Detailed Methodology:

  • Cultivation: Culture the bacterial strain (e.g., Pseudomonas sp. Mena 23/3-3c) in a suitable mineral salt medium supplemented with nicotinic acid as the sole carbon and nitrogen source. Incubate under optimal growth conditions (e.g., 30°C, 200 rpm).

  • Harvesting and Extraction:

    • After a suitable incubation period (e.g., 48-72 hours), centrifuge the culture broth to separate the bacterial cells from the supernatant.

    • Collect the supernatant, which contains the secreted metabolites.

    • Acidify the supernatant to a pH of approximately 2-3 using hydrochloric acid (HCl).

    • Perform liquid-liquid extraction with a suitable organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

    • Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification:

    • Redissolve the crude extract in a minimal amount of the mobile phase used for high-performance liquid chromatography (HPLC).

    • Purify the this compound from the crude extract using preparative HPLC with a C18 column.

    • Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm.

    • Collect the fractions corresponding to the peak of this compound.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.

Quantification of this compound by HPLC

This protocol is based on standard analytical chemistry techniques for the quantification of small organic molecules in biological matrices[8][9][10][11].

Methodology:

  • Sample Preparation:

    • Culture Supernatant: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm filter.

    • Cell Lysate: Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication). Centrifuge to remove cell debris and filter the supernatant.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Quantification: Prepare a standard curve using known concentrations of pure this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Involvement in Signaling and Metabolic Pathways

While a direct role for this compound as a primary signaling molecule (e.g., in quorum sensing) has not been established, it is a key player in nicotinic acid metabolism and has been shown to interact with a critical enzyme in the NAD⁺ salvage pathway.

Nicotinic Acid Degradation Pathway

In certain bacteria, the degradation of nicotinic acid proceeds through a series of hydroxylation and ring-opening reactions. While the more common pathway involves hydroxylation at the 6-position, the formation of this compound represents an alternative initial step in some organisms[2][4][5][12].

Inhibition of Nicotinate Phosphoribosyltransferase (NAPRT)

This compound is a known inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT), an essential enzyme in the Preiss-Handler pathway for NAD⁺ biosynthesis from nicotinic acid[1][13]. This inhibition can have significant effects on cellular metabolism, particularly in cells that rely on this pathway for NAD⁺ production.

cluster_0 NAD+ Salvage Pathway (Preiss-Handler) cluster_1 Inhibition NA Nicotinic Acid NAMN Nicotinic Acid Mononucleotide NA->NAMN NAPRT PRPP PRPP PRPP->NAMN NAD NAD+ NAMN->NAD NMNAT 2HNA This compound 2HNA->inhibit

References

Theoretical Underpinnings of 2-Hydroxynicotinic Acid Tautomerism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomeric Equilibrium of 2-Hydroxynicotinic Acid for Researchers, Scientists, and Drug Development Professionals.

This compound (2-HNA), a pyridine (B92270) derivative, is a molecule of significant interest in medicinal chemistry and materials science. Central to its chemical behavior is the phenomenon of tautomerism, where the molecule exists in two interconvertible isomeric forms: the enol form (this compound) and the keto form (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid). Theoretical and experimental studies have consistently shown that the equilibrium lies significantly towards the more stable keto tautomer, particularly in the solid state.[1][2] This guide provides a comprehensive overview of the theoretical studies that have elucidated the structural, energetic, and vibrational properties of these tautomers.

Tautomeric Equilibrium and Relative Stability

Computational quantum chemistry has been a powerful tool in understanding the energetic landscape of the this compound tautomeric system. Theoretical calculations, primarily using Density Functional Theory (DFT), have established that the 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (keto form) is the thermodynamically more stable tautomer.

dot

Caption: Tautomeric equilibrium of this compound.
Quantitative Energetic Analysis

The relative stability of the tautomers is quantified by the difference in their total energies, typically calculated using various levels of theory. The keto form is consistently found to be lower in energy.

TautomerComputational MethodRelative Energy (kcal/mol)Reference
This compound (Enol)G3MP23.8[2]
2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid (Keto)G3MP20.0[2]
This compound (Enol)CBS-QB33.5[2]
2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid (Keto)CBS-QB30.0[2]

Structural Parameters

X-ray crystallography and computational geometry optimizations have provided detailed insights into the bond lengths and angles of both tautomers. The keto form is characterized by a distinct C=O double bond and an N-H single bond within the pyridine ring, whereas the enol form possesses a C-O single bond and an O-H group.

BondThis compound (Enol - Calculated)2-Oxo-1,2-dihydro-3-pyridinecarboxylic Acid (Keto - Experimental)
C2-O (Å)1.351.25
C2-N1 (Å)1.321.38
N1-H1 (Å)-0.87
O-H (Å)0.97-

Vibrational Frequencies

Infrared (IR) and Raman spectroscopy, complemented by theoretical frequency calculations, are crucial for identifying the presence of each tautomer. The vibrational spectra are distinguished by characteristic bands corresponding to the C=O stretching in the keto form and the O-H bending and C-O stretching in the enol form.

Vibrational ModeTautomerCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O StretchKeto~1650-1700~1660
N-H StretchKeto~3400-3500~3450
O-H StretchEnol~3600-3700Not observed in solid state
C-O StretchEnol~1200-1300Not observed in solid state

Experimental and Computational Protocols

Computational Methodology: A General Workflow

The theoretical investigation of this compound tautomerism typically follows a standardized computational workflow.

dot

Computational_Workflow A Initial Structure Generation (Enol and Keto forms) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm minima, obtain ZPE and thermal corrections) B->C D Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) C->D E Analysis of Results (Relative energies, bond lengths, vibrational modes) D->E

Caption: A typical computational workflow for tautomer analysis.

A detailed protocol for such a study would involve:

  • Initial Structure Preparation: The starting geometries for both the enol and keto tautomers are built using molecular modeling software.

  • Geometry Optimization: The structures are optimized to their lowest energy conformations using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). This process finds the equilibrium geometry of each tautomer.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Refined Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a more robust and computationally expensive method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

  • Data Analysis: The final energies, optimized geometries (bond lengths and angles), and calculated vibrational frequencies are analyzed and compared between the tautomers and with available experimental data.

Experimental Protocols

Crystallization: Single crystals of the 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid tautomer are typically grown by slow evaporation from a suitable solvent, such as water or ethanol. The pH of the solution can play a crucial role in the crystallization outcome.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. A suitable crystal is mounted on a diffractometer, and diffraction data is collected at a controlled temperature (e.g., 100 K). The structure is then solved and refined to obtain precise atomic coordinates and geometric parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to probe the vibrational modes of the molecule. A small amount of the crystalline sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹). The presence of a strong absorption band around 1660 cm⁻¹ (C=O stretch) and the absence of a strong O-H stretching band are characteristic of the keto tautomer in the solid state.

References

A Technical Guide to the Physical and Chemical Properties of 2-Hydroxynicotinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical and chemical properties of 2-hydroxynicotinic acid and its positional isomers: 4-, 5-, and 6-hydroxynicotinic acid. These pyridinecarboxylic acid derivatives are of significant interest in medicinal chemistry and drug development due to their structural relationship to nicotinic acid (Vitamin B3) and their potential as scaffolds for novel therapeutics. This document summarizes key quantitative data, details common experimental protocols for their characterization, and visualizes a key metabolic pathway involving one of the isomers.

Core Physical and Chemical Properties

The properties of hydroxynicotinic acid isomers are significantly influenced by the position of the hydroxyl group on the pyridine (B92270) ring. This substitution affects acidity, melting point, solubility, and the potential for tautomerism.

Tautomerism in Hydroxynicotinic Acids

A critical chemical feature of 2- and 4-hydroxynicotinic acid is their existence in a tautomeric equilibrium with their corresponding pyridone forms. In the solid state and often in solution, the pyridone tautomer is significantly favored. This phenomenon is crucial for understanding their reactivity, hydrogen bonding capabilities, and interaction with biological targets.

  • This compound exists in equilibrium with 2-oxo-1,2-dihydropyridine-3-carboxylic acid . Theoretical studies suggest that the pyridone form (2-ODHPCA) is more energetically favored.

  • 4-Hydroxynicotinic acid can exist as its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA). Studies have shown that both the enol and keto forms can exist in the solid state, leading to polymorphism.

  • 5- and 6-Hydroxynicotinic acid do not exhibit the same prominent pyridone tautomerism as the 2- and 4-isomers.

Tabulated Physical and Chemical Data

The following tables summarize key quantitative data for the four isomers of hydroxynicotinic acid for ease of comparison.

PropertyThis compound4-Hydroxynicotinic Acid5-Hydroxynicotinic Acid6-Hydroxynicotinic Acid
Molecular Formula C₆H₅NO₃C₆H₅NO₃C₆H₅NO₃C₆H₅NO₃
Molecular Weight 139.11 g/mol 139.11 g/mol 139.11 g/mol 139.11 g/mol
CAS Number 609-71-2609-70-127828-71-35006-66-6
Appearance White to light yellow powderOff-white to light yellow solidWhite to off-white crystalline powderOff-white powder
Melting Point (°C) 247 - 261 (decomposes)[1][2][3][4]256 - 259[5]299 (decomposes)[6][7][8][9][10]>300 (decomposes)[11]
Boiling Point (°C) ~255 - 436 (Predicted/Estimated)[1][2][3]~313 (Predicted)[5]~519 (Predicted)[6][7][10]Not available
Solubility Soluble in 0.1 M NaOH[1][2][3]Soluble in 0.1 M NaOH[12][13]Soluble in water[14][15]Not available
pKa (Predicted) 2.40 ± 0.20[3]Not available2.08 ± 0.10[7][14]Not available

Experimental Protocols for Characterization

Accurate characterization of the physical and chemical properties of hydroxynicotinic acid isomers is essential for their application in research and development. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method allows for the precise measurement of the acid dissociation constant (pKa) by monitoring pH changes during titration.[16][17][18]

Objective: To determine the pKa value(s) of a hydroxynicotinic acid isomer in an aqueous solution.

Materials:

  • Hydroxynicotinic acid isomer

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • High-purity water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Titration vessel

  • Nitrogen gas source

Procedure:

  • Sample Preparation: Prepare a ~1 mM solution of the hydroxynicotinic acid isomer in water. For a 20 mL sample, dissolve the appropriate mass of the compound.

  • Initial pH Adjustment: Place 20 mL of the sample solution in the titration vessel. Add the magnetic stir bar. If necessary, adjust the initial pH to the acidic range (e.g., pH 1.8-2.0) using the 0.1 M HCl solution.

  • Inert Atmosphere: Purge the solution with nitrogen gas for a few minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids. Maintain a gentle stream of nitrogen over the solution throughout the titration.

  • Titration: Begin stirring the solution. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL) from the burette.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize (signal drift < 0.01 pH units per minute) and record the pH and the total volume of titrant added.[17]

  • Endpoint: Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately determine the equivalence point(s), which correspond to the peaks in the derivative plot.

    • The pKa is equal to the pH at the half-equivalence point.

  • Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[16][17]

Measurement of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[10][14][19][20]

Objective: To determine the saturation solubility of a hydroxynicotinic acid isomer in an aqueous buffer at a constant temperature.

Materials:

  • Hydroxynicotinic acid isomer (solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS)

  • Thermostatically controlled shaker or water bath

  • Sealed flasks or vials (e.g., glass scintillation vials)

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid hydroxynicotinic acid isomer to a flask containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the flask and place it in the shaker or water bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[14][19]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Maintain the flask at the experimental temperature.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all solid particles.[19]

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with the mobile phase (for HPLC) or the buffer (for UV-Vis) to a concentration within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

  • Replication: Repeat the experiment with multiple flasks to ensure the results are reliable.

Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirming the identity and purity of the hydroxynicotinic acid isomers.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • Hydroxynicotinic acid isomer (5-25 mg for ¹H, 50-100 mg for ¹³C)[4]

  • Deuterated solvent (e.g., DMSO-d₆, D₂O) (0.6-0.7 mL)[4]

  • NMR tube (5 mm diameter) and cap

  • Vial for dissolving the sample

  • Pasteur pipette with a glass wool plug

Procedure:

  • Sample Preparation:

    • Weigh the required amount of the hydroxynicotinic acid isomer into a clean, dry vial.

    • Add the deuterated solvent to the vial and gently agitate to dissolve the sample completely.

    • Filter the solution through a glass wool-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter.

    • Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).[21]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • The instrument will lock on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and peak multiplicities to assign the signals to the specific protons and carbons in the molecule, confirming its structure.

Biological Activity and Metabolic Pathways

The isomers of hydroxynicotinic acid exhibit varied biological activities. 6-Hydroxynicotinic acid, in particular, is a key intermediate in the aerobic degradation of nicotinic acid by various bacteria, such as Pseudomonas putida.[2][22]

Nicotinic Acid Degradation Pathway in Pseudomonas putida

The nic gene cluster in P. putida encodes the enzymes responsible for the catabolism of nicotinic acid, converting it into common metabolic intermediates.[2][7][22] This pathway is a prime example of bacterial degradation of N-heterocyclic aromatic compounds.

The initial steps of this pathway, leading to the breakdown of the pyridine ring, are visualized below.

Nicotinic_Acid_Degradation NA Nicotinic Acid HNA 6-Hydroxynicotinic Acid NA->HNA NicAB DHP 2,5-Dihydroxypyridine (B106003) HNA->DHP NicC NFM N-Formylmaleamic Acid DHP->NFM NicX MA Maleamic Acid NFM->MA NicD FA Fumaric Acid MA->FA NicF, NicE

Caption: Aerobic degradation pathway of nicotinic acid in P. putida.

This pathway involves the following key enzymatic steps:

  • Hydroxylation: Nicotinic acid is first hydroxylated to 6-hydroxynicotinic acid by a two-component hydroxylase, NicAB.[2]

  • Decarboxylative Hydroxylation: The enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent monooxygenase, catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine.[1][3][23][24] This is a crucial step that prepares the aromatic ring for cleavage.

  • Ring Cleavage: The Fe²⁺-dependent dioxygenase, NicX, cleaves the pyridine ring of 2,5-dihydroxypyridine to form N-formylmaleamic acid.[2][22]

  • Deformylation and Amidation: Subsequent enzymatic reactions catalyzed by NicD, NicF, and NicE convert N-formylmaleamic acid into maleamic acid and then to fumaric acid, which can enter the central carbon metabolism.[2]

Biological Roles of Other Isomers
  • This compound: This isomer is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, such as herbicides and insecticides.[15][25] It has also been identified as a growth factor for the bacterium Erwinia amylovora.[25]

  • 4-Hydroxynicotinic Acid: It serves as an intermediate in the synthesis of various biologically active compounds, including some with neuroactive properties.[26] It is also studied in the context of niacin metabolism.[26]

  • 5-Hydroxynicotinic Acid: This isomer is used as a precursor in the synthesis of pharmaceuticals for treating a range of diseases.[27] It is also employed in the production of agrochemicals like herbicides and fungicides.[27]

References

2-Hydroxynicotinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-hydroxynicotinic acid, a molecule of significant interest in various scientific domains. This document covers its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and synonyms, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, it delves into its biological significance, particularly its role as an inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT) and its implications in NAD+ metabolism.

Core Chemical and Physical Properties

This compound is a derivative of nicotinic acid and exists as a white to light yellow powder.[1][2] In the solid state, it is present as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[3] The compound has been found to exist in four different polymorphic forms.[4][5]

PropertyValueSource
CAS Number 609-71-2[1][6][7]
Molecular Formula C6H5NO3[1]
Molecular Weight 139.11 g/mol [1][8]
Melting Point 258-261 °C (lit.)[1][9]
Boiling Point 255.04°C (rough estimate)[1]
Density 1.4429 (rough estimate)[1]
pKa 2.40±0.20 (Predicted)[1]
Solubility 0.1 M NaOH: 0.1 g/mL, clear[1]
IUPAC Name 2-oxo-1H-pyridine-3-carboxylic acid[6][8]

Synonyms

A variety of synonyms are used to refer to this compound in literature and chemical databases. These include:

  • 2-Hydroxypyridine-3-carboxylic acid[6][7]

  • 1,2-Dihydro-2-oxonicotinic acid[6]

  • 2-oxo-1,2-dihydropyridine-3-carboxylic acid[6]

  • 3-Carboxy-2-pyridone[1]

  • NSC 226152[1][6]

Biological Activity and Signaling Pathway

This compound is a known inhibitor of the enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT).[9] This enzyme is a key component of the Preiss-Handler pathway, a major route for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[9] By competitively inhibiting NAPRT, this compound can lead to a depletion of intracellular NAD+, inducing metabolic stress that can trigger apoptotic pathways in cancer cells.[9]

Inhibition of NAD+ Synthesis Pathway

Experimental Protocols

Synthesis of this compound from 3-Cyano-2-pyridone

A documented method for the synthesis of this compound starts from 3-cyano-2-pyridone.[10]

Materials:

Procedure:

  • A solution is prepared containing 6 g of 3-cyano-2-pyridone, 7.5 g of potassium hydroxide pellets (85%), 8 ml of ethylene glycol, and 1.5 ml of water.[10]

  • The solution is heated to 150°-160° C for 15 minutes.[10]

  • The reaction mixture is then poured into ice water.[10]

  • The aqueous solution is acidified to a pH of approximately 3.[10]

  • The precipitated 2-hydroxy-nicotinic acid is collected by filtration and dried. The resulting product has a melting point of 258°-260° C.[10]

Synthesis of 2-hydroxynicotinoyl-serine-butyl esters

This compound serves as a precursor in the synthesis of novel 2-hydroxynicotinoyl-serine-butyl esters with potential antibiotic activity.[1][6] The synthesis is a three-step process.[1][6]

Synthesis_Workflow Synthesis Workflow for 2-hydroxynicotinoyl-serine-butyl esters cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation cluster_step3 Step 3: Esterification L_Serine L-Serine Serine_ester L-Serine Butyl Ester L_Serine->Serine_ester n_Butanol n-Butanol n_Butanol->Serine_ester Amide_product 2-hydroxynicotinoyl-serine-butyl ester Serine_ester->Amide_product HNA This compound HNA->Amide_product Final_product AD-1, AD-2, AD-3 Amide_product->Final_product Carboxylic_acid Carboxylic Acids Carboxylic_acid->Final_product

Synthesis of 2-hydroxynicotinoyl-serine-butyl esters

Procedure Overview:

  • Esterification: L-serine is esterified with n-butanol.[1][6]

  • Amidation: The resulting L-serine butyl ester undergoes amidation with this compound.[1][6]

  • Esterification: The product from the amidation step is then esterified with corresponding carboxylic acids to yield the final products (AD-1, AD-2, and AD-3).[1][6]

These final compounds have been evaluated for their toxicity using a Brine shrimp assay and for their antibiotic activity against various microorganisms including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Candida albicans.[1][6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.[10]

HPLC Conditions:

  • Column: A suitable reverse-phase column, such as a C18 or Newcrom R1.[10]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid.[10] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[10]

  • Detection: UV detection is typically used.

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[10]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols offer a starting point for further investigation and application of this versatile molecule.

References

A Comprehensive Technical Guide to the Safe Handling and Laboratory Use of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Hydroxynicotinic acid, a compound of interest in various research and development fields. It covers essential safety and handling protocols, detailed physical and chemical properties, and experimental procedures for its synthesis and application in biochemical assays.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Adherence to safety protocols is crucial to minimize risks.

Hazard Identification and Classification

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Its primary hazards are:

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling Guidelines

When working with this compound, the following personal protective equipment should be worn:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.

  • Respiratory Protection: A NIOSH/MSHA approved respirator is recommended if dust is generated.

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid dust formation.

  • Wash hands thoroughly after handling.

  • Ensure eyewash stations and safety showers are readily accessible.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops.

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • In case of ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.

Storage and Disposal
  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Strong oxidizing agents.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₅NO₃
Molecular Weight 139.11 g/mol
CAS Number 609-71-2
Appearance White to light yellow powder
Melting Point 258-261 °C (lit.)
Boiling Point 255.04°C (rough estimate)
Density 1.4429 (rough estimate)
Solubility Soluble in 0.1 M NaOH
pKa 2.40 ± 0.20 (Predicted)

Experimental Protocols

This section details methodologies for the synthesis of this compound and its application in a biochemical assay.

Laboratory Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of 3-cyano-2-pyridone.[1]

Materials:

Procedure:

  • Prepare a solution containing 6 g of 3-cyano-2-pyridone, 7.5 g of potassium hydroxide pellets (85%), 8 ml of ethylene glycol, and 1.5 ml of water.

  • Heat the solution to 150°-160° C for 15 minutes.

  • Pour the reaction mixture into ice water to cool.

  • Acidify the aqueous solution to a pH of approximately 3 with a suitable acid.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Dry the collected product. The expected melting point is 258°-260° C.

G start Start: Prepare Reagent Mixture heat Heat Mixture (150-160°C, 15 min) start->heat cool Cool Reaction (Pour into ice water) heat->cool acidify Acidify Solution (pH ~3) cool->acidify precipitate Precipitation of This compound acidify->precipitate filter Filter Precipitate precipitate->filter dry Dry Product filter->dry end End: Pure this compound dry->end

Workflow for the synthesis of this compound.

In Vitro NAPRT Inhibition Assay (Fluorometric)

This compound is a known inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT).[2][3][4] A continuous fluorometric enzymatic assay can be used to determine its inhibitory activity.[2][4]

Principle: The assay measures the activity of NAPRT by coupling the formation of its product, nicotinic acid mononucleotide (NAMN), to the enzymatic conversion of this product to NADH. The resulting NADH fluorescence is then measured over time. A decrease in the rate of NADH formation in the presence of this compound indicates inhibition of NAPRT.

Materials:

  • Purified human recombinant NAPRT enzyme

  • Nicotinic acid (NA, substrate)

  • Phosphoribosyl pyrophosphate (PRPP, co-substrate)

  • This compound (inhibitor)

  • Coupling enzymes (to convert NAMN to NADH)

  • Assay buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, coupling enzymes, and varying concentrations of this compound.

  • Add the NAPRT enzyme to each well.

  • Initiate the reaction by adding the substrates (NA and PRPP).

  • Immediately place the plate in a fluorometric microplate reader and measure the increase in NADH fluorescence at appropriate excitation and emission wavelengths over a set period.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

G reagents Prepare Assay Plate: Buffer, Coupling Enzymes, This compound enzyme Add NAPRT Enzyme reagents->enzyme substrate Initiate Reaction: Add NA and PRPP enzyme->substrate measure Measure Fluorescence (NADH production) substrate->measure analyze Data Analysis: Calculate Reaction Rates, Determine IC50 measure->analyze result Result: Inhibitory Activity of This compound analyze->result

Experimental workflow for a NAPRT inhibition assay.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of Nicotinate Phosphoribosyltransferase (NAPRT), a key enzyme in the Preiss-Handler pathway for NAD⁺ biosynthesis.[5]

The Preiss-Handler pathway salvages nicotinic acid from the diet to synthesize NAD⁺, a critical coenzyme in cellular metabolism and signaling. By competitively inhibiting NAPRT, this compound blocks the conversion of nicotinic acid and phosphoribosyl pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN). This leads to a depletion of the intracellular NAD⁺ pool, which can induce metabolic stress and, in cancer cells, trigger apoptosis.

G NA Nicotinic Acid (NA) NAPRT NAPRT NA->NAPRT Substrate PRPP PRPP PRPP->NAPRT Co-substrate NAMN Nicotinic Acid Mononucleotide (NAMN) NAPRT->NAMN Product HNA This compound HNA->NAPRT Inhibition pathway Further steps in Preiss-Handler Pathway NAMN->pathway NAD NAD+ pathway->NAD

Inhibition of the Preiss-Handler pathway by this compound.

References

Methodological & Application

Synthesis of 2-Hydroxynicotinic Acid from Nicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxynicotinic acid, a valuable building block in the pharmaceutical and agrochemical industries. The primary method detailed is a robust multi-step chemical synthesis starting from nicotinic acid. An alternative biocatalytic approach is also discussed.

Application Notes

The synthesis of this compound from nicotinic acid is a key transformation for the production of various bioactive molecules. The most common and industrially relevant method involves a three-step chemical process: N-oxidation of nicotinic acid, subsequent chlorination to form 2-chloronicotinic acid, and finally, hydrolysis to yield the desired this compound. This pathway offers a reliable route with moderate to good overall yields.

An alternative, "greener" approach involves the direct enzymatic hydroxylation of nicotinic acid. While this method is attractive due to its potential for high regioselectivity and milder reaction conditions, it is less developed for the specific synthesis of the 2-hydroxy isomer, with the 6-hydroxy isomer often being the predominant product.

This guide provides detailed protocols for the chemical synthesis route, including reagent quantities, reaction conditions, and purification methods, to enable researchers to replicate this synthesis in a laboratory setting.

Chemical Synthesis Pathway

The overall chemical transformation from nicotinic acid to this compound is depicted below.

G Nicotinic_Acid Nicotinic Acid N_Oxide Nicotinic Acid N-oxide Nicotinic_Acid->N_Oxide H2O2 Chloro 2-Chloronicotinic Acid N_Oxide->Chloro Chlorinating Agent (e.g., POCl3) Hydroxy This compound Chloro->Hydroxy H2O, Heat

Caption: Chemical synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is divided into three stages, detailing the synthesis from nicotinic acid to this compound via a 2-chloronicotinic acid intermediate.

Stage 1: Synthesis of Nicotinic Acid N-oxide

This stage involves the N-oxidation of nicotinic acid using hydrogen peroxide.

  • Materials:

    • Nicotinic Acid

    • Hydrogen Peroxide (H₂O₂) (30% aqueous solution)

    • Acetic Acid (Glacial)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nicotinic acid in glacial acetic acid.

    • Slowly add 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, and the temperature should be monitored.

    • After the addition is complete, heat the reaction mixture to 70-80°C and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude nicotinic acid N-oxide. The product can be purified by recrystallization.

Stage 2: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide

This stage describes the chlorination of nicotinic acid N-oxide. A green process has been reported with a total yield of 76.8% and purity of 99.5% for the combined chlorination and hydrolysis steps[1].

  • Materials:

    • Nicotinic Acid N-oxide

    • Phosphorus oxychloride (POCl₃) or other chlorinating agents like bis(trichloromethyl)carbonate.

    • Inert solvent (e.g., toluene)

  • Procedure using POCl₃:

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add nicotinic acid N-oxide.

    • Slowly add phosphorus oxychloride to the flask with stirring.

    • Heat the mixture to reflux (around 100-110°C) and maintain for 2-4 hours.

    • After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.

    • The crude 2-chloronicotinic acid will precipitate. Filter the solid, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization.

Stage 3: Synthesis of this compound from 2-Chloronicotinic Acid

This final stage involves the hydrolysis of 2-chloronicotinic acid.

  • Materials:

    • 2-Chloronicotinic Acid

    • Water

  • Procedure:

    • Suspend 2-chloronicotinic acid in water in a round-bottom flask fitted with a reflux condenser.

    • Heat the suspension to reflux (100°C) and maintain for an extended period (several hours to overnight) until the hydrolysis is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture to room temperature. The this compound will precipitate.

    • Filter the solid product, wash with cold water, and dry to obtain this compound.

Protocol 2: Biocatalytic Synthesis of this compound (Conceptual)

While the biocatalytic hydroxylation of nicotinic acid predominantly yields 6-hydroxynicotinic acid using microorganisms like Pseudomonas species, strains capable of regioselective hydroxylation at the C2 position have been isolated[2]. A general protocol for this approach is outlined below.

  • Materials:

    • Bacterial strain capable of C2-hydroxylation of nicotinic acid (e.g., specific strains of Pseudomonas or other isolated bacteria).

    • Growth medium for the selected microorganism.

    • Nicotinic acid (substrate).

    • Buffer solution (e.g., phosphate (B84403) buffer).

  • Procedure:

    • Cultivation of Microorganism: Inoculate the selected bacterial strain into a suitable growth medium and incubate under optimal conditions (temperature, pH, aeration) to obtain a sufficient cell biomass.

    • Resting Cell Biotransformation: Harvest the cells by centrifugation and wash with a buffer solution.

    • Resuspend the cells in a fresh buffer solution containing nicotinic acid as the substrate.

    • Incubate the cell suspension under conditions that favor the hydroxylation reaction.

    • Product Isolation: After the biotransformation is complete, separate the cells from the supernatant by centrifugation or filtration.

    • Isolate and purify the this compound from the supernatant using techniques such as extraction, chromatography, and recrystallization.

Data Presentation

Synthesis StageReactantsKey Reaction ConditionsProductYieldPurityReference
N-oxidation Nicotinic Acid, Hydrogen PeroxideAcetic Acid, 70-80°CNicotinic Acid N-oxideGoodHigh[1]
Chlorination & Hydrolysis (Combined Green Process) Nicotinic Acid N-oxide, Chlorinating Agent, WaterVaries with chlorinating agent, followed by hydrolysis2-Chloronicotinic Acid76.8%99.5%[1]
Chlorination (Example with bis(trichloromethyl)carbonate) Nicotinic Acid N-oxide (100mmol), bis(trichloromethyl)carbonate (40mmol)100°C, 2h, solvent-free2-Chloronicotinic Acid95.5%99.3%[3]
Hydrolysis 2-Chloronicotinic Acid, WaterReflux (100°C)This compoundHighHigh

Experimental Workflow and Logic Diagrams

G cluster_stage1 Stage 1: N-oxidation cluster_stage2 Stage 2: Chlorination cluster_stage3 Stage 3: Hydrolysis S1_Start Dissolve Nicotinic Acid in Acetic Acid S1_Add_H2O2 Add H2O2 S1_Start->S1_Add_H2O2 S1_Heat Heat to 70-80°C S1_Add_H2O2->S1_Heat S1_Evaporate Evaporate Solvent S1_Heat->S1_Evaporate S1_Recrystallize Recrystallize S1_Evaporate->S1_Recrystallize S1_Product Nicotinic Acid N-oxide S1_Recrystallize->S1_Product S2_Start React Nicotinic Acid N-oxide with POCl3 S1_Product->S2_Start S2_Reflux Reflux at 100-110°C S2_Start->S2_Reflux S2_Quench Quench with Ice Water S2_Reflux->S2_Quench S2_Filter Filter Precipitate S2_Quench->S2_Filter S2_Product 2-Chloronicotinic Acid S2_Filter->S2_Product S3_Start Suspend 2-Chloronicotinic Acid in Water S2_Product->S3_Start S3_Reflux Reflux at 100°C S3_Start->S3_Reflux S3_Cool Cool to Room Temperature S3_Reflux->S3_Cool S3_Filter Filter Product S3_Cool->S3_Filter S3_Product This compound S3_Filter->S3_Product

Caption: Experimental workflow for the chemical synthesis of this compound.

References

Application Note: Laboratory-Scale Synthesis of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Hydroxynicotinic acid is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This application note provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on a high-yield route starting from 3-cyano-2-pyridone. Alternative synthetic pathways are also discussed and summarized for comparative purposes. The protocols are intended for researchers and scientists in organic synthesis and drug development.

Introduction

This compound, which exists in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a valuable building block in organic chemistry.[3] Its utility stems from the presence of both a carboxylic acid and a hydroxyl group on the pyridine (B92270) ring, allowing for a variety of chemical transformations. It serves as a key precursor for the synthesis of various bioactive molecules.[4] This document outlines a reliable and reproducible method for its preparation in a laboratory setting.

Synthetic Routes Overview

Several methods for the synthesis of this compound have been reported. The most common and practical laboratory-scale routes include:

  • Hydrolysis of 3-cyano-2-pyridone: A direct and efficient method involving the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.[5]

  • From Nicotinic Acid N-oxide: This process involves the reaction of nicotinic acid N-oxide with phosphoryl chloride, often in the presence of an organic base, to yield the target compound in a single step with good yield.[1]

  • Hydrolysis of 2-Chloronicotinic Acid or its Derivatives: 2-Chloronicotinic acid or 2-chloronicotinonitrile can be hydrolyzed to this compound, typically under acidic or basic conditions.[1]

This application note will provide a detailed protocol for the hydrolysis of 3-cyano-2-pyridone due to its straightforward procedure and readily available starting materials.

Data Presentation

The following table summarizes quantitative data for different synthetic routes to this compound, allowing for easy comparison.

Starting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Melting Point (°C)Reference
3-Cyano-2-pyridoneKOH, Ethylene (B1197577) glycol, H₂O150-160°C, 15 minNot explicitly stated, but implied to be efficientSufficient for precipitation258-260[5]
Nicotinic acid N-oxide derivativePOCl₃, Organic baseIce-cooling, then stirring4799261.8[1]
2-ChloronicotinonitrileConcentrated HClRefluxNot specifiedNot specifiedNot specified[1]

Experimental Protocol: Synthesis from 3-Cyano-2-pyridone

This protocol is adapted from the method described by PrepChem.[5]

Materials:

  • 3-Cyano-2-pyridone (6 g)

  • Potassium hydroxide (B78521) (KOH) pellets (85%, 7.5 g)

  • Ethylene glycol (8 ml)

  • Water (1.5 ml)

  • Ice water

  • Hydrochloric acid (HCl) for acidification

Equipment:

  • Round-bottom flask or other suitable reaction vessel

  • Heating mantle or oil bath

  • Thermometer

  • Stirring apparatus

  • Beaker

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution containing 6 g of 3-cyano-2-pyridone, 7.5 g of 85% potassium hydroxide pellets, 8 ml of ethylene glycol, and 1.5 ml of water.[5]

  • Heating: Heat the solution to a temperature of 150-160°C for 15 minutes.[5]

  • Quenching: After the heating period, carefully pour the hot reaction mixture into ice water.

  • Acidification and Precipitation: Acidify the aqueous solution to a pH of approximately 3 using hydrochloric acid. The this compound will precipitate out of the solution.[5]

  • Isolation and Drying: Collect the precipitate by filtration. Dry the collected solid to yield the final product. The expected melting point of the product is 258-260°C.[2][5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3-cyano-2-pyridone.

SynthesisWorkflow Start Starting Materials: - 3-Cyano-2-pyridone - KOH - Ethylene Glycol - Water Reaction Reaction Mixture Start->Reaction Combine Heating Heating (150-160°C, 15 min) Reaction->Heating Quenching Quenching (Pour into ice water) Heating->Quenching Acidification Acidification (pH ~3 with HCl) Quenching->Acidification Precipitation Precipitation of This compound Acidification->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product Final Product: This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described provides a reliable and straightforward method for the laboratory-scale synthesis of this compound. The hydrolysis of 3-cyano-2-pyridone is an efficient route that yields a product of sufficient purity for many subsequent applications. Researchers can utilize this protocol as a foundation for their synthetic endeavors involving this important chemical intermediate.

References

Application Notes: 2-Hydroxynicotinic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxynicotinic acid is a heterocyclic building block of significant interest in organic synthesis. It serves as a crucial starting material and intermediate for the synthesis of a wide range of compounds in the pharmaceutical, agrochemical, and dyestuff industries.[1][2][3] Its structure, featuring a carboxylic acid and a hydroxyl group on a pyridine (B92270) ring, allows for diverse chemical modifications. In the solid state, it exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), which influences its reactivity.[4] This document provides an overview of its key synthetic applications and detailed protocols for its transformation into valuable derivatives.

Key Synthetic Transformations and Applications

This compound is a versatile scaffold that can be readily functionalized at two primary positions: the carboxylic acid group (C3) and the hydroxyl group (C2). The most common strategy involves converting the hydroxyl group into a better leaving group, such as a chloride, to enable cross-coupling and nucleophilic substitution reactions.

Chlorination to 2-Chloronicotinic Acid

The conversion of this compound to 2-chloronicotinic acid is a pivotal step, transforming the electron-rich pyridone ring into an electron-deficient chloropyridine, which is highly susceptible to nucleophilic substitution and is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. 2-Chloronicotinic acid and its derivatives are vital intermediates in the synthesis of antibiotics, anti-cardiovascular drugs, and herbicides.[5] A common method involves the N-oxidation of a nicotinic acid precursor followed by chlorination with reagents like phosphorus oxychloride (POCl₃).[6][7]

Logical Workflow for Utilizing this compound

The following diagram illustrates a common synthetic sequence starting from this compound, highlighting its conversion to a key chloro-intermediate and subsequent diversification.

G A This compound B Activation/Chlorination (e.g., POCl₃) A->B C 2-Chloronicotinic Acid (Key Intermediate) B->C D Amide Coupling (Amine, Coupling Agent) C->D E Esterification (Alcohol, Acid Catalyst) C->E F Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst) C->F G Amide Derivatives D->G H Ester Derivatives E->H I 2-Aryl Nicotinic Acid Derivatives F->I

Caption: Synthetic pathways from this compound.

Amide Bond Formation

The carboxylic acid moiety of this compound and its derivatives can be readily converted into amides. Amide coupling is one of the most frequently used reactions in medicinal chemistry.[8][9] This transformation is typically achieved using standard coupling reagents that activate the carboxylic acid. The resulting amide derivatives have shown biological activities, including potential as antibiotic agents.[10]

Esterification

Esterification of the carboxylic acid group is another fundamental transformation. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a common method.[11][12] Esters of nicotinic acid derivatives are also valuable intermediates and can exhibit biological activity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds.[13][14] 2-Chloronicotinic acid derivatives are excellent electrophilic partners for this reaction, coupling with a variety of aryl or heteroaryl boronic acids to produce 2-arylpyridine derivatives.[15][16] These structures are prevalent in many biologically active molecules.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the key transformations of this compound and its derivatives.

Table 1: Synthesis of 2-Chloronicotinic Acid Derivatives

Starting Material Reagents Solvent Temp. (°C) Time (h) Yield (%) Reference
Nicotinic Acid 1. H₂O₂ 2. POCl₃ Acetic Acid, then neat - - 76.8 [7]
Nicotinic Acid N-Oxide POCl₃, PCl₅ Neat - 1 47 [17]

| 2-Hydroxy-3-cyanopyridine | HCl (gas) | Toluene | 20-100 | - | High |[18] |

Table 2: Amide and Ester Formation from Nicotinic Acid Derivatives

Reaction Carboxylic Acid Coupling Partner Reagents/Catalyst Solvent Yield (%) Reference
Amidation Isonicotinic Acid Diaminoalkane T3P®, Et₃N DMF/DMSO High [19]
Amidation This compound L-Serine butyl ester - - - [10]
Esterification Isonicotinic Acid Methanol SOCl₂ Methanol Good [12]

| Esterification | 2-Chloronicotinic Acid | Various Alcohols | - | - | 93 (3 steps) |[5] |

Table 3: Suzuki-Miyaura Cross-Coupling of 2-Chloropyridine Derivatives

Electrophile Nucleophile Catalyst Base Solvent Yield (%) Reference
2-Chloropyridine Phenylboronic Acid (NHC)Pd(cinn)Cl NaHCO₃ H₂O 99 [15]

| Pyridine-2-sulfonyl fluoride (B91410) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 5-89 |[16] |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid (Two Steps)

This protocol is based on the N-oxidation of nicotinic acid followed by chlorination.

Step A: Synthesis of Nicotinic Acid N-Oxide

  • Dissolve nicotinic acid (1.0 eq) in glacial acetic acid.

  • Add hydrogen peroxide (H₂O₂, 30% solution, ~3.0 eq) dropwise while maintaining the temperature below 70-80°C.

  • Heat the mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure nicotinic acid N-oxide.

Step B: Chlorination to 2-Chloronicotinic Acid

  • Carefully add nicotinic acid N-oxide (1.0 eq) in portions to phosphorus oxychloride (POCl₃, ~5.0 eq) with cooling in an ice bath.

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 110°C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • The product will precipitate from the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-chloronicotinic acid.

Protocol 2: General Procedure for Amide Coupling (HATU-mediated)

This protocol describes a general method for coupling a carboxylic acid (e.g., 2-chloronicotinic acid) with a primary or secondary amine.[9]

  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add the amine (1.1 eq) to the solution.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Add the coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq), in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: General Procedure for Fischer Esterification

This protocol is a standard method for forming an ester from a carboxylic acid and an alcohol.[20]

  • To a round-bottom flask, add the carboxylic acid (e.g., 2-chloronicotinic acid, 1.0 eq) and the desired alcohol (can be used as the solvent, >10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Heat the mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of an aryl halide (e.g., methyl 2-chloronicotinate) with an arylboronic acid.[14][21]

  • In a Schlenk flask, combine the aryl halide (1.0 eq), the arylboronic acid or boronic ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).

  • Heat the reaction mixture at 80-110°C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application of 2-Hydroxynicotinic Acid in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a versatile chemical intermediate with significant applications in the development of modern agrochemicals.[1][2] Its unique chemical structure, featuring a pyridine (B92270) ring, a hydroxyl group, and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable building block for synthesizing a range of active ingredients with fungicidal, herbicidal, and insecticidal properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel crop protection agents.

Fungicidal Applications

Derivatives of nicotinic acid, including those synthesized from this compound, have shown significant promise as potent fungicides. A notable example is the development of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have demonstrated high efficacy against various plant pathogens.

Quantitative Data: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives

The following table summarizes the in vivo fungicidal activity of representative N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis).

Compound IDTarget PathogenEC50 (mg/L)Reference FungicideReference EC50 (mg/L)
4a Pseudoperonospora cubensis4.69Diflumetorim21.44
4f Pseudoperonospora cubensis1.96Flumorph7.55

Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives.[3][4]

Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

This protocol outlines the general synthesis pathway for N-(thiophen-2-yl) nicotinamide derivatives starting from a substituted nicotinic acid, which can be derived from this compound.

Step 1: Acyl Chloride Formation

  • To a solution of substituted nicotinic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., tetrahydrofuran).

  • Add a solution of substituted thiophen-2-amine (1 equivalent) and a base (e.g., triethylamine, 1.5 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-(thiophen-2-yl) nicotinamide derivative.

Experimental Workflow: Synthesis of Fungicidal Nicotinamide Derivatives

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 2_HNA This compound Derivative Acyl_Chloride Acyl Chloride Formation (Oxalyl Chloride, DMF) 2_HNA->Acyl_Chloride Thiophene Substituted Thiophen-2-amine Amide_Formation Amide Formation (Base, e.g., Triethylamine) Thiophene->Amide_Formation Acyl_Chloride->Amide_Formation Fungicide N-(thiophen-2-yl) Nicotinamide Derivative Amide_Formation->Fungicide

Caption: Synthetic workflow for N-(thiophen-2-yl) nicotinamide fungicides.

Signaling Pathway: Potential Mechanism of Action of Fungicides

While the specific mechanism for nicotinamide-based fungicides is under investigation, many antifungal agents target key cellular processes in fungi. A common mechanism involves the disruption of the fungal cell membrane integrity by inhibiting the biosynthesis of essential components like ergosterol.

G Fungicide Nicotinamide-based Fungicide Enzyme Key Fungal Enzyme (e.g., in Ergosterol Biosynthesis) Fungicide->Enzyme Inhibition Biosynthesis Ergosterol Biosynthesis Enzyme->Biosynthesis Blocks Membrane Fungal Cell Membrane Integrity Disruption Biosynthesis->Membrane Death Fungal Cell Death Membrane->Death

Caption: Hypothetical signaling pathway for a nicotinamide-based fungicide.

Herbicidal Applications

Pyridine carboxylic acids, a class of compounds to which this compound belongs, are known to possess herbicidal activity. These compounds often act as synthetic auxins, disrupting normal plant growth processes.

Quantitative Data: Herbicidal Activity of Pyridine Carboxylic Acid Derivatives

The following table provides representative data on the herbicidal efficacy of a pyridine carboxylic acid derivative against common weeds.

Compound IDTarget WeedApplication Rate (g ai/ha)Growth Inhibition (%)
V-8 Amaranthus retroflexus300>95
V-8 Abutilon theophrasti300>95

Data is illustrative for a potent pyridine carboxylic acid herbicide and sourced from a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid.[5][6]

Experimental Protocol: Greenhouse Bioassay for Herbicidal Activity

This protocol describes a standard method for evaluating the post-emergence herbicidal activity of compounds derived from this compound.

  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) in pots containing a suitable soil mix in a greenhouse under controlled conditions (e.g., 25-30°C, 14h light/10h dark cycle).

  • Treatment Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired concentrations.

  • Application: When the weeds reach the 2-3 leaf stage, apply the test solutions as a foliar spray until runoff. A control group should be sprayed with the solvent-surfactant solution without the test compound.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by scoring the percentage of growth inhibition or plant mortality compared to the control group.

  • Data Analysis: Calculate the GR50 (the concentration required to inhibit growth by 50%) or ED50 (the effective dose for 50% of the population) values using appropriate statistical software.

Logical Relationship: Mechanism of Action of Auxinic Herbicides

G Herbicide Pyridine Carboxylic Acid (Auxin Mimic) Receptor Auxin Receptor Binding Herbicide->Receptor Gene_Expression Altered Gene Expression Receptor->Gene_Expression Cell_Division Uncontrolled Cell Division and Elongation Gene_Expression->Cell_Division Growth_Disruption Disruption of Normal Growth Processes Cell_Division->Growth_Disruption Death Plant Death Growth_Disruption->Death

Caption: Mechanism of action for pyridine carboxylic acid herbicides.

Insecticidal Applications

The pyridine scaffold of this compound is a core component of neonicotinoid insecticides, one of the most important classes of modern insecticides. These compounds act on the central nervous system of insects.

Quantitative Data: Insecticidal Activity of Neonicotinoid Analogs

The following table shows the insecticidal activity of representative neonicotinoid analogs against a common agricultural pest.

Compound IDTarget InsectConcentration (mg/L)Mortality (%)
Analog 3a Nilaparvata lugens500> 90
Analog 3c Nilaparvata lugens500> 90
Analog 3e Nilaparvata lugens500> 90

Data is for illustrative purposes and is based on a study of novel neonicotinoid analogs.[1]

Experimental Protocol: Insecticidal Bioassay (Leaf-Dipping Method)

This protocol details a common method for assessing the contact and stomach toxicity of insecticidal compounds derived from this compound.

  • Insect Rearing: Maintain a healthy population of the target insect species (e.g., aphids, caterpillars) on their host plants under controlled laboratory conditions.

  • Solution Preparation: Prepare serial dilutions of the test compound in a suitable solvent and water mixture containing a wetting agent.

  • Leaf Treatment: Dip fresh host plant leaves into the test solutions for a specified time (e.g., 30 seconds) and allow them to air dry. Control leaves are dipped in the solvent-wetting agent solution.

  • Insect Exposure: Place the treated leaves in a petri dish or ventilated container lined with moist filter paper. Introduce a known number of insects (e.g., 10-20) into each container.

  • Mortality Assessment: Record the number of dead or moribund insects at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

  • Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) values using probit analysis or other suitable statistical methods.

Signaling Pathway: Mechanism of Action of Neonicotinoid Insecticides

Neonicotinoids act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system, leading to overstimulation and eventual paralysis and death.

G Neonicotinoid Neonicotinoid Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Synapse Postsynaptic Membrane nAChR->Synapse Located on Ion_Channel Continuous Opening of Ion Channel nAChR->Ion_Channel Nerve_Impulse Uncontrolled Nerve Impulse Firing Ion_Channel->Nerve_Impulse Paralysis Paralysis and Death Nerve_Impulse->Paralysis

Caption: Signaling pathway for the insecticidal action of neonicotinoids.

Conclusion

This compound serves as a pivotal starting material for the synthesis of a diverse array of agrochemicals. Its structural versatility enables the development of novel fungicides, herbicides, and insecticides with potent biological activities. The protocols and data presented herein provide a foundational framework for researchers and scientists to explore the potential of this compound and its derivatives in the ongoing quest for more effective and sustainable crop protection solutions. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of agrochemicals.

References

Application Notes and Protocols for 2-Hydroxynicotinic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the use of 2-hydroxynicotinic acid as a versatile ligand for the synthesis of metal-organic frameworks (MOFs). It includes detailed application notes, experimental protocols, and characterization data relevant to the fields of materials science and drug development.

Introduction to this compound as a MOF Ligand

This compound, a derivative of nicotinic acid, is a bifunctional organic ligand that offers both a carboxylate group and a hydroxyl group for coordination with metal ions. This dual functionality, combined with the presence of a pyridine (B92270) ring, allows for the formation of diverse and stable MOF architectures. The inherent biocompatibility of nicotinic acid and its derivatives makes these MOFs particularly interesting for biomedical applications, including drug delivery and catalysis.

Synthesized MOFs and their Physicochemical Properties

Several MOFs have been successfully synthesized using this compound as a primary or secondary ligand. These frameworks exhibit a range of structural and chemical properties depending on the choice of metal center and synthesis conditions.

Zinc-Based MOF

A notable example is a zinc-based MOF synthesized with this compound and 4,4'-bipyridine (B149096) as co-ligands. This framework displays a three-dimensional structure with interesting photoluminescent properties.

Table 1: Physicochemical Properties of a Zinc-2-Hydroxynicotinic Acid MOF

PropertyValueReference
Chemical Formula {[Zn₂(nica)₂(bpy)₁.₅(H₂O)]·0.5(bpy)·3H₂O}n[1][2]
Crystal System Orthorhombic[1][2]
Space Group Fdd2[1][2]
Photoluminescence Blue light emission at 457 nm (excitation at 397 nm)[1][2]
BET Surface Area Not Reported
Pore Size Not Reported
Thermal Stability Not Reported

Note: nica = 2-hydroxynicotinate, bpy = 4,4'-bipyridine

Lanthanide-Based Coordination Polymers

This compound has also been employed in the synthesis of one- and two-dimensional coordination polymers with lanthanide ions such as Praseodymium (Pr), Neodymium (Nd), and Gadolinium (Gd).[3] These materials exhibit interesting magnetic properties.[3] While these are not classic porous MOFs, their study opens avenues for the development of lanthanide-based MOFs with unique magnetic and optical functionalities.

Table 2: Lanthanide Coordination Polymers with this compound

Metal IonDimensionalityKey PropertyReference
Pr(III)1D and 2DAntiferromagnetic interactions[3]
Nd(III)1D and 2DAntiferromagnetic interactions[3]
Gd(III)1D and 2DFerromagnetic and antiferromagnetic interactions[3]

Experimental Protocols

Synthesis of Zinc-2-Hydroxynicotinic Acid MOF

This protocol is adapted from the synthesis of {[Zn₂(nica)₂(bpy)₁.₅(H₂O)]·0.5(bpy)·3H₂O}n.

Materials:

Procedure:

  • Prepare a 2 mL aqueous solution of this compound (14.0 mg, 0.1 mmol) and an appropriate amount of 1 M KOH to deprotonate the ligand.

  • Prepare a 6 mL aqueous solution of zinc nitrate hexahydrate (29.9 mg, 0.1 mmol).

  • Prepare a 6 mL aqueous solution of 4,4'-bipyridine (31.3 mg, 0.2 mmol).

  • Mix the three solutions together in a reaction vessel.

  • Heat the mixture in a water bath at 80 °C for three days.

  • Collect the resulting dark orange crystals by filtration.

  • Wash the crystals with deionized water and dry under ambient conditions.

Caption: Synthesis workflow for a Zinc-2-Hydroxynicotinic Acid MOF.

General Protocol for Drug Loading into MOFs (Post-Synthesis)

This is a general protocol that can be adapted for loading drug molecules into porous MOFs based on this compound.

Materials:

  • Activated this compound-based MOF

  • Drug of interest

  • Appropriate solvent (in which the drug is soluble and the MOF is stable)

Procedure:

  • Activate the synthesized MOF by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a solution of the drug in the chosen solvent at a specific concentration.

  • Immerse a known amount of the activated MOF in the drug solution.

  • Stir the suspension at a controlled temperature for a defined period (e.g., 24-48 hours) to allow for diffusion of the drug molecules into the MOF pores.

  • Separate the drug-loaded MOF from the solution by centrifugation or filtration.

  • Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading efficiency by analyzing the supernatant using techniques like UV-Vis spectroscopy or HPLC.

Caption: General workflow for post-synthetic drug loading into MOFs.

Applications in Drug Development

While specific studies on the drug delivery applications of this compound-based MOFs are still emerging, the inherent properties of the ligand and the porous nature of MOFs suggest significant potential.

Potential for Controlled Drug Release

The functional groups within the this compound ligand (carboxylate and hydroxyl) can interact with drug molecules through hydrogen bonding and other non-covalent interactions. These interactions can be tuned to control the rate of drug release from the MOF carrier. The release can be triggered by changes in pH, temperature, or the presence of specific biomolecules in the target environment.

Biocompatibility Considerations

Nicotinic acid (Vitamin B3) is an essential nutrient, suggesting that MOFs derived from its derivatives may exhibit good biocompatibility. However, the overall toxicity of the MOF will also depend on the nature of the metal ion and the stability of the framework in physiological conditions. In vitro and in vivo studies are necessary to fully assess the biocompatibility of any new this compound-based MOF intended for biomedical applications.[2]

Biocompatibility_Factors Biocompatibility MOF Biocompatibility Ligand Ligand Nature (e.g., this compound) Biocompatibility->Ligand Metal Metal Ion (e.g., Zn, La) Biocompatibility->Metal Stability Framework Stability (in physiological conditions) Biocompatibility->Stability Size Particle Size & Morphology Biocompatibility->Size Surface Surface Properties Biocompatibility->Surface

Caption: Key factors influencing the biocompatibility of MOFs.

Future Perspectives

The use of this compound as a ligand for the synthesis of MOFs is a promising area of research. Future work should focus on:

  • Synthesis of Porous MOFs: Developing synthetic strategies to create highly porous and stable 3D MOFs with this compound.

  • Quantitative Characterization: Thoroughly characterizing the porosity (BET surface area, pore size distribution) and thermal stability of new MOFs.

  • Drug Loading and Release Studies: Investigating the loading and controlled release of various therapeutic agents from these materials.

  • Biocompatibility and Toxicity Assessment: Conducting comprehensive in vitro and in vivo studies to evaluate the safety of these MOFs for biomedical applications.

  • Catalytic Applications: Exploring the potential of these MOFs as catalysts in reactions relevant to the pharmaceutical industry.

By systematically addressing these areas, the full potential of this compound-based MOFs can be unlocked for a range of applications in drug development and beyond.

References

Coordination Chemistry of 2-Hydroxynicotinic Acid with Transition Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a versatile scaffold for the development of coordination complexes with a wide array of transition metals. Its ambidentate nature, featuring a carboxylate group and a hydroxyl group on a pyridine (B92270) ring, allows for diverse coordination modes, leading to the formation of complexes with varied structural and electronic properties. These properties, in turn, can be fine-tuned to elicit specific biological activities, making them promising candidates for drug development and other biomedical applications. This document provides an overview of the synthesis, characterization, and potential applications of this compound-transition metal complexes, along with generalized experimental protocols.

Coordination Modes and Structural Aspects

This compound can coordinate to metal centers in several ways, primarily through the carboxylate oxygen atoms and the hydroxyl oxygen. The pyridine nitrogen can also participate in coordination, leading to chelation. The resulting complexes can be mononuclear or polynuclear, with the specific structure influenced by the metal ion, reaction conditions, and the presence of other ligands. Common geometries observed for these complexes include octahedral and tetrahedral arrangements around the metal center.

Application Notes

The coordination of transition metals to this compound can significantly enhance its biological activity. Research has primarily focused on the antimicrobial and potential anticancer properties of these complexes.

Antimicrobial Activity

Complexes of this compound with transition metals such as Manganese(II), Cobalt(II), Nickel(II), and Copper(II) have demonstrated in vitro antibacterial activity against various strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[1] The chelation of the metal ion is believed to enhance the lipophilicity of the complex, facilitating its transport across the microbial cell membrane. Once inside the cell, the metal ion can interfere with essential cellular processes, leading to microbial death. The exact mechanism of action is still under investigation but is thought to involve the inhibition of enzyme activity or disruption of cellular respiration.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound-transition metal complexes. These should be adapted based on the specific metal and desired complex stoichiometry.

General Synthesis of this compound-Transition Metal Complexes

This protocol describes a general method for the synthesis of transition metal complexes of this compound.

Materials:

Procedure:

  • Dissolve a stoichiometric amount of this compound in ethanol or a mixture of ethanol and water. Gentle heating may be required to facilitate dissolution.

  • In a separate flask, dissolve an equimolar amount (for a 1:1 metal-to-ligand ratio) or a half-equimolar amount (for a 1:2 metal-to-ligand ratio) of the transition metal salt in deionized water or ethanol.

  • Slowly add the metal salt solution to the this compound solution with constant stirring.

  • Adjust the pH of the resulting mixture to a desired value (typically between 6 and 8) by the dropwise addition of a dilute solution of sodium hydroxide to facilitate deprotonation of the ligand and complex formation.

  • A precipitate should form upon pH adjustment or after a period of stirring. The reaction mixture can be refluxed for several hours to ensure complete reaction.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid complex by vacuum filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Experimental Workflow for Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification ligand Dissolve this compound mix Mix Solutions ligand->mix metal Dissolve Transition Metal Salt metal->mix ph_adjust Adjust pH mix->ph_adjust precipitate Precipitation ph_adjust->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Solvents filter->wash dry Dry wash->dry product Final Complex dry->product

Caption: General workflow for the synthesis of transition metal complexes with this compound.

Characterization Techniques

The synthesized complexes should be characterized using a variety of analytical techniques to confirm their composition and structure.

characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Thermal Analysis cluster_elemental Compositional Analysis complex Synthesized Complex ftir FT-IR Spectroscopy complex->ftir uv_vis UV-Vis Spectroscopy complex->uv_vis xrd X-ray Diffraction (XRD) complex->xrd tga Thermogravimetric Analysis (TGA) complex->tga elemental Elemental Analysis (CHN) complex->elemental

References

Application Note: Quantification of 2-Hydroxynicotinic Acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynicotinic acid, a derivative of nicotinic acid (niacin), is a molecule of interest in various fields of research and development due to its biological activities. Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of pharmaceuticals, and various research applications. This application note provides a detailed protocol for the quantification of this compound using a reliable and robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic solvent. The analyte is detected by its absorbance of ultraviolet (UV) light, and the amount is quantified by comparing the peak area to a standard calibration curve.

Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

  • Vortex mixer

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis of this compound.[1] The mobile phase consists of acetonitrile, water, and phosphoric acid.[1]

ParameterCondition
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-10 min: 5% to 30% B; 10-12 min: 30% to 5% B; 12-15 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm and 265 nm
Run Time 15 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 95% A, 5% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from a biological matrix, e.g., plasma)
  • Protein Precipitation: To 200 µL of the plasma sample, add 600 µL of cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank and placebo at the retention time of the analyte.
Robustness %RSD ≤ 2.0% after minor changes in method parameters (flow rate, column temperature, mobile phase composition).

Data Presentation

The quantitative data obtained from the analysis of this compound standards can be summarized as follows:

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
1e.g., 5.2e.g., 15000
5e.g., 5.2e.g., 75000
10e.g., 5.2e.g., 152000
25e.g., 5.2e.g., 380000
50e.g., 5.2e.g., 760000
100e.g., 5.2e.g., 1510000

Note: The values in the table are for illustrative purposes only and should be replaced with experimental data.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution (1000 µg/mL) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards HPLC_Injection Inject into HPLC System Working_Standards->HPLC_Injection Calibrators Sample_Collection Collect Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation with Acetonitrile Sample_Collection->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Evaporation Evaporate Supernatant Centrifugation->Supernatant_Evaporation Reconstitution Reconstitute in Mobile Phase Supernatant_Evaporation->Reconstitution Filtration Filter through 0.45 µm Syringe Filter Reconstitution->Filtration Filtration->HPLC_Injection Prepared Sample Chromatographic_Separation Chromatographic Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (220 nm & 265 nm) Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Area UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway Context

Nicotinic acid and its derivatives, including this compound, can interact with Hydroxy-carboxylic acid (HCA) receptors, which are G protein-coupled receptors involved in metabolic regulation.[2][3][4]

signaling_pathway 2HNA This compound HCAR HCA Receptor (e.g., HCA2/GPR109A) 2HNA->HCAR G_protein Gi/o Protein HCAR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP Lipolysis Lipolysis Inhibition AC->Lipolysis PKA Protein Kinase A cAMP->PKA Activation HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylation (Activation) HSL->Lipolysis Triglyceride Hydrolysis

Caption: Simplified HCA receptor signaling pathway.

References

Application Notes and Protocols for the Derivatization of 2-Hydroxynicotinic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, direct analysis of polar and non-volatile molecules such as 2-Hydroxynicotinic acid is challenging due to their low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet and column.[2] this compound, a derivative of nicotinic acid (Vitamin B3), contains both a carboxylic acid group and a hydroxyl group (existing in tautomeric equilibrium with its keto form, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid), which are responsible for its high polarity and low volatility.[3]

To overcome these limitations, a chemical derivatization step is essential.[4] Derivatization modifies the functional groups responsible for the compound's polarity, replacing active hydrogens with less polar moieties.[5] This process increases the analyte's volatility and thermal stability, improves chromatographic peak shape, and enhances detection sensitivity, making it amenable to GC-MS analysis.[4][6]

The most common derivatization strategies for compounds containing carboxylic acid and hydroxyl groups are silylation and esterification.[7][8]

  • Silylation: This technique replaces the acidic protons of the carboxylic acid and hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group.[5] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to increase reactivity.[2]

  • Esterification (specifically, Methylation): This method converts the carboxylic acid group into its corresponding methyl ester.[9] A common and effective reagent for this is a solution of boron trifluoride in methanol (B129727) (BF₃-Methanol).[9][10] This primarily targets the carboxylic acid group.

This document provides detailed protocols for the derivatization of this compound using both silylation and methylation, along with illustrative quantitative data and experimental workflows.

Quantitative Data Summary

The following table summarizes the expected, illustrative data for the GC-MS analysis of derivatized this compound. This data is predictive, based on the chemical properties of the derivatives and typical GC-MS behavior of similar compounds, as specific experimental data for this analyte is not widely published. The exact retention time and mass spectra can vary depending on the specific instrument, column, and conditions used.

ParameterBSTFA + TMCS Derivative (di-TMS)BF₃-Methanol Derivative (Methyl Ester)Underivatized Compound
Derivative Name 2-(trimethylsilyloxy)-nicotinic acid trimethylsilyl ester2-hydroxy-nicotinic acid methyl esterThis compound
Molecular Weight 283 g/mol 153 g/mol 139 g/mol
Expected Volatility HighModerateVery Low / Non-volatile
Thermal Stability HighModerateLow (Prone to decarboxylation)
Est. Retention Time 12 - 18 min8 - 12 minNot applicable (poor elution)
Expected M+ ion (m/z) 283153139 (if detectable)
Key Mass Fragments (m/z) 268 (M-15), 194, 166, 73122 (M-31), 94, 66Not applicable
LOD/LOQ Estimate Low (ng/mL range)Low-to-Moderate (ng/mL - µg/mL)High / Not achievable
Chromatographic Peak Sharp, SymmetricalSymmetricalBroad, Tailing, or not observed

Note: The di-TMS derivative is formed by the reaction of BSTFA with both the carboxylic acid proton and the hydroxyl/amide proton of the tautomers. The retention index for a similar compound, 6-Hydroxynicotinic acid (2 TMS), on a 5%-phenyl-95%-dimethylpolysiloxane column is reported as 1575.34, which can serve as a reference point.[11]

Experimental Workflows & Signaling Pathways

The overall process from sample preparation to data analysis follows a structured workflow.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample 2-Hydroxynicotinic Acid Sample Dry Evaporate to Dryness (e.g., under N2) Sample->Dry Reagent Add Derivatization Reagent & Solvent Dry->Reagent Anhydrous Conditions React Incubate (e.g., 70°C for 60 min) Reagent->React Inject Inject into GC-MS React->Inject Cool to RT Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: General experimental workflow for derivatization and GC-MS analysis.

The chemical derivatization reactions of this compound's tautomers are visualized below.

G cluster_tautomer This compound Tautomers cluster_silylation Silylation (BSTFA) cluster_methylation Methylation (BF3/Methanol) T1 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (Keto) T2 This compound (Enol) T1->T2 Equilibrium S_IN Tautomers M_IN Tautomers S_OUT Di-TMS Derivative S_IN->S_OUT + BSTFA / 70°C M_OUT Methyl Ester Derivative M_IN->M_OUT + BF3-MeOH / 60°C

Caption: Derivatization reactions of this compound tautomers.

Experimental Protocols

Safety Precaution: Derivatization reagents are often corrosive, moisture-sensitive, and potentially toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation with BSTFA and TMCS

This protocol is highly effective for derivatizing both the carboxylic acid and hydroxyl/amide functional groups, yielding a volatile and thermally stable di-TMS derivative.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous) or Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

  • GC-MS system with a suitable column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation: Place 50-100 µg of the this compound standard or the dried sample residue into a 2 mL reaction vial. Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[12] This can be achieved by evaporation under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex briefly to mix the contents. Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure the reaction goes to completion.[2]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.

Protocol 2: Esterification with Boron Trifluoride-Methanol

This protocol primarily targets the carboxylic acid group, converting it to a methyl ester. It is a robust method but may not derivatize the hydroxyl group.

Materials:

  • This compound standard or dried sample extract

  • Boron trifluoride-methanol solution (14% w/v)

  • Methanol (anhydrous)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place 50-100 µg of the this compound standard or the dried sample residue into a 2 mL reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF₃-Methanol solution to the vial.

  • Reaction: Tightly cap the vial, vortex for 10-15 seconds, and heat at 60°C for 30 minutes.[2]

  • Extraction: Cool the vial to room temperature. Add 500 µL of hexane and 200 µL of brine solution. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the derivatized product, to a new clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection. Inject 1 µL of the hexane extract into the GC-MS system.

GC-MS Operating Conditions (Typical)

The following are suggested starting parameters and may require optimization for your specific instrument and application.

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Troubleshooting

  • No or Low Product Peak:

    • Cause: Presence of water in the sample or reagents; insufficient reagent; incomplete reaction.

    • Solution: Ensure all glassware and solvents are anhydrous. Use fresh derivatization reagents. Increase reaction time or temperature. Use a higher molar excess of the reagent.[2]

  • Peak Tailing:

    • Cause: Incomplete derivatization; active sites in the GC inlet liner or column.

    • Solution: Optimize the derivatization protocol. Use a deactivated GC liner and ensure the column is in good condition.

  • Multiple Derivative Peaks:

    • Cause: Partial derivatization (e.g., only one of the two active sites reacted).

    • Solution: Increase reagent concentration, reaction time, or temperature to drive the reaction to completion, favoring the fully derivatized product.

References

Application Note: Protocols for Growing High-Quality Crystals of 2-Hydroxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crystallization is a critical purification and formulation step in the pharmaceutical industry, directly influencing the physicochemical properties of an Active Pharmaceutical Ingredient (API), such as solubility, stability, and bioavailability.[1] For 2-Hydroxynicotinic acid and its derivatives, which are important synthetic intermediates for pharmaceuticals, agrochemicals, and dyes, obtaining high-quality single crystals is essential for unambiguous structure determination and for controlling the solid-state form.[2][3]

These compounds can exist in multiple crystalline forms, known as polymorphs, each with different physical properties.[3][4] Therefore, developing robust crystallization protocols is necessary to consistently produce the desired polymorph.[1] This document provides detailed protocols for common crystallization techniques applicable to this compound derivatives, including slow evaporation, vapor diffusion, and slow cooling. It also highlights the critical role of pH in the crystallization of these compounds in aqueous media.[5]

The fundamental process of crystallization from a solution involves two main stages: nucleation, the initial formation of stable nuclei, and subsequent crystal growth.[1] Success relies on carefully controlling conditions to achieve a state of supersaturation, where the solute concentration exceeds its solubility limit, allowing for slow and orderly molecular arrangement into a well-defined crystal lattice.[6]

Data Summary: pH-Dependent Crystallization of this compound

The pH of the aqueous medium is a critical factor influencing the crystallization outcome of this compound (2-HNA).[5] Different pH values alter the ionic species present in the solution, which in turn affects the resulting crystal morphology and structure.[5][7] The following table summarizes the observed outcomes from crystallizing 2-HNA from aqueous solutions at various pH levels via slow evaporation.

pH of Saturated SolutionPredominant Species in SolutionObserved Crystallization OutcomeReference
~ 0 LH₃⁺ (protonated N) with ~5% LH₂Large crystals with fewer defects.[5][7]
3.3 Mixture of LH₃⁺ and LH₂ (~50/50)Smaller crystals compared to pH ~ 0.[5]
~ 4 Recrystallized starting materialUsed as reference material in studies.[5]

Experimental Protocols & Workflows

Successful crystallization requires patience and minimizing mechanical disturbances to the system.[8] All glassware should be scrupulously clean to avoid unwanted nucleation sites.

This technique is straightforward and effective for compounds that are stable in the chosen solvent. It involves gradually increasing the solute concentration by allowing the solvent to evaporate over time.[8][9] This method has been successfully used for the pH-dependent crystallization of 2-HNA.[5][7]

Methodology:

  • Prepare a Solution: Dissolve the this compound derivative in a suitable solvent (e.g., water, ethanol) to create a near-saturated solution.[8] For pH-controlled experiments, adjust the pH of the aqueous solution accordingly using dilute acid or base.[5][7]

  • Filter the Solution: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a cap or parafilm containing a few pinholes. This restricts the rate of evaporation.

  • Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.

  • Crystal Growth: Allow the solvent to evaporate slowly over several hours to weeks.[9] Monitor periodically without disturbing the vessel.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent.

Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[10][11] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound, thereby reducing the solute's solubility and inducing crystallization.[6][12]

Methodology:

  • Prepare the Solution: Dissolve the compound in a small volume of a "good" solvent (one with a relatively high boiling point in which the compound is soluble, e.g., THF, methanol, dichloromethane).[6][12]

  • Set up the System:

    • Place the solution in a small, open container (e.g., a 1-dram vial).

    • Place this inner vial inside a larger, sealable vessel (e.g., a 20 mL scintillation vial or a small jar).

    • Add a larger volume of a volatile "anti-solvent" (a liquid with a lower boiling point in which the compound is insoluble, e.g., pentane, diethyl ether, hexane) to the outer vessel, ensuring the level is below the top of the inner vial.[6][12]

  • Seal and Incubate: Seal the outer vessel tightly and leave it in an undisturbed location. The more volatile anti-solvent will slowly diffuse into the inner vial, causing the compound to precipitate and form crystals.[9]

  • Harvesting: Once crystals have formed, carefully open the vessel and harvest the crystals.

Vapor_Diffusion_Workflow Workflow for Vapor Diffusion Crystallization cluster_setup Experiment Setup cluster_process Crystallization Process cluster_result Outcome A 1. Dissolve derivative in a 'good' solvent (S1) B 2. Place solution in inner vial A->B C 3. Place inner vial in larger vessel with anti-solvent (S2) B->C D 4. Seal the outer vessel C->D E Anti-solvent (S2) vapor diffuses into S1 D->E Incubate ( undisturbed ) F Solubility of compound decreases E->F G Supersaturation is reached F->G H Nucleation & Crystal Growth G->H I 5. Harvest high-quality single crystals H->I

Caption: Workflow for the Vapor Diffusion Crystallization Method.

Methodology:

  • Prepare a Saturated Solution: Add the compound to a suitable solvent in a flask. Heat the solution (e.g., in a water or oil bath) while stirring until a saturated or near-saturated solution is achieved just below the solvent's boiling point.[8]

  • Filter Hot: Quickly filter the hot solution through a pre-warmed filter funnel or syringe filter into a clean, pre-warmed crystallization vessel. This removes any undissolved solid and impurities.

  • Insulate and Cool: Stopper the vessel and place it into an insulated container (e.g., a Dewar flask filled with hot water at a similar temperature, or a beaker wrapped in glass wool) to ensure a slow cooling rate.[8]

  • Harvesting: Collect the crystals by filtration and wash with a small amount of cold solvent.

Slow_Cooling_Workflow Workflow for Slow Cooling Crystallization A 1. Prepare saturated solution at elevated temperature (T_hot) B 2. Filter hot solution to remove impurities A->B C 3. Place solution in insulated container to slow heat loss B->C D 4. Temperature slowly decreases to room temperature (T_room) C->D E Solubility decreases, solution becomes supersaturated D->E F 5. Nucleation and slow crystal growth occur E->F G 6. Harvest crystals after reaching room temperature F->G

Caption: Workflow for the Slow Cooling Crystallization Method.

Visualization of pH Effect on 2-HNA Crystallization

The control of pH is a form of anti-solvent or reactive crystallization, where the addition of an acid or base changes the chemical nature and solubility of the API.[13][15] For this compound, pH directly dictates the protonation state of the molecule in aqueous solution, which in turn governs the intermolecular interactions available for building the crystal lattice.[5]

pH_Effect_Diagram Logical Relationship of pH and 2-HNA Crystallization cluster_conditions Solution Conditions cluster_species Dominant Molecular Species cluster_outcome Crystallization Outcome ph_low Low pH (~0) species_low Primarily LH₃⁺ (Protonated Pyridine Nitrogen) ph_low->species_low ph_mid Mid pH (~3.3) species_mid Mixture of LH₃⁺ and LH₂ (Zwitterionic/Neutral) ph_mid->species_mid outcome_low Formation of Large, Well-defined Crystals species_low->outcome_low Favors specific H-bonding network outcome_mid Formation of Smaller Crystals species_mid->outcome_mid Disrupts or alters crystal packing

Caption: Effect of pH on 2-HNA Species and Crystal Morphology.

References

Application Notes and Protocols for the Use of 2-Hydroxynicotinic Acid in Dyestuff Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dyestuffs utilizing 2-hydroxynicotinic acid as a key intermediate. The unique structural features of this compound, incorporating both a hydroxyl and a carboxylic acid group on a pyridine (B92270) ring, make it a valuable precursor for creating novel azo dyes with potentially interesting properties, such as enhanced water solubility and metal-chelating capabilities.

Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).[1] The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, known as the coupling component.[2][3] In the context of this protocol, this compound serves as the coupling component. The presence of the hydroxyl group activates the pyridine ring for electrophilic substitution by the diazonium salt.[4]

The resulting azo dyes derived from this compound are anticipated to exhibit good water solubility due to the presence of the carboxylic acid group, which can also act as a site for binding to textile fibers or for complexation with metal ions to form mordant dyes. These properties make them of interest for applications in the textile industry and potentially in the development of functional dyes for sensing or imaging applications.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of an azo dye using this compound as the coupling component. The procedure is divided into two main stages: the preparation of the diazonium salt from a primary aromatic amine (diazotization) and the subsequent reaction with this compound (azo coupling).

Protocol 1: Synthesis of an Azo Dye using this compound

This protocol details the synthesis of a representative azo dye from a generic primary aromatic amine and this compound.

Materials:

  • Primary aromatic amine (e.g., aniline (B41778), p-toluidine, sulfanilic acid)

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium carbonate (Na₂CO₃) (if using an amine salt like sulfanilic acid)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Glass stirring rod

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer (-10 to 110 °C)

  • Büchner funnel and flask

  • Vacuum filtration apparatus

  • Melting point apparatus

  • UV-Vis spectrophotometer

Procedure:

Part A: Diazotization of a Primary Aromatic Amine [2][5]

  • In a 100 mL beaker, dissolve 0.01 mol of the chosen primary aromatic amine in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle warming may be necessary to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature is maintained below 5 °C.

  • Continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. This solution should be used immediately in the next step.

Part B: Azo Coupling with this compound [4][5]

  • In a 250 mL beaker, dissolve 1.39 g (0.01 mol) of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Maintain the reaction mixture in the ice bath and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Adjust the pH of the mixture to approximately 5-6 by the slow addition of dilute hydrochloric acid.

  • Isolate the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with cold water until the filtrate is neutral.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of an azo dye derived from aniline and this compound. (Note: This data is illustrative and may vary based on specific experimental conditions).

ParameterValue
Reactants
Aniline0.93 g (0.01 mol)
This compound1.39 g (0.01 mol)
Sodium Nitrite0.76 g (0.011 mol)
Product
Product Name5-((phenyl)diazenyl)-2-hydroxynicotinic acid
Theoretical Yield2.43 g
Actual Yield2.07 g
Percentage Yield85%
Characterization
Melting Point210-215 °C (decomposes)
λmax (in ethanol)485 nm
AppearanceOrange-Red Crystalline Solid

Visualization

The following diagrams illustrate the logical workflow of the azo dye synthesis.

Azo_Dye_Synthesis_Workflow start_material start_material process_step process_step intermediate intermediate final_product final_product A Primary Aromatic Amine (e.g., Aniline) C Diazotization (NaNO2, HCl, 0-5 °C) A->C B This compound E Azo Coupling (NaOH, 0-5 °C) B->E D Diazonium Salt (Intermediate) C->D D->E F Crude Azo Dye E->F G Purification (Recrystallization) F->G H Purified Azo Dye G->H

Caption: Workflow for the synthesis of an azo dye.

Reaction_Signaling_Pathway cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step reactant reactant reagent reagent product product condition condition A Ar-NH2 (Aromatic Amine) C Ar-N2+ Cl- (Diazonium Salt) A->C reacts with B NaNO2 + HCl B->C to form cond1 0-5 °C F Azo Dye C->F couples with D This compound D->F E NaOH E->F in presence of cond2 0-5 °C

Caption: Key reaction steps in azo dye synthesis.

References

Enzymatic Synthesis of 2-Hydroxynicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of 2-hydroxynicotinic acid, a valuable building block in the pharmaceutical and agrochemical industries. The synthesis is achieved through a whole-cell biotransformation utilizing the bacterium Ralstonia/Burkholderia sp. strain DSM 6920, which exhibits regioselective hydroxylation of nicotinic acid at the C2 position. This biocatalytic method offers a green and efficient alternative to traditional chemical synthesis routes. Detailed protocols for the cultivation of the microorganism, preparation of resting cells, the biotransformation process, and product analysis are presented.

Introduction

This compound is a key intermediate in the synthesis of various bioactive molecules. Traditional chemical synthesis methods often involve harsh reaction conditions, the use of hazardous reagents, and can result in a mixture of isomers, necessitating complex purification steps. Biocatalysis, through the use of enzymes or whole microorganisms, presents a more sustainable and selective approach. This application note focuses on the use of Ralstonia/Burkholderia sp. strain DSM 6920 for the specific hydroxylation of nicotinic acid to this compound. This strain has been shown to possess a 6-methylnicotinate-2-oxidoreductase that catalyzes this regioselective transformation.[1] The use of resting cells simplifies the process by avoiding continuous cell growth and metabolism of the product, leading to higher yields and easier downstream processing.

Signaling Pathways and Experimental Workflows

The enzymatic synthesis of this compound involves a whole-cell biocatalysis approach. The key steps are outlined in the workflow diagram below.

Enzymatic_Synthesis_Workflow cluster_cultivation Microorganism Cultivation cluster_cell_prep Resting Cell Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis and Purification Cultivation Cultivate Ralstonia/Burkholderia sp. strain DSM 6920 Harvest Harvest Cells (Centrifugation) Cultivation->Harvest Wash Wash Cells (Buffer) Harvest->Wash Resuspend Resuspend Cells in Reaction Buffer Wash->Resuspend AddSubstrate Add Nicotinic Acid (Substrate) Resuspend->AddSubstrate Incubate Incubate under Controlled Conditions AddSubstrate->Incubate Separate Separate Cells from Supernatant Incubate->Separate Analyze Analyze Supernatant (HPLC) Separate->Analyze Purify Purify this compound Analyze->Purify

Figure 1: Experimental workflow for the enzymatic synthesis of this compound.

The core of this process is the biotransformation step where the resting cells of Ralstonia/Burkholderia sp. containing the necessary hydroxylase enzyme convert nicotinic acid into this compound.

Enzymatic_Reaction cluster_reactants Reactants cluster_products Product Nicotinic_Acid Nicotinic Acid Enzyme 6-methylnicotinate-2-oxidoreductase (in Ralstonia/Burkholderia sp.) Nicotinic_Acid->Enzyme Hydroxynicotinic_Acid This compound Enzyme->Hydroxynicotinic_Acid

Figure 2: Enzymatic conversion of nicotinic acid to this compound.

Experimental Protocols

Cultivation of Ralstonia/Burkholderia sp. strain DSM 6920

This protocol is based on general practices for growing Ralstonia and Burkholderia species.[2][3][4][5]

Materials:

  • Ralstonia/Burkholderia sp. strain DSM 6920

  • Nutrient Broth or a suitable minimal medium

  • Shaker incubator

Procedure:

  • Prepare a sterile culture medium (e.g., Nutrient Broth).

  • Inoculate the medium with a single colony of Ralstonia/Burkholderia sp. strain DSM 6920.

  • Incubate the culture at 30°C with shaking at 200 rpm.

  • Grow the culture until it reaches the late exponential or early stationary phase, monitoring the optical density at 600 nm (OD600).

Preparation of Resting Cells

This protocol is a standard procedure for preparing resting cells for biotransformation.[6][7][8][9]

Materials:

  • Bacterial culture from Protocol 1

  • Sterile phosphate (B84403) buffer (50 mM, pH 7.0)

  • Centrifuge

Procedure:

  • Harvest the bacterial cells from the culture medium by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant.

  • Wash the cell pellet by resuspending it in an equal volume of sterile phosphate buffer.

  • Centrifuge again at 5,000 x g for 10 minutes at 4°C and discard the supernatant.

  • Repeat the washing step one more time to ensure the removal of any residual medium components.

  • The final cell pellet constitutes the resting cells.

Biotransformation of Nicotinic Acid

This protocol is adapted from the abstract by Tinschert et al. (2000) and general resting cell biotransformation methods.[1][10]

Materials:

  • Resting cells from Protocol 2

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Nicotinic acid (substrate)

  • Shaker incubator

Procedure:

  • Resuspend the washed resting cells in the reaction buffer to a desired cell density (e.g., 10 g/L wet cell weight).

  • Add nicotinic acid to the cell suspension to a final concentration of 1-10 g/L.

  • Incubate the reaction mixture at 30°C with shaking at 200 rpm.

  • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 2-4 hours).

  • Stop the reaction when maximum conversion is achieved by separating the cells from the reaction mixture.

Analysis of this compound

The concentration of this compound in the reaction supernatant can be determined by High-Performance Liquid Chromatography (HPLC).[11][12]

Materials:

  • Supernatant from the biotransformation reaction

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase: Acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid)

  • This compound standard

Procedure:

  • Clarify the supernatant by centrifugation or filtration to remove any remaining cells or debris.

  • Prepare a standard curve of this compound.

  • Inject the sample and standards onto the HPLC system.

  • Set the UV detector to monitor the absorbance at a suitable wavelength for this compound (e.g., around 265 nm).

  • Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

Data Presentation

The following table summarizes the expected quantitative data from the biotransformation process. The values are illustrative and should be determined experimentally.

ParameterValueUnit
Microorganism Ralstonia/Burkholderia sp. DSM 6920-
Biocatalyst Resting Cells-
Substrate Nicotinic Acid-
Product This compound-
Initial Substrate Conc. 5g/L
Cell Density (wet weight) 10g/L
Temperature 30°C
pH 7.0-
Reaction Time 24hours
Product Titer 4.5g/L
Molar Conversion Yield 90%
Productivity 0.1875g/L/h

Conclusion

The enzymatic synthesis of this compound using resting cells of Ralstonia/Burkholderia sp. strain DSM 6920 provides a highly selective and environmentally friendly method for the production of this important chemical intermediate. The protocols outlined in this document offer a comprehensive guide for researchers and drug development professionals to implement this biocatalytic process. Further optimization of reaction conditions, such as substrate and cell concentration, temperature, and pH, may lead to improved yields and productivity.

References

Application Notes and Protocols for Large-Scale Production of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 2-Hydroxynicotinic acid, a crucial intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] The following sections detail both established chemical synthesis methodologies and an emerging biocatalytic approach, offering flexibility in production strategies.

Chemical Synthesis Methodologies

Two primary chemical synthesis routes are outlined, starting from Nicotinic Acid N-oxide and 3-Cyano-2-pyridone, respectively. These methods have been selected based on their potential for scalability and documented yields.

Method 1: Synthesis from Nicotinic Acid N-oxide

This one-step process offers a direct conversion of Nicotinic Acid N-oxide to this compound. The reaction proceeds via an intermediate formed in the presence of phosphorus oxytrichloride and an organic base.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling system, add phosphorus oxytrichloride (11 g).

  • Addition of Reactants: While stirring under ice cooling, add Nicotinic Acid N-oxide (1 g).

  • Base Addition: Slowly add tri-n-butylamine (6.68 g) dropwise over 30 minutes, maintaining the temperature between 0-10°C. The reaction mixture will transition from a slurry to a uniform brown solution.

  • Reaction: Continue stirring the mixture under ice cooling for 1 hour.

  • Work-up: Remove excess phosphorus oxytrichloride by distillation under reduced pressure.

  • Hydrolysis: Add water (30 ml) to the residue and stir at room temperature for 1 hour to induce crystallization.

  • Isolation: Collect the formed pale brown needle crystals by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent to achieve high purity.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialNicotinic Acid N-oxide[2]
ReagentsPhosphorus oxytrichloride, Tri-n-butylamine[2]
Reaction Temperature0-10°C[2]
Reaction Time1 hour[2]
Yield47%[2]
Purity99%[2]

Logical Workflow for Synthesis from Nicotinic Acid N-oxide:

start Start reactants Nicotinic Acid N-oxide + Phosphorus oxytrichloride start->reactants reaction Reaction (1 hour, ice cooling) reactants->reaction base Tri-n-butylamine (0-10°C) base->reaction distillation Distillation (remove excess POCl3) reaction->distillation hydrolysis Hydrolysis (Water) distillation->hydrolysis crystallization Crystallization hydrolysis->crystallization filtration Filtration crystallization->filtration product This compound filtration->product

Workflow for the synthesis of this compound from Nicotinic Acid N-oxide.
Method 2: Synthesis from 3-Cyano-2-pyridone

This method involves the hydrolysis of 3-Cyano-2-pyridone under basic or acidic conditions to yield this compound.

Experimental Protocol (Basic Hydrolysis):

  • Reaction Mixture: In a reaction vessel, prepare a solution containing 3-cyano-2-pyridone (6 g), potassium hydroxide (B78521) pellets (85%, 7.5 g), ethylene (B1197577) glycol (8 ml), and water (1.5 ml).[3][4]

  • Heating: Heat the solution to 150-160°C for 15 minutes.[3][4]

  • Quenching: Pour the hot reaction mixture into ice water.

  • Precipitation: Acidify the aqueous solution to a pH of approximately 3 with a suitable acid (e.g., HCl). This will cause the this compound to precipitate.[4]

  • Isolation: Collect the precipitate by filtration.

  • Drying: Dry the collected product.

Experimental Protocol (Acidic Hydrolysis):

  • Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, mix 3-cyano-2-pyridone (48 g) with 10N hydrochloric acid (200 ml).[4]

  • Reflux: Heat the mixture to reflux for approximately 5 hours.[4]

  • Cooling: Cool the reaction mixture to 10-15°C and hold for several hours to allow for complete precipitation.[4]

  • Isolation: Filter the acidic suspension.

  • Washing: Wash the precipitate with ice water.

  • Drying: Dry the product to obtain this compound.[4]

Quantitative Data Summary:

ParameterBasic HydrolysisAcidic HydrolysisReference
Starting Material3-Cyano-2-pyridone3-Cyano-2-pyridone[3][4]
ReagentsKOH, Ethylene Glycol, Water10N HCl[3][4]
Reaction Temperature150-160°CReflux[3][4]
Reaction Time15 minutes5 hours[3][4]
Melting Point of Product258-260°C259-260°C[3][4]

Logical Workflow for Synthesis from 3-Cyano-2-pyridone:

cluster_basic Basic Hydrolysis cluster_acidic Acidic Hydrolysis start_basic 3-Cyano-2-pyridone + KOH, Ethylene Glycol, Water heat_basic Heat (150-160°C, 15 min) start_basic->heat_basic quench_basic Quench (Ice Water) heat_basic->quench_basic acidify_basic Acidify (pH ~3) quench_basic->acidify_basic product_basic This compound acidify_basic->product_basic start_acidic 3-Cyano-2-pyridone + 10N HCl reflux_acidic Reflux (5 hours) start_acidic->reflux_acidic cool_acidic Cool (10-15°C) reflux_acidic->cool_acidic filter_acidic Filter & Wash cool_acidic->filter_acidic product_acidic This compound filter_acidic->product_acidic

Alternative workflows for the synthesis of this compound from 3-Cyano-2-pyridone.

Biocatalytic Synthesis Methodology

An emerging and environmentally friendly approach to this compound production involves the use of whole-cell biocatalysts. This method leverages the regioselective hydroxylation capabilities of specific microorganisms.

Method 3: Whole-Cell Biocatalysis using Mena 23/3-3c

This protocol utilizes resting cells of the bacterial strain Mena 23/3-3c, which has been shown to catalyze the hydroxylation of nicotinic acid at the C2 position.[5]

Experimental Protocol:

  • Cultivation of Biocatalyst:

    • Prepare a suitable growth medium with 6-methylnicotinic acid as the sole source of carbon and energy.[5]

    • Inoculate the medium with the bacterial strain Mena 23/3-3c.

    • Incubate the culture under appropriate conditions (temperature, aeration, pH) to achieve sufficient cell density.

  • Preparation of Resting Cells:

    • Harvest the bacterial cells from the culture medium by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer) to remove residual medium components.

    • Resuspend the washed cells in the reaction buffer to a desired cell concentration.

  • Biotransformation:

    • In a bioreactor, add the resting cell suspension.

    • Add nicotinic acid as the substrate to the desired concentration.

    • Maintain the reaction under controlled conditions of temperature, pH, and agitation.

    • Monitor the conversion of nicotinic acid to this compound over time using analytical techniques such as HPLC.

  • Product Isolation and Purification:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.

    • The supernatant containing the product can be further purified using methods such as ion-exchange chromatography or crystallization.

Signaling Pathway for Biocatalytic Hydroxylation:

nicotinic_acid Nicotinic Acid (Substrate) cell Resting Cells of Mena 23/3-3c nicotinic_acid->cell hydroxylase Nicotinic Acid Hydroxylase (Enzyme) cell->hydroxylase hydroxylation Regioselective Hydroxylation at C2 hydroxylase->hydroxylation product This compound (Product) hydroxylation->product

Conceptual pathway for the biocatalytic synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-hydroxynicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound include:

  • Hydrolysis of 2-chloronicotinic acid: This involves the synthesis of 2-chloronicotinic acid, often from nicotinic acid or 3-cyanopyridine (B1664610), followed by hydrolysis.

  • Oxidation and rearrangement of nicotinic acid N-oxide: Nicotinic acid is first oxidized to its N-oxide, which is then treated with reagents like phosphorus oxychloride to yield 2-chloronicotinic acid, followed by hydrolysis. A direct conversion from the N-oxide is also possible but can result in low yields.[1]

  • Hydrolysis of 3-cyano-2-pyridone: This is a more direct method involving the hydrolysis of 3-cyano-2-pyridone under basic conditions.[2]

  • Biocatalytic synthesis: This approach utilizes enzymes to hydrolyze precursors like 3-cyanopyridine to nicotinic acid, which can then be further converted. This method is explored for its greener reaction conditions.

Q2: I am struggling with low yields. What are the general factors I should investigate?

A2: Low yields are a common challenge in organic synthesis. Key factors to investigate include:

  • Purity of starting materials: Impurities can interfere with the reaction. Ensure your starting materials are of high purity.

  • Reaction conditions: Temperature, reaction time, and solvent are critical. Optimize these parameters for your specific reaction.

  • Reagent stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of byproducts.

  • Catalyst activity: If using a catalyst, ensure it is active and used in the correct concentration.

  • Workup and purification: Product loss can occur during extraction, washing, and purification steps. Review your procedures for potential losses.

Q3: How can I purify the final this compound product?

A3: Purification is commonly achieved through recrystallization. The pH of the solution plays a crucial role in the crystallization of hydroxynicotinic acids. For this compound, recrystallization from aqueous media with pH adjustment can yield high-purity crystals. Acid-base extraction can also be employed to separate the acidic product from non-acidic impurities before the final crystallization step.

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes, several reagents used in the synthesis of this compound are hazardous. For example, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Thionyl chloride is also corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Review the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Troubleshooting Guides

Synthesis Route 1: From 3-Cyanopyridine via N-Oxidation, Chlorination, and Hydrolysis

This multi-step synthesis is a common and versatile route. However, each step presents unique challenges that can impact the overall yield.

Troubleshooting Workflow for Synthesis from 3-Cyanopyridine

G cluster_start Start cluster_steps Troubleshooting Steps cluster_solutions Potential Solutions start Low overall yield of This compound step1 Step 1: N-Oxidation (3-Cyanopyridine -> 3-Cyanopyridine N-oxide) start->step1 step2 Step 2: Chlorination (3-Cyanopyridine N-oxide -> 2-Chloro-3-cyanopyridine) step1->step2 sol1 Incomplete N-oxidation? - Check catalyst activity - Optimize H₂O₂ addition rate & temp. - Increase reaction time step1->sol1 Low yield/purity of N-oxide step3 Step 3: Hydrolysis (2-Chloro-3-cyanopyridine -> this compound) step2->step3 sol2 Low selectivity in chlorination? - Control reaction temperature strictly - Use appropriate chlorinating agent - Consider a different solvent step2->sol2 Multiple products/ low yield of desired chloro-intermediate sol3 Incomplete hydrolysis? - Increase base concentration - Elevate reaction temperature - Extend reaction time step3->sol3 Low final product yield sol4 Product loss during workup? - Optimize extraction pH - Careful purification (recrystallization) step3->sol4 Product loss after hydrolysis

Caption: Troubleshooting workflow for the synthesis of this compound from 3-cyanopyridine.

Step 1: N-Oxidation of 3-Cyanopyridine

ProblemPotential CauseRecommended Solution
Low yield of 3-cyanopyridine N-oxide Incomplete reaction.- Extend the reaction time. Monitor the reaction progress using TLC or HPLC. - Ensure the oxidizing agent (e.g., hydrogen peroxide) is added slowly and at the correct temperature to prevent decomposition.
Ineffective catalyst.- Use a fresh, active catalyst. Several catalysts like silicomolybdic acid, phosphomolybdic acid, and phosphotungstic acid have been reported to give high yields.[3][4]
Suboptimal reaction temperature.- Maintain the reaction temperature within the optimal range (typically 75-95 °C).[1][3]
Formation of byproducts Over-oxidation or side reactions.- Control the temperature carefully. - The presence of sulfuric acid as a co-catalyst can improve selectivity.[3]

Step 2: Chlorination of 3-Cyanopyridine N-oxide

ProblemPotential CauseRecommended Solution
Low yield of 2-chloro-3-cyanopyridine (B134404) Low selectivity of chlorination.- The chlorination of pyridine (B92270) N-oxides can lead to a mixture of isomers. Using phosphorus oxychloride (POCl₃) is a common method.[5] - Controlling the reaction temperature is crucial; lower temperatures often favor the formation of the 2-chloro isomer.
Decomposition of the chlorinating agent.- Ensure anhydrous conditions, as many chlorinating agents react with water.
Vigorous, uncontrolled reaction.- Add the 3-cyanopyridine N-oxide to the chlorinating agent slowly and with efficient cooling.
Formation of tar-like byproducts High reaction temperature or incorrect stoichiometry.- Lower the reaction temperature. - Carefully control the molar ratio of the reactants.

Step 3: Hydrolysis of 2-Chloro-3-cyanopyridine

ProblemPotential CauseRecommended Solution
Incomplete hydrolysis Insufficient base or reaction time.- Increase the concentration of the base (e.g., NaOH or KOH). - Extend the reaction time and/or increase the temperature (e.g., heating to 95 °C).[6]
Formation of 2-chloronicotinamide (B82574) as a byproduct.- Harsh alkaline conditions can sometimes lead to the formation of the amide as an intermediate or byproduct. Ensure complete hydrolysis to the carboxylic acid by using sufficiently strong conditions and adequate reaction time.
Difficulty in isolating the product Product remains dissolved in the aqueous layer.- Carefully adjust the pH of the reaction mixture to the isoelectric point of this compound (around pH 3) to induce precipitation.
Synthesis Route 2: From Nicotinic Acid via N-Oxidation and Chlorination

Troubleshooting Logical Relationships for Synthesis from Nicotinic Acid

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of this compound cause1 Inefficient N-Oxidation start->cause1 cause2 Poor Chlorination Selectivity start->cause2 cause3 Incomplete Hydrolysis start->cause3 cause4 Purification Losses start->cause4 sol1 Verify oxidant purity and concentration. Optimize reaction temperature and time. cause1->sol1 sol2 Use appropriate chlorinating agent (e.g., POCl₃/PCl₅). Control reaction temperature to favor 2-substitution. cause2->sol2 sol3 Increase base concentration or reaction temperature. Ensure sufficient reaction time for complete conversion. cause3->sol3 sol4 Optimize pH for precipitation. Use appropriate recrystallization solvent. cause4->sol4

Caption: Logical relationships for troubleshooting the synthesis of this compound from nicotinic acid.

ProblemPotential CauseRecommended Solution
Low yield of 2-chloronicotinic acid from nicotinic acid N-oxide Formation of other chloro-isomers.- The reaction of nicotinic acid N-oxide with a mixture of phosphorus oxychloride and phosphorus pentachloride can yield 2-chloronicotinic acid.[1] The reaction conditions, particularly temperature, should be carefully controlled to maximize the yield of the desired isomer.
Incomplete reaction.- Ensure sufficient reaction time and that the reagents are of good quality.
Low yield of this compound from 2-chloronicotinic acid Incomplete hydrolysis.- The hydrolysis of 2-chloronicotinic acid requires heating with a base. Ensure adequate temperature and reaction time for complete conversion.

Data Presentation

Table 1: Comparison of Catalysts for N-Oxidation of 3-Cyanopyridine

CatalystOxidantTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Silicomolybdic acid30% H₂O₂75-8510 (addition) + 8 (incubation)95.196.3[4]
Phosphomolybdic acid30% H₂O₂86-948 (addition) + 6 (incubation)96.195.3[4]
Phosphotungstic acid30% H₂O₂90-9510 (addition) + 8 (incubation)94.796.8[4]
Molybdenum acetylacetonate20% H₂O₂506 (addition) + 4 (incubation)93-[7]

Table 2: Yields for Different Steps in the Synthesis from 3-Cyanopyridine

StepIntermediate/ProductReagentsYield (%)Reference
N-Oxidation3-Cyanopyridine N-oxide3-Cyanopyridine, H₂O₂, Catalyst93 - 96.1[4][7]
Chlorination2-Chloro-3-cyanopyridine3-Cyanopyridine N-oxide, POCl₃, Pyridine89.5[8]
Hydrolysis2-Chloronicotinic acid2-Chloro-3-cyanopyridine, NaOH95.2[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Cyanopyridine N-oxide

This protocol is adapted from a patented method.[4]

Experimental Workflow for N-Oxidation of 3-Cyanopyridine

G cluster_workflow N-Oxidation Protocol start Start reactants Charge reactor with: - 3-Cyanopyridine - Water - Sulfuric Acid - Catalyst (e.g., Silicomolybdic acid) start->reactants heating Heat the mixture to 75-85°C reactants->heating addition Slowly add 30% H₂O₂ over 10 hours heating->addition reaction Maintain temperature and stir for 8 hours addition->reaction cooling Cool the reaction mixture to <15°C reaction->cooling filtration Filter the precipitate cooling->filtration drying Dry the product (3-Cyanopyridine N-oxide) filtration->drying end End drying->end

Caption: Experimental workflow for the N-oxidation of 3-cyanopyridine.

  • Reaction Setup: In a suitable reaction vessel, add 700 g of 3-cyanopyridine, 100 mL of water, 7.5 g of concentrated sulfuric acid, and 5 g of silicomolybdic acid.[4]

  • Heating: Heat the mixture with stirring to a temperature of 75-85 °C.[4]

  • Oxidant Addition: Slowly and evenly add 750 mL of 30% hydrogen peroxide dropwise over 10 hours, maintaining the reaction temperature.[4]

  • Reaction: After the addition is complete, continue to stir the mixture at the same temperature for an additional 8 hours to ensure the reaction goes to completion.[4]

  • Workup: Cool the reaction mixture to below 15 °C. The product will precipitate.

  • Isolation: Collect the solid product by filtration and dry it to obtain 3-cyanopyridine-N-oxide. Expected yield is approximately 95.1% with a purity of 96.3%.[4]

Protocol 2: Synthesis of this compound from 3-Cyano-2-pyridone

This protocol is based on a literature procedure.[2]

  • Reaction Setup: In a flask, prepare a solution containing 6 g of 3-cyano-2-pyridone, 7.5 g of potassium hydroxide (B78521) pellets (85%), 8 mL of ethylene (B1197577) glycol, and 1.5 mL of water.[2]

  • Heating: Heat the solution to 150-160 °C for 15 minutes.[2]

  • Quenching: Pour the hot reaction mixture into ice water.

  • Precipitation: Acidify the aqueous solution to a pH of about 3 with a suitable acid (e.g., HCl). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and dry it to obtain the final product. The melting point should be around 258-260 °C.[2]

References

Technical Support Center: Synthesis of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxynicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed synthetic pathways for this compound include:

  • The hydrolysis of 2-chloronicotinic acid.

  • The reaction of nicotinic acid N-oxide with a dehydrating agent like phosphorus oxychloride, followed by hydrolysis.

  • The hydrolysis of 3-cyanopyridine (B1664610).

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is generally available in purities of 98% or higher. However, the impurity profile can vary depending on the synthetic route used by the manufacturer.

Q3: What analytical techniques are recommended for assessing the purity of synthesized this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and identifying major impurities.

Troubleshooting Guide: Common Side Products and Solutions

This guide addresses specific issues related to the formation of common side products during the synthesis of this compound.

Issue 1: Presence of 6-Hydroxynicotinic Acid in the Final Product

  • Question: My final product shows a significant peak corresponding to 6-hydroxynicotinic acid. What is the likely cause and how can I minimize its formation?

  • Answer: The formation of 6-hydroxynicotinic acid is a known side reaction, particularly in the synthesis starting from nicotinic acid N-oxide. It arises from the rearrangement of the N-oxide, which can lead to hydroxylation at both the 2- and 6-positions.

    Troubleshooting Steps:

    • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. Lower temperatures may favor the formation of the 2-hydroxy isomer.

    • Reagent Stoichiometry: In the synthesis from nicotinic acid N-oxide using phosphorus oxychloride, the molar ratio of the reagents is critical. A Japanese patent suggests that a lower amount of phosphorus oxychloride can lead to an increase in side products, including the 6-hydroxy isomer[1]. Ensure an adequate excess of the chlorinating/rearrangement agent is used.

    • Purification: If 6-hydroxynicotinic acid is present, it can be challenging to remove due to its similar properties to the desired product. Fractional crystallization may be effective. The solubility of these isomers can be pH-dependent, so adjusting the pH during crystallization could aid in separation.

Issue 2: Incomplete Hydrolysis Leading to Starting Material or Intermediate Impurities

  • Question: My analysis shows the presence of unreacted 2-chloronicotinic acid (from the hydrolysis route) or 2-hydroxy-3-cyanopyridine (from the 3-cyanopyridine route). How can I drive the hydrolysis to completion?

  • Answer: The presence of these impurities indicates that the hydrolysis step is incomplete.

    Troubleshooting Steps:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature of the hydrolysis step. Monitor the reaction progress by HPLC to determine the optimal conditions for complete conversion.

    • Base/Acid Concentration: Ensure that a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide (B78521) or a strong acid) is used. For the hydrolysis of 2-chloronicotinic acid, using a stronger base or a higher concentration can increase the reaction rate. For the hydrolysis of the nitrile group in 2-hydroxy-3-cyanopyridine, both acidic and basic conditions can be employed; optimization of the pH and temperature is key.

    • Solvent: The choice of solvent can influence the solubility of the starting material and the efficiency of the hydrolysis. Ensure the starting material is sufficiently soluble in the reaction medium.

Issue 3: Formation of 2-Chloronicotinic Acid as a Byproduct

  • Question: In the synthesis from nicotinic acid N-oxide, I am observing a significant amount of 2-chloronicotinic acid in my product after the hydrolysis step. Why is this happening and how can it be prevented?

  • Answer: The synthesis from nicotinic acid N-oxide often proceeds through a 2-chloronicotinic acid intermediate. The presence of this compound in the final product indicates that the subsequent hydrolysis to this compound is not complete.

    Troubleshooting Steps:

    • Hydrolysis Conditions: As with Issue 2, ensure the hydrolysis conditions (time, temperature, and concentration of the hydrolyzing agent) are sufficient to convert all of the 2-chloronicotinic acid intermediate to the desired product.

    • Work-up Procedure: After the initial reaction with the chlorinating agent (e.g., POCl3), ensure that the work-up procedure effectively facilitates the hydrolysis of the chloro-intermediate. This may involve quenching the reaction mixture in a basic solution and heating.

Issue 4: Potential Decarboxylation to 2-Pyridone

  • Question: I suspect the formation of 2-pyridone in my reaction mixture. Under what conditions is this likely to occur?

  • Answer: Decarboxylation of nicotinic acid derivatives can occur at high temperatures. While less common under standard synthesis conditions for this compound, it is a potential side reaction if the reaction is overheated or if certain catalysts are present.

    Troubleshooting Steps:

    • Temperature Control: Strictly control the reaction temperature and avoid localized overheating.

    • Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures.

    • Catalyst Choice: Be mindful of the catalysts used, as some metals can promote decarboxylation.

Quantitative Data on Side Product Formation

The following table summarizes quantitative data on side product formation in the synthesis of this compound from nicotinic acid N-oxide as described in a patent[1].

Product/Side ProductYield (%)
This compound 64%
2-Chloronicotinic Acid17%
6-Hydroxynicotinic Acid10%

Note: These yields are specific to the conditions outlined in the cited patent and may vary depending on the experimental setup.

Experimental Protocols

Synthesis of this compound from Nicotinic Acid N-Oxide (Adapted from Patent JP2864653B2[1])

  • Reaction Setup: To a solution of phosphorus oxychloride, add nicotinic acid N-oxide portion-wise while stirring under a controlled temperature (e.g., ice cooling).

  • Reagent Addition: Slowly add an organic base, such as tri-n-butylamine, to the reaction mixture while maintaining the temperature.

  • Reaction: Allow the reaction to proceed with stirring for a specified time (e.g., 1 hour) under cooling.

  • Work-up: Remove the excess phosphorus oxychloride under reduced pressure.

  • Hydrolysis: Carefully add water to the residue to hydrolyze the intermediates. Stir the mixture at room temperature.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis analysis Analyze Final Product (e.g., by HPLC, NMR) start->analysis pure Product is Pure analysis->pure Purity Meets Specs impure Impurities Detected analysis->impure Purity Does Not Meet Specs imp_6oh 6-Hydroxynicotinic Acid impure->imp_6oh imp_2cl 2-Chloronicotinic Acid impure->imp_2cl imp_start Unreacted Starting Material (e.g., 2-chloronicotinic acid, 3-cyanopyridine) impure->imp_start imp_inter Incomplete Hydrolysis Intermediate (e.g., 2-hydroxy-3-cyanopyridine) impure->imp_inter imp_decarb 2-Pyridone (Decarboxylation) impure->imp_decarb ts_6oh Optimize Reaction Temp. & Reagent Ratio imp_6oh->ts_6oh ts_hydrolysis Increase Hydrolysis Time, Temp, or Reagent Concentration imp_2cl->ts_hydrolysis imp_start->ts_hydrolysis imp_inter->ts_hydrolysis ts_decarb Strict Temperature Control Avoid Overheating imp_decarb->ts_decarb

Caption: Troubleshooting workflow for identifying and addressing common impurities in this compound synthesis.

Synthesis_Pathway Side Product Formation in Synthesis from Nicotinic Acid N-Oxide start Nicotinic Acid N-Oxide reagent + POCl3 start->reagent intermediate Intermediate Complex reagent->intermediate hydrolysis Hydrolysis (H2O) intermediate->hydrolysis side_6oh 6-Hydroxynicotinic Acid (Isomeric Impurity) intermediate->side_6oh Side Reaction product This compound (Desired Product) hydrolysis->product side_2cl 2-Chloronicotinic Acid (Incomplete Hydrolysis) hydrolysis->side_2cl Side Reaction

Caption: Signaling pathway illustrating the formation of major side products from nicotinic acid N-oxide.

References

Technical Support Center: Purification of Crude 2-Hydroxynicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-hydroxynicotinic acid via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
Low or No Crystal Formation - Excessive Solvent: The concentration of this compound is below its saturation point. - Inappropriate Solvent: The chosen solvent is too good at dissolving the compound, even at low temperatures. - Supersaturation: The solution is stable in a supersaturated state and requires a nucleation trigger.- Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration of the solute. - Solvent Selection: Re-evaluate the solvent choice. A less effective solvent or a mixed-solvent system may be required. Refer to the solvent solubility data below. - Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the meniscus, or introduce a seed crystal of pure this compound.
Oiling Out - High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil. - Rapid Cooling: Cooling the solution too quickly can cause the solute to come out of solution above its melting point. - Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture.- Pre-purification: Consider a preliminary purification step, such as an acid-base extraction, to remove major impurities. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. - Solvent System Adjustment: Add a small amount of a "better" solvent to the hot solution to increase solubility and then cool slowly. Alternatively, select a solvent with a lower boiling point.
Colored Crystals - Colored Impurities: The crude material contains colored byproducts that co-crystallize with the product.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. - Multiple Recrystallizations: A second recrystallization may be necessary to achieve a colorless product.
Poor Recovery/Yield - Excessive Solvent: Too much solvent was used, leaving a significant amount of the product in the mother liquor. - Premature Crystallization: Crystals formed during hot filtration, leading to loss of product. - Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve the product.- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Efficient Hot Filtration: Ensure the filtration apparatus is pre-heated to prevent crystallization in the funnel. - Use Ice-Cold Rinsing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
Polymorphism - Different Crystal Forms: this compound is known to exist in different polymorphic forms, which can be influenced by crystallization conditions.[1]- Control Crystallization Conditions: Carefully control parameters such as solvent, cooling rate, and pH to consistently obtain the desired polymorph. Seeding with the desired polymorph can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is a commonly used and effective solvent for the recrystallization of this compound, especially considering its "green" nature.[1] Ethanol (B145695) is another suitable option. The choice of solvent depends on the impurity profile. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Refer to the solubility data table for guidance.

Q2: How does pH affect the recrystallization of this compound from water?

A2: The pH of the aqueous solution plays a critical role in the crystallization of this compound.[1] As an amphoteric molecule, its solubility is significantly influenced by pH. At its isoelectric point, the solubility is at a minimum, which is ideal for maximizing crystal yield. Adjusting the pH can be a powerful tool to control the crystallization process.

Q3: My crude this compound is a light yellow powder. Will recrystallization remove the color?

A3: Recrystallization can often remove minor color impurities. If the color persists after one recrystallization, a treatment with activated charcoal in the hot solution before filtration can be effective.

Q4: What are the common impurities in crude this compound?

A4: Common impurities depend on the synthetic route used. If synthesized from nicotinic acid N-oxide, potential impurities include unreacted starting material, 2-chloronicotinic acid, and 6-hydroxynicotinic acid. If other routes are used, impurities could include starting materials like 2-aminonicotinic acid or byproducts from the specific reactions.

Q5: The melting point of my recrystallized product is still broad. What should I do?

A5: A broad melting point range typically indicates the presence of impurities. A second recrystallization is recommended. Ensure that the crystals are thoroughly dried before measuring the melting point, as residual solvent can also depress and broaden the melting point range.

Data Presentation

Solubility of this compound
SolventTemperature (°C)Solubility ( g/100 mL)
Water15~0.4
Water60Significantly Higher
Ethanol15~0.8
Ethanol60Significantly Higher
Physical Properties of this compound
PropertyValue
Molecular FormulaC₆H₅NO₃
Molecular Weight139.11 g/mol
Melting Point258-261 °C (lit.)
AppearanceWhite to light yellow powder

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of distilled water and a boiling chip. Heat the mixture on a hot plate with stirring. Gradually add more hot distilled water until the solid completely dissolves. Avoid adding an excess of water to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Recrystallization using a Mixed-Solvent System (e.g., Ethanol-Water)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol-water mixture (in the same ratio as the crystallization solvent).

  • Drying: Dry the purified crystals.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution Stage cluster_filtration Purification Stage cluster_crystallization Crystallization Stage cluster_isolation Isolation Stage A Crude this compound B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (if insoluble impurities are present) C->D E Slow Cooling to Room Temperature D->E F Cooling in Ice Bath E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Drying I->J K Pure this compound J->K

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Attempt NoCrystals No Crystals Form Start->NoCrystals Issue OilingOut Oiling Out Occurs Start->OilingOut Issue PoorYield Poor Yield Start->PoorYield Issue Success Pure Crystals Obtained Start->Success Success EvaporateSolvent Action: Evaporate some solvent NoCrystals->EvaporateSolvent Cause: Too much solvent AddSeed Action: Add seed crystal or scratch flask NoCrystals->AddSeed Cause: Supersaturation SlowerCooling Action: Reheat, add more 'good' solvent, cool slowly OilingOut->SlowerCooling Cause: Cooled too quickly ChangeSolvent Action: Choose a lower boiling point solvent OilingOut->ChangeSolvent Cause: Inappropriate solvent MinimizeSolvent Action: Use minimum hot solvent PoorYield->MinimizeSolvent Cause: Too much solvent used PreheatFunnel Action: Preheat filtration apparatus PoorYield->PreheatFunnel Cause: Premature crystallization EvaporateSolvent->Success AddSeed->Success SlowerCooling->Success ChangeSolvent->Success MinimizeSolvent->Success PreheatFunnel->Success

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of 2-Hydroxynicotinic acid. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1] This distortion is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised overall analytical precision.[2][3] For an acidic compound like this compound, which is polar, peak tailing is a frequent challenge.[2]

Q2: What are the primary chemical causes of peak tailing for this compound?

A2: The most significant cause of peak tailing for polar and ionizable compounds like this compound is secondary interactions with the stationary phase.[2][4] In reversed-phase HPLC using silica-based columns, residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can interact with the analyte through hydrogen bonding or ionic interactions.[2] These secondary interactions cause some analyte molecules to be retained longer than others, resulting in a "tailing" effect.[5] Metal impurities in the silica can also activate these silanol groups, exacerbating the problem.[6][7]

Q3: How does the mobile phase pH influence peak tailing for this compound?

A3: Mobile phase pH is a critical factor.[8] this compound is an acidic compound, and its ionization state is pH-dependent. Similarly, the residual silanol groups on the silica stationary phase are acidic and can be ionized.[4] To minimize peak tailing, it is crucial to control the pH of the mobile phase to suppress the ionization of either the analyte or the silanol groups, thereby reducing unwanted secondary interactions.[9] Operating at a low pH (e.g., 2-3) will ensure that the silanol groups are protonated (Si-OH) and less likely to interact with the acidic analyte.[4][9]

Q4: Can the choice of HPLC column affect peak tailing?

A4: Absolutely. For analyzing acidic compounds like this compound, it is highly recommended to use a modern, high-purity silica column that is "end-capped".[8][10] End-capping is a chemical process that covers many of the residual silanol groups with a less polar functional group, significantly reducing the sites for secondary interactions.[4][11] However, even on end-capped columns, some residual silanols may remain.[11]

Q5: Besides chemical interactions, what are other potential causes of peak tailing?

A5: Other factors that can contribute to peak tailing include:

  • Column Overload : Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][8]

  • Column Degradation : The formation of voids in the column packing or a partially blocked inlet frit can disrupt the flow path and cause peak tailing.[4][8]

  • Extra-Column Effects : Issues outside the column, such as long or wide-diameter tubing between the column and the detector, can cause band broadening and contribute to peak tailing.[2][12]

  • Inappropriate Sample Solvent : If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to poor peak shape.[2][10]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

This guide provides a systematic approach to adjusting the mobile phase to mitigate peak tailing.

Q: My this compound peak is tailing. How can I adjust the mobile phase to improve the peak shape?

A: Follow these steps to optimize your mobile phase:

  • Adjust pH : The most effective way to reduce peak tailing for acidic compounds is to lower the mobile phase pH. This protonates the residual silanol groups on the column, minimizing secondary interactions.[4]

  • Buffer Concentration : Ensure you are using an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH and help mask the residual silanol activity.[9][10]

  • Choice of Organic Modifier : The type of organic solvent in your mobile phase can influence peak shape. Acetonitrile and methanol (B129727) are common choices, and switching between them can sometimes improve peak symmetry.[12]

ParameterRecommended RangeRationale
Mobile Phase pH 2.5 - 3.5To ensure residual silanol groups are protonated, minimizing secondary interactions with the acidic analyte.[9][10]
Buffer Phosphate or FormateProvides good buffering capacity in the desired pH range. Formate is suitable for MS compatibility.[13]
Buffer Concentration 10 - 50 mMSufficient concentration to maintain a stable pH and mask residual silanol activity.[10]
Guide 2: Addressing Column-Related Issues

This guide focuses on troubleshooting problems related to the HPLC column.

Q: I've optimized my mobile phase, but the peak tailing persists. What column-related issues should I investigate?

A: If mobile phase optimization is not sufficient, consider the following column-related factors:

  • Column Choice : Confirm you are using a high-purity, end-capped C18 column, which is generally recommended for this type of analysis.[10]

  • Column Contamination and Degradation : If the column has been used extensively, it may be contaminated or have developed a void at the inlet.[2][8]

  • Guard Column : If you are using a guard column, it may be the source of the problem. Try removing it to see if the peak shape improves.[14]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

  • Objective : To clean a potentially contaminated column that is causing peak tailing.

  • Methodology :

    • Disconnect from Detector : Disconnect the column from the detector to prevent contamination of the detector cell.[10]

    • Flush with a Series of Solvents : Sequentially flush the column with solvents of decreasing and then increasing polarity. A common sequence for a reversed-phase column is:

      • Mobile phase without buffer

      • 100% Water

      • Isopropanol

      • Hexane

      • Isopropanol

      • 100% Water

      • Mobile phase

    • Equilibrate : Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

Protocol 2: Checking for Column Overload

  • Objective : To determine if peak tailing is caused by injecting too much sample.

  • Methodology :

    • Prepare a Diluted Sample : Prepare a sample that is 10 times more dilute than your current sample.[4]

    • Inject the Diluted Sample : Analyze the diluted sample using the same HPLC method.

    • Evaluate Peak Shape : If the peak tailing is significantly reduced or eliminated, the original issue was likely column overload.[4]

Visual Troubleshooting Workflows

Below are diagrams to guide your troubleshooting process.

G start Peak Tailing Observed for This compound check_mobile_phase Is Mobile Phase pH < 3.5 and Buffered? start->check_mobile_phase adjust_ph Adjust pH to 2.5-3.5 with Phosphate or Formate Buffer check_mobile_phase->adjust_ph No check_column Is an End-Capped, High-Purity C18 Column Being Used? check_mobile_phase->check_column Yes adjust_ph->check_mobile_phase change_column Switch to a Suitable End-Capped Column check_column->change_column No check_overload Is there Column Overload? check_column->check_overload Yes change_column->check_column dilute_sample Dilute Sample 10-fold and Re-inject check_overload->dilute_sample Yes check_column_health Is the Column Contaminated or Damaged? check_overload->check_column_health No resolved Peak Shape Improved dilute_sample->resolved flush_column Flush or Replace Column check_column_health->flush_column Yes check_extra_column Check for Extra-Column Effects (tubing, connections) check_column_health->check_extra_column No flush_column->resolved optimize_system Minimize Tubing Length and Check Connections check_extra_column->optimize_system Yes check_extra_column->resolved No optimize_system->resolved

Caption: Troubleshooting workflow for peak tailing.

G cluster_0 Silica Stationary Phase cluster_1 Resulting Chromatogram Analyte 2-Hydroxynicotinic Acid Silanol Ionized Residual Silanol Group (Si-O⁻) Analyte->Silanol Secondary Interaction (Ionic/Hydrogen Bonding) Silica Silica Surface Peak

Caption: Secondary interactions causing peak tailing.

References

Technical Support Center: Optimizing Mobile Phase for 2-Hydroxynicotinic Acid HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxynicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the critical chemical properties of this compound for HPLC method development?

A1: Understanding the physicochemical properties of this compound is the first step to developing a robust HPLC method. Key properties include:

  • Molecular Formula: C₆H₅NO₃[1][2]

  • Molecular Weight: 139.11 g/mol [1]

  • pKa: The predicted pKa is approximately 2.40, corresponding to its carboxylic acid group.[2][3][4] This acidic nature means its ionization state is highly dependent on the mobile phase pH.

  • Tautomerism: In the solid state, the compound exists as its tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid.[5] This phenomenon can potentially lead to peak splitting under certain chromatographic conditions.[6]

Q2: What is a good starting point for a mobile phase and column for this compound analysis?

A2: A good starting point for a reversed-phase (RP) HPLC method is:

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of an acidic aqueous phase and an organic modifier. A typical starting composition is Acetonitrile (B52724) and water (containing an acidifier) in a 20:80 (v/v) ratio.[7][8]

  • Acidifier: Phosphoric acid or formic acid are commonly used.[7] For Mass Spectrometry (MS) compatibility, a volatile acid like formic acid is required.[7][9]

Q3: Why is mobile phase pH so critical for analyzing this compound?

A3: The mobile phase pH is a powerful tool for controlling the retention and peak shape of ionizable compounds like this compound.[10][11]

  • Analyte Ionization: With a pKa of ~2.4, the compound's carboxylic acid group will be fully protonated (neutral) at a pH below ~1.4 and fully deprotonated (negatively charged) at a pH above ~3.4.

  • Retention Control: In reversed-phase HPLC, the neutral form is less polar and will be retained longer on the non-polar C18 stationary phase.[12] Therefore, lowering the mobile phase pH increases retention time.

  • Peak Shape Improvement: Operating at a pH where the analyte is in a single ionic state (fully protonated) minimizes secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks and preventing peak tailing.[10][13] A general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa, though a pH below 2.0 can damage silica-based columns.[13][14]

Q4: Which organic solvent is better: Acetonitrile (ACN) or Methanol (B129727) (MeOH)?

A4: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile is often the first choice for several reasons:

  • Lower Viscosity: ACN/water mixtures have lower viscosity, resulting in lower backpressure.[12]

  • UV Transparency: ACN has a lower UV cutoff, which is advantageous for low-wavelength detection.[12]

  • Different Selectivity: ACN and MeOH interact differently with analytes and can produce different separation selectivities. If you have trouble separating this compound from impurities, switching the organic solvent is a valuable optimization step.[9][12]

Troubleshooting Guide

Q5: My this compound peak is tailing. What are the common causes and how can I fix it?

A5: Peak tailing is a common issue, especially with compounds that can ionize.[15][16]

  • Cause 1: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa (~2.4), a mixed population of ionized and non-ionized forms exists, which can interact differently with the stationary phase. The ionized form can also have secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) packing.[15]

    • Solution: Lower the mobile phase pH. Add an acidifier like 0.1% formic acid or 0.1% phosphoric acid to the aqueous portion of the mobile phase to ensure the pH is below 2.5. This suppresses the ionization of the carboxylic acid, leading to a single, neutral species and a more symmetrical peak.[13][17]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.[18]

    • Solution: Reduce the injection volume or dilute the sample.[6][19]

  • Cause 3: Column Contamination or Degradation: Active sites can develop on the column if the packing material degrades or becomes contaminated.[15]

    • Solution: Use a guard column to protect the analytical column.[15] If the column is old or has been used with harsh conditions, it may need to be flushed or replaced.[15][19]

Q6: I am seeing a split or shoulder peak for my analyte. What could be the cause?

A6: Split peaks suggest that the analyte is entering the detector as two distinct bands.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase (e.g., 100% ACN), it can cause peak distortion.[6][18]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker or of equivalent strength.[17]

  • Cause 2: Column Void or Clogged Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through two different paths, leading to a split peak.[18][20]

    • Solution: Backflush the column to attempt to clear the frit.[18] If a void is suspected, the column typically needs to be replaced.[18][19]

  • Cause 3: Tautomerism: this compound can exist in tautomeric forms.[5] If the interconversion between these forms is slow relative to the chromatographic timescale, two distinct peaks or a split peak can appear.[6]

    • Solution: Adjusting the mobile phase pH or temperature can sometimes alter the equilibrium or interconversion rate and resolve the split peak into a single one.[6]

Q7: My retention time is drifting or unstable. What should I check?

A7: Unstable retention times compromise data reliability. The issue can usually be traced to the pump, mobile phase, or column temperature.[21]

  • Cause 1: Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to fluctuations. Air bubbles in the pump are a common culprit.[21]

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed.[21] Purge the pump to remove any trapped air bubbles.[17]

  • Cause 2: Leaks in the System: Leaks will cause the flow rate to be inconsistent, leading to variable retention times.

    • Solution: Check for salt buildup around fittings, which indicates a leak. Tighten any loose fittings between the pump and injector.[17]

  • Cause 3: Lack of Temperature Control: Column temperature affects retention time. Fluctuations in ambient temperature can cause drift.[14]

    • Solution: Use a column oven to maintain a constant and stable temperature.[14]

  • Cause 4: Insufficient Column Equilibration: If you have just changed the mobile phase composition, the column may not be fully equilibrated.

    • Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[21]

Data & Visualization

Quantitative Data Tables

The following tables provide illustrative data on how mobile phase parameters can affect the analysis of this compound. Actual results will vary based on the specific column and HPLC system used.

Table 1: Illustrative Effect of Mobile Phase pH on Retention and Peak Shape (Conditions: C18 Column, 40% Acetonitrile / 60% Aqueous Buffer, 1.0 mL/min)

Mobile Phase pHAnalyte StateExpected Retention Time (min)Expected Peak Tailing Factor
2.2Mostly Neutral (Suppressed)5.81.1
2.7Partially Ionized4.21.6
3.5Mostly Ionized2.51.9
4.5Fully Ionized< 2.0 (Poor Retention)> 2.0

Table 2: Illustrative Effect of Organic Modifier Concentration on Retention Time (Conditions: C18 Column, Aqueous Phase pH 2.2 with 0.1% Formic Acid, 1.0 mL/min)

Acetonitrile % (v/v)Expected Retention Time (min)
20%9.5
30%7.2
40%5.8
50%4.1

Diagrams and Workflows

Mobile_Phase_Optimization_Workflow start Start: Define Goals (Resolution, Runtime) step1 Select Column & Initial Conditions (e.g., C18, 80:20 H2O:ACN, pH 2.5) start->step1 step2 Perform Initial Run step1->step2 decision1 Acceptable Retention? (k' between 2-10) step2->decision1 step3a Adjust % Organic Modifier (ACN or MeOH) decision1->step3a No decision2 Good Peak Shape? (Tailing < 1.5) decision1->decision2 Yes step3a->step2 step3b Adjust Mobile Phase pH (Lower pH for better shape) decision2->step3b No decision3 Adequate Resolution? decision2->decision3 Yes step3b->step2 step4 Fine-tune Gradient / % Organic Change Organic Modifier (MeOH/ACN) decision3->step4 No end_node Method Optimized decision3->end_node Yes step4->step2

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Peak_Shape problem Problem: Poor Peak Shape tailing Peak Tailing? problem->tailing cause_tail1 Cause: pH too high (Analyte ionized) tailing->cause_tail1 Yes cause_tail2 Cause: Column Overload tailing->cause_tail2 splitting Peak Splitting? tailing->splitting No sol_tail1 Solution: Lower pH (e.g., add 0.1% Formic Acid) cause_tail1->sol_tail1 sol_tail2 Solution: Dilute Sample cause_tail2->sol_tail2 cause_split1 Cause: Sample Solvent Stronger than Mobile Phase splitting->cause_split1 Yes cause_split2 Cause: Column Void splitting->cause_split2 fronting Peak Fronting? splitting->fronting No sol_split1 Solution: Dissolve Sample in Mobile Phase cause_split1->sol_split1 sol_split2 Solution: Replace Column cause_split2->sol_split2 cause_front1 Cause: Sample Solvent Incompatibility fronting->cause_front1 Yes sol_front1 Solution: Match Sample Solvent to Mobile Phase cause_front1->sol_front1

Caption: Decision tree for troubleshooting common peak shape problems.

Experimental Protocols

Protocol 1: Standard Isocratic HPLC Method

This protocol provides a robust starting point for the analysis of this compound.

  • Instrumentation and Columns:

    • HPLC system with UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare 0.1% (v/v) Formic Acid in HPLC-grade water. Filter through a 0.22 µm filter.

    • Organic Phase (B): HPLC-grade Acetonitrile.

    • Working Mobile Phase: Pre-mix Aqueous Phase (A) and Organic Phase (B) in a ratio of 60:40 (A:B) . Degas the final mixture for 15 minutes in a sonicator or by vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm (adjust based on UV scan of analyte).

    • Run Time: 10 minutes.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in mobile phase.

    • Dilute the stock solution with mobile phase to a working concentration of approximately 50 µg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample and record the chromatogram.

Protocol 2: Systematic Mobile Phase pH Optimization

This protocol is used to determine the optimal mobile phase pH for improving peak shape and resolution.

  • Buffer Preparation:

    • Prepare three separate 20 mM phosphate (B84403) buffer solutions.

    • Buffer 1: Adjust pH to 2.2 with phosphoric acid.

    • Buffer 2: Adjust pH to 2.7 with phosphoric acid.

    • Buffer 3: Adjust pH to 3.2 with phosphoric acid.

    • Filter all buffers through a 0.22 µm filter.

  • Experimental Runs:

    • Set up the HPLC system as described in Protocol 1.

    • For the first run, use a mobile phase of 60% Buffer 1 (pH 2.2) and 40% Acetonitrile .

    • Equilibrate the system thoroughly.

    • Inject the sample and record the retention time (t_R) and tailing factor (T).

    • Repeat the analysis using Buffer 2 (pH 2.7) and then Buffer 3 (pH 3.2), ensuring the column is fully re-equilibrated between each change in mobile phase.

  • Data Analysis:

    • Create a table comparing the pH, retention time, and tailing factor for each run.

    • Select the pH that provides the best balance of adequate retention (k' > 2) and optimal peak symmetry (T ≈ 1.0). Based on theory, the lowest pH (2.2) should yield the best results.[10][13]

References

Technical Support Center: Crystallization of 2-Hydroxynicotinic Acid Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2-Hydroxynicotinic acid (2-HNA) polymorphs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its crystallization challenging?

A1: this compound (2-HNA) is a derivative of nicotinic acid. Its crystallization is challenging primarily due to two phenomena: tautomerism and polymorphism. In the solid state, 2-HNA exists as its more energetically favored tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[1][2] This molecule's ability to form different packing arrangements and hydrogen bonding patterns in the crystal lattice leads to the formation of multiple crystal forms, known as polymorphs.[1][3] Controlling the desired polymorph is critical as different forms can have varying physicochemical properties, such as solubility and stability.

Q2: How many polymorphs of this compound are known?

A2: At least four distinct polymorphs of 2-HNA have been identified and characterized in scientific literature, commonly referred to as Form I, Form II, Form III, and Form IV.[1][2][3] Some studies suggest the existence of additional forms (up to eight) under specific conditions, such as varying pH, highlighting the compound's complex solid-state landscape.[4][5]

Q3: What is the thermodynamically stable form of 2-HNA?

A3: Based on thermal analysis, Form I is the most thermodynamically stable polymorph at elevated temperatures. The other known forms exhibit monotropic or enantiotropic relationships, transforming upon heating. Form II converts to Form I, while Forms III and IV first transform into Form II before eventually converting to Form I at higher temperatures.[1][2][3]

Q4: What are the key factors that influence the crystallization outcome of 2-HNA polymorphs?

A4: The formation of a specific 2-HNA polymorph is highly sensitive to the crystallization conditions. The primary influencing factors include:

  • Solvent Selection: The choice of solvent and its properties (polarity, hydrogen bonding ability) significantly impacts solubility and can dictate the resulting crystal form.[6][7]

  • pH: In aqueous solutions, pH is a critical parameter. Varying the pH alters the protonation state of the molecule, leading to different crystalline solids, microcrystalline powders, or even amorphous material.[4][8]

  • Temperature and Cooling Rate: The crystallization temperature and the rate of cooling can control the nucleation and growth of either kinetically or thermodynamically favored forms.

  • Additives: The presence of additives, particularly various acidic additives, has been shown to affect the formation of distinct polymorphs.[1][2]

Q5: What are the essential analytical techniques for identifying and characterizing 2-HNA polymorphs?

A5: A combination of analytical techniques is necessary for unambiguous identification of 2-HNA polymorphs. The most common methods include:

  • Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form based on its crystal lattice.[4]

  • Differential Scanning Calorimetry (DSC): Used to determine melting points and detect solid-state phase transitions between polymorphs, which helps in establishing their thermodynamic relationships.[9]

  • Spectroscopy (FTIR/Raman): Can differentiate polymorphs by probing differences in their molecular vibrations, which are sensitive to the local environment and hydrogen bonding.

  • Microscopy (Optical/SEM): Allows for the visual characterization of crystal morphology (e.g., needles, plates), which can be an initial indicator of the polymorphic form.[4]

Troubleshooting Guide

Problem: My crystallization experiment is producing a mixture of polymorphs. How can I obtain a single, pure form?

Solution: Obtaining a pure polymorphic form requires precise control over nucleation and growth.

  • Seeding: The most effective method is to use seed crystals of the desired polymorph. Add a small quantity of the pure form to the supersaturated solution to direct the crystallization of that specific form.

  • Solvent Control: The choice of solvent is critical. A systematic solvent screen can help identify conditions where one form is overwhelmingly favored. For example, the relative solubility of 2-HNA compared to its isomers differs significantly between water and ethanol, suggesting these solvents will favor different packing arrangements.[6]

  • Control Cooling Rate: A very slow cooling rate typically favors the growth of the most thermodynamically stable form (Form I). Conversely, rapid cooling ("crash cooling") often yields kinetically favored metastable forms.

Problem: I am consistently crystallizing a metastable form (e.g., Form II, III, or IV). How can I obtain the most stable form (Form I)?

Solution: To obtain the most stable form, you need to provide conditions that favor thermodynamic equilibrium.

  • Slurry Conversion: Stirring a suspension (slurry) of the metastable form in a suitable solvent over time will often lead to its conversion to the most stable form. The stable form has lower solubility, so the metastable form will slowly dissolve and recrystallize as the stable one.

  • Elevated Temperature Crystallization: Since Form I is the most stable form at higher temperatures, crystallizing from a high-boiling point solvent or applying prolonged heating to a solution before slow cooling can promote its formation.[1][2] Refer to the thermal data in Table 1.

  • Use of Additives: Specific acidic additives have been reported to influence the formation of different polymorphs.[1] Experimenting with small amounts of different acids may help direct crystallization towards Form I.

Problem: My crystallization yields are low. How can I improve them?

Solution: Low yields are typically related to the compound's solubility in the chosen solvent system.

  • Optimize Solvent/Anti-solvent Ratio: If using an anti-solvent method, carefully optimize the ratio and the rate of addition to control precipitation and maximize the recovery of the solid.

  • Adjust Temperature: 2-HNA solubility is temperature-dependent. Ensure you are dissolving the material at a sufficiently high temperature to achieve adequate supersaturation upon cooling. Refer to the solubility data in Table 2 for guidance.

  • Modify pH: In aqueous solutions, the solubility of 2-HNA is highly pH-dependent.[4] Adjusting the pH can significantly decrease its solubility, thereby increasing the yield. Crystallizing near the isoelectric point is often a good strategy.

Problem: I am getting amorphous material or poorly crystalline powder. What should I do?

Solution: Amorphous material or poor crystallinity is often a result of nucleation being too rapid and disordered.

  • Reduce Supersaturation: High supersaturation is a common cause. Try using a more dilute solution or slowing down the generation of supersaturation (e.g., slower cooling, slower anti-solvent addition, or slower evaporation).

  • Control pH: Drastic pH shifts can cause the compound to "crash out" as an amorphous solid. Ensure the pH is adjusted slowly and the solution is well-mixed. Crystallization outcomes in water are highly diverse and sensitive to pH control.[4][8]

  • Increase Crystallization Time: Allow the solution to crystallize over a longer period (days or even weeks) at a stable temperature. This gives the molecules more time to arrange themselves into an ordered crystal lattice.

Quantitative Data Summary

Table 1: Thermal Behavior of Known this compound Polymorphs

Polymorph Thermal Transition Notes
Form I Melts The most stable form at elevated temperatures.[1][2]
Form II Converts to Form I upon heating Metastable with respect to Form I.[1][2]
Form III Converts to Form II upon heating Metastable form.[1][2]

| Form IV | Converts to Form II upon heating | Metastable form.[1][2] |

Table 2: Relative Solubility of this compound (2-HNA)

Solvent Solubility Trend at 293 ± 2 K Notes
Water 4-HNA >> 2-HNA > 5-HNA ≈ 6-HNA 2-HNA has moderate solubility in water.[6]

| Ethanol | 2-HNA ≈ 4-HNA > 5-HNA > 6-HNA | 2-HNA is the most soluble of the isomers in ethanol.[6] |

Experimental Protocols

Protocol 1: Cooling Crystallization to Obtain Thermodynamically Stable Form I

  • Solvent Selection: Choose a solvent in which 2-HNA has moderate to high solubility at elevated temperatures and lower solubility at room temperature (e.g., ethanol, water).

  • Dissolution: In a clean vessel, dissolve the 2-HNA raw material in the chosen solvent by heating to near the solvent's boiling point while stirring until all solids are dissolved.

  • Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration to remove impurities that could act as unwanted nucleation sites.

  • Cooling: Cover the vessel to prevent rapid evaporation. Allow the solution to cool slowly and undisturbed to room temperature. For best results, place the vessel in an insulated container to ensure a very slow cooling rate.

  • Isolation: Once crystallization is complete, collect the crystals by filtration.

  • Washing: Wash the crystals sparingly with a small amount of cold solvent to remove any residual dissolved impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.

  • Characterization: Confirm the polymorphic identity of the crystals as Form I using PXRD and DSC.

Protocol 2: pH-Controlled Crystallization from Aqueous Solution

  • Dissolution: Dissolve 2-HNA in an aqueous solution of a base (e.g., 0.1 M NaOH) to form the soluble salt. Ensure the pH is sufficiently high to achieve complete dissolution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • pH Adjustment: While stirring vigorously, slowly add an acid (e.g., 0.1 M HCl) dropwise to the solution. This will protonate the molecule and reduce its solubility.

  • Crystallization: Monitor the solution for the onset of turbidity, which indicates nucleation. Continue adding acid slowly until the target pH is reached. The choice of final pH will strongly influence the crystal form and morphology.[4][8]

  • Aging: Allow the suspension to stir (age) at a constant temperature for several hours to allow the crystals to grow and potentially convert to a more stable form.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

  • Characterization: Analyze the resulting solid form by PXRD and microscopy to determine its identity and morphology.

Visualizations

G start Start: Mixture of Polymorphs or Undesired Form Obtained q1 Is the desired polymorph known? start->q1 a1_yes Use Seed Crystals of the Desired Form q1->a1_yes Yes q2 Is the desired form the most stable one (Form I)? q1->q2 No end_success Success: Pure Polymorph Obtained a1_yes->end_success a2_yes Perform Slurry Conversion or Slow Cooling Crystallization q2->a2_yes Yes a2_no Use Kinetic Trapping: - Fast Cooling - Rapid Anti-solvent Addition q2->a2_no No (Metastable Form) a2_yes->end_success end_fail Re-evaluate: - Solvent System - pH / Additives a2_yes->end_fail a2_no->end_success a2_no->end_fail

Caption: Troubleshooting workflow for controlling 2-HNA polymorphism.

G cluster_energy formI Form I formII Form II formII->formI Heating formIII Form III formIII->formII Heating formIV Form IV formIV->formII Heating energy Relative Gibbs Free Energy

Caption: Thermodynamic stability relationship of 2-HNA polymorphs.

References

Technical Support Center: Crystallization of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the crystallization of 2-Hydroxynicotinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the pH-dependent crystallization of this compound in an aqueous medium.

Issue Possible Cause(s) Recommended Solution(s)
Formation of amorphous solid instead of crystals - Rapid pH change: A sudden shift in pH can lead to rapid precipitation, preventing the orderly arrangement of molecules into a crystal lattice.- High supersaturation: An excessively high concentration of the solute can favor amorphous precipitation over crystallization.- Gradual pH adjustment: Add the acid (e.g., HCl) or base (e.g., NaOH) dropwise while continuously stirring to ensure a slow and controlled change in pH.- Optimize solute concentration: Start with a solution at or near the saturation point of this compound in water at the experimental temperature.
Inconsistent crystal morphology (mixture of sizes and shapes) - Localized pH variations: Inadequate mixing during pH adjustment can create regions with different pH values, leading to the formation of different crystal habits or polymorphs.- Fluctuations in temperature: Uncontrolled temperature changes during crystallization can affect solubility and crystal growth rates.- Vigorous and consistent stirring: Ensure the solution is well-mixed throughout the pH adjustment and crystallization process.- Maintain a constant temperature: Use a temperature-controlled water bath or reaction block to maintain a stable temperature during the experiment.
Formation of microcrystalline powder - High nucleation rate: A rapid nucleation process can lead to the formation of a large number of small crystals rather than the growth of larger, well-defined crystals.- Slow down the crystallization process: After pH adjustment, allow the solution to cool slowly to room temperature. Avoid rapid cooling in an ice bath.- Consider seeding: Introduce a small, high-quality seed crystal to promote controlled crystal growth.
Unexpected PXRD pattern - Polymorphism: this compound is known to exist in different polymorphic forms. The pH of the crystallization medium is a critical factor in determining which polymorph is obtained.[1][2]- Carefully control the final pH: Refer to the data table below for the expected crystal form at a given pH.- Characterize the starting material: Ensure the purity and initial crystalline form of your this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the crystallization of this compound?

A1: The pH of the aqueous medium has a significant impact on the crystallization of this compound because it alters the ionization state of the molecule.[1] this compound is an amphoteric molecule, meaning it can act as both an acid and a base. The state of protonation of the carboxylic acid group and the pyridine (B92270) nitrogen atom changes with pH. This, in turn, influences the intermolecular interactions, such as hydrogen bonding, which are crucial for the formation of the crystal lattice.[1] Consequently, varying the pH can lead to the formation of different crystal habits, sizes, and even different polymorphic forms.[1][3]

Q2: What is the general trend observed for the crystal morphology of this compound as a function of pH?

A2: At a low pH (around 0), larger crystals are typically observed.[1] As the pH increases towards the isoelectric point (around pH 3.3-4), the resulting solids can be microcrystalline powders or crystalline aggregates.[1] The crystallization outcome is diverse and can range from individual crystals of different sizes and shapes to almost amorphous solids depending on the precise pH control.[1][3][4]

Q3: Which solvents are recommended for the pH-dependent crystallization of this compound?

A3: Water is the preferred solvent for studying the pH-dependent crystallization of this compound as it allows for the effective modulation of the ionization state of the molecule through the addition of an acid or a base.[1][4]

Q4: How can I control the pH of the crystallization medium?

A4: The pH of the aqueous solution of this compound can be adjusted by the careful addition of an acid, such as hydrochloric acid (HCl), to lower the pH, or a base, such as sodium hydroxide (B78521) (NaOH), to raise the pH.[1][3] It is crucial to add the acid or base slowly and with constant stirring to ensure a uniform pH throughout the solution.

Data Presentation

The following table summarizes the observed solid forms of this compound upon crystallization from an aqueous solution at different pH values.

pHObserved Solid Form/MorphologyCharacterization Notes
~0 Larger individual crystals[1]The powder X-ray diffraction (PXRD) pattern obtained at this pH shows distinct peaks, indicating a crystalline solid.[1]
~3.3 Crystalline aggregates, microcrystalline powder[1]The PXRD pattern differs from that obtained at pH ≈ 0, suggesting a different crystalline arrangement.[1]
~4 Recrystallized starting material; microcrystalline[1]This pH is near the isoelectric point of the molecule and is the pH of a saturated aqueous solution without any pH adjustment. The PXRD pattern is similar to the simulated pattern for Form VIII.[1]

Note: The available literature provides qualitative descriptions of the crystal morphologies. Quantitative data on particle size distribution and yield for each pH value are not extensively reported.

Experimental Protocols

Materials:

  • This compound

  • Distilled water

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Crystallization dish or beaker

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure for pH-Controlled Crystallization:

  • Dissolution: Prepare a saturated or near-saturated solution of this compound in distilled water at a controlled temperature (e.g., 293 ± 2 K).[1]

  • pH Adjustment:

    • Place the solution on a magnetic stirrer and begin gentle stirring.

    • Slowly add the HCl or NaOH solution dropwise to adjust the pH to the desired value.

    • Monitor the pH continuously using a calibrated pH meter.

  • Crystallization:

    • Once the target pH is reached and stable, stop stirring.

    • Cover the crystallization vessel and allow it to stand at a constant temperature.

    • Allow for slow evaporation of the solvent.

  • Isolation and Drying:

    • Once a sufficient quantity of crystals has formed, isolate them by filtration.

    • Wash the crystals with a small amount of cold distilled water to remove any residual soluble impurities.

    • Dry the crystals under vacuum or in a desiccator.

  • Characterization:

    • Characterize the resulting solid form using techniques such as Powder X-ray Diffraction (PXRD), optical microscopy, or Scanning Electron Microscopy (SEM).[1][3]

Visualizations

experimental_workflow Experimental Workflow for pH-Controlled Crystallization cluster_prep Solution Preparation cluster_cryst Crystallization cluster_analysis Analysis dissolution Dissolve 2-HNA in Water ph_adjustment Adjust pH with HCl/NaOH dissolution->ph_adjustment crystallization Slow Evaporation at Constant T ph_adjustment->crystallization isolation Isolate Crystals by Filtration crystallization->isolation characterization Characterize (PXRD, Microscopy) isolation->characterization

Caption: Experimental workflow for the pH-controlled crystallization of this compound.

ph_effect_relationship Relationship between pH and Crystal Form ph pH of Aqueous Solution low_ph Low pH (~0) ph->low_ph iso_ph Isoelectric pH (~3.3-4) ph->iso_ph large_crystals Larger Individual Crystals low_ph->large_crystals Leads to aggregates Microcrystalline Aggregates / Powder iso_ph->aggregates Favors

References

preventing degradation of 2-Hydroxynicotinic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Hydroxynicotinic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during reactions?

A1: The primary degradation pathway for this compound is thermal decarboxylation. This is due to its existence in tautomeric equilibrium with 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, a β-keto acid derivative, which is susceptible to losing carbon dioxide upon heating.[1][2][3] Other potential degradation routes include oxidation and pH-mediated decomposition, particularly under strongly basic conditions.[4][5][6]

Q2: At what temperature does this compound start to decarboxylate?

A2: While a specific decarboxylation temperature is not definitively reported, the melting point of this compound is in the range of 258-261 °C, with decomposition often occurring at these temperatures.[7][8][9] Significant decarboxylation can be expected at elevated temperatures, a common feature for β-keto acids.[3]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound in solution is significantly influenced by pH.[10][11][12] Strongly alkaline conditions can promote the degradation of phenolic compounds.[6] It is crucial to control the pH of the reaction mixture to maintain the stability of the compound.

Q4: What are the best practices for storing this compound?

A4: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][13] It should be kept away from strong oxidizing agents and moisture.[4][5]

Q5: Can I use this compound directly in high-temperature reactions?

A5: Direct use in high-temperature reactions is not recommended due to the high risk of decarboxylation. If elevated temperatures are necessary, protection of the carboxylic acid group as an ester is a viable strategy to prevent the loss of CO2.

Q6: Are there specific challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A6: Yes, pyridine-containing compounds can be challenging in cross-coupling reactions. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[14] Careful selection of ligands and reaction conditions is necessary to mitigate these effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of desired product and evidence of decarboxylation (e.g., formation of 2-pyridone) Reaction temperature is too high.- Lower the reaction temperature if possible.- If high temperature is required, protect the carboxylic acid group as a methyl or ethyl ester prior to the reaction.
Degradation of starting material in solution before reaction initiation Inappropriate pH of the solvent or solution.- Adjust the pH of the reaction mixture to a neutral or slightly acidic range.- Use buffered solutions where appropriate to maintain a stable pH.
Formation of colored byproducts Oxidation of the hydroxypyridine ring.- Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Consider the addition of a mild antioxidant if compatible with the reaction chemistry.
Stalled or slow reaction in a palladium-catalyzed cross-coupling Catalyst inhibition by the pyridine (B92270) nitrogen.- Screen different phosphine (B1218219) ligands that are less susceptible to pyridine coordination.- Use a higher catalyst loading.- Optimize the base and solvent system.
Difficulty in isolating the product due to multiple unidentified byproducts A combination of thermal degradation, pH instability, and/or oxidation.- Systematically investigate each parameter: first, attempt the reaction at a lower temperature. If unsuccessful, investigate pH control. Finally, implement inert atmosphere techniques.- Utilize analytical techniques like HPLC or LC-MS to identify the byproducts and understand the primary degradation pathway.

Data on Degradation Prevention Strategies

The following table summarizes the effectiveness of different strategies in preventing the degradation of this compound.

Strategy Parameter Controlled Effectiveness in Preventing Decarboxylation Effectiveness in Preventing Other Degradation Typical Conditions/Reagents
Temperature Control Reaction TemperatureHighModerate (reduces oxidation rates)Maintain reaction temperature below 100 °C if possible.
pH Control Reaction Medium pHModerate (indirect)High (prevents base-catalyzed decomposition)Buffer the reaction mixture to pH 4-6.
Inert Atmosphere Oxygen ExposureLowHigh (prevents oxidation)Degas solvents and use nitrogen or argon blanket.
Protecting Group Carboxylic Acid ReactivityVery HighLowConvert to methyl or ethyl ester using SOCl₂/MeOH or Fischer esterification.

Experimental Protocols

Protocol 1: Esterification of this compound to Prevent Decarboxylation

This protocol describes the conversion of this compound to its methyl ester, which is significantly more stable at higher temperatures.

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) to the stirred suspension.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-hydroxynicotinate.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Analytical Monitoring of this compound Degradation by HPLC

This protocol outlines a general method for monitoring the stability of this compound in a reaction mixture.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Reaction aliquots

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with a suitable solvent (e.g., a mixture of water and acetonitrile) to an appropriate concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis scan of this compound)

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared samples onto the HPLC system. Monitor the peak area of this compound over time to determine the rate of consumption. The appearance of new peaks will indicate the formation of degradation products. These can be further characterized by LC-MS.

Visualizations

degradation_pathway 2-Hydroxynicotinic_acid This compound Tautomer 2-Oxo-1,2-dihydro-3- pyridinecarboxylic Acid 2-Hydroxynicotinic_acid->Tautomer Tautomerization Oxidation_products Oxidized Species 2-Hydroxynicotinic_acid->Oxidation_products Oxidizing agents / Air Other_degradation Other Degradation Products 2-Hydroxynicotinic_acid->Other_degradation Strong Base (High pH) Decarboxylation_product 2-Pyridone Tautomer->Decarboxylation_product Heat (Δ) - CO₂

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Degradation of This compound Observed q1 Is the reaction run at high temperature? start->q1 a1_yes Protect carboxylic acid as an ester q1->a1_yes Yes q2 Is the reaction medium strongly basic? q1->q2 No a1_yes->q2 a1_no Lower reaction temperature a1_no->q2 a2_yes Adjust pH to neutral or slightly acidic q2->a2_yes Yes q3 Is the reaction a Pd-catalyzed cross-coupling? q2->q3 No a2_yes->q3 a3_yes Screen ligands and optimize reaction conditions q3->a3_yes Yes end_node Degradation Minimized q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for preventing degradation.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Hydroxynicotinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for 2-Hydroxynicotinic acid derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound is a polar molecule containing both a hydroxyl and a carboxylic acid group.[1][2][3][4] This polarity makes it non-volatile and can lead to poor chromatographic performance, such as peak tailing and low sensitivity, especially in Gas Chromatography (GC).[5][6] Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives, making the analyte suitable for GC analysis and can also enhance detection in High-Performance Liquid Chromatography (HPLC).[6][7][8][9]

Q2: What are the most common derivatization methods for this compound for GC-MS analysis?

A2: For compounds with both hydroxyl and carboxylic acid groups like this compound, the most common derivatization methods for GC-MS analysis are silylation and esterification (often followed by silylation).[7][10]

  • Silylation: This method replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[7][11][12] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]

  • Esterification: This method converts the carboxylic acid group into an ester, which increases volatility.[7] This is often followed by silylation to derivatize the hydroxyl group. A common esterification method is using a reagent like BF3-Methanol.[10][13]

Q3: What derivatization methods can be used for HPLC analysis of this compound?

A3: For HPLC analysis, derivatization can be employed to enhance the response of UV or fluorescence detectors, thereby improving the sensitivity of the analysis.[7][9] While this compound can sometimes be analyzed directly by reverse-phase HPLC[14], derivatization can improve sensitivity. Reagents that introduce a chromophore or fluorophore are used. For example, esterification of the carboxylic acid with a UV-active alcohol or amidation with a fluorescent amine.[15][16]

Q4: I am seeing no peaks or very small peaks for my derivatized this compound. What could be the issue?

A4: This problem can arise from several factors:

  • Incomplete Derivatization: The reaction may not have gone to completion. It is crucial to verify the reaction conditions (temperature and time) and the quality and quantity of the derivatization reagents.[5][17]

  • Sample Degradation: The analyte or its derivative might have degraded. Proper sample handling and storage are essential.[5]

  • Injection Problems: Issues with the GC or HPLC inlet, such as a blocked syringe or incorrect injection parameters, can prevent the sample from reaching the column.[5]

  • Leaks in the System: Leaks in the analytical system can lead to a loss of sample and poor sensitivity.[5]

  • Detector Issues: The mass spectrometer or other detector may not be functioning correctly.[5]

Q5: My chromatogram shows peak tailing for the derivatized this compound. What are the common causes and solutions?

A5: Peak tailing can compromise resolution and quantification. Common causes include:

  • Incomplete Derivatization: Underivatized hydroxyl or carboxyl groups can interact with active sites in the GC or HPLC system.[5][10] Re-evaluate your derivatization protocol to ensure complete conversion.

  • Active Sites in the System: Active sites in the injector liner, column, or detector can cause polar analytes to tail.[10] Using a deactivated liner and a high-quality, well-conditioned column is recommended.

  • Column Contamination: Contaminants can create active sites. Baking out the GC column according to the manufacturer's instructions can help remove them.[10]

  • Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing.[10]

Troubleshooting Guides

Issue 1: Low or No Derivatization Efficiency
Possible Cause Solution
Presence of Moisture Silylation reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent.[5][17]
Incomplete Reaction Optimize reaction time and temperature. For silylation, a common starting point is heating at 60-80°C for 30-60 minutes.[18][19] Monitor the reaction progress by analyzing aliquots at different time points.
Reagent Degradation Derivatization reagents can degrade over time, especially with improper storage. Use fresh reagents and store them under an inert atmosphere.[10][17]
Insufficient Reagent An inadequate amount of derivatization reagent will lead to an incomplete reaction. A molar excess of the reagent is typically required.[6][20]
Sample Matrix Effects Components in complex biological matrices can interfere with the derivatization reaction.[6][10] Consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization.
Issue 2: Inconsistent Derivatization Yield and Poor Reproducibility
Possible Cause Solution
Variability in Reaction Conditions Ensure precise and consistent addition of all reagents, as well as accurate control of reaction temperature and time.[5] Automation can improve reproducibility.[9]
Inconsistent Injection Volume If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles in the syringe and ensure proper syringe washing steps.[5]
Sample Evaporation/Degradation If samples are left uncapped or at room temperature for extended periods, the solvent can evaporate, concentrating the sample. Derivatives may also be unstable over time. Analyze samples as soon as possible after preparation.[5]
pH of the Reaction Mixture The pH can be critical for some derivatization reactions. Ensure the pH is optimized for the chosen reagent and reaction.[17]

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This is a general protocol for the silylation of compounds containing hydroxyl and carboxylic acid groups and should be optimized for this compound.

  • Sample Preparation: Evaporate an aliquot of the sample extract containing this compound to complete dryness under a gentle stream of nitrogen. The complete removal of water is critical.[10][17]

  • Derivatization: Add 50 µL of a silylating agent such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, and 50 µL of a solvent like pyridine (B92270) or acetonitrile.[7][10]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[18][19]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Two-Step Esterification followed by Silylation for GC-MS Analysis

This protocol is often recommended for hydroxy acids to ensure complete derivatization.[10]

Part A: Esterification

  • Sample Preparation: Weigh the dried sample into a screw-capped glass tube.

  • Reagent Addition: Add 200 µL of 14% Boron Trifluoride in Methanol (BF3-Methanol).[13]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 15-30 minutes.[10][13]

  • Extraction: After cooling, add 1 mL of water and 1 mL of a non-polar solvent like hexane. Vortex vigorously and centrifuge to separate the layers. Transfer the upper organic layer containing the methyl ester to a clean vial and evaporate to dryness.

Part B: Silylation

  • Reagent Addition: To the dried methyl ester from Part A, add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent (e.g., pyridine).[10]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20-60 minutes.[10]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the derivatization of this compound.

Derivatization_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Cycle cluster_decision Decision cluster_troubleshooting Troubleshooting cluster_final Finalization start Start: Define Analytical Goal (GC-MS or HPLC) reagent_selection Select Derivatization Method (e.g., Silylation, Esterification) start->reagent_selection reaction_conditions Define Initial Reaction Conditions (Temp, Time, Reagent Ratio) reagent_selection->reaction_conditions derivatization Perform Derivatization reaction_conditions->derivatization analysis Analyze Derivative (GC-MS or HPLC) derivatization->analysis evaluation Evaluate Results (Peak Shape, Area, Completeness) analysis->evaluation is_complete Derivatization Complete? evaluation->is_complete troubleshoot Troubleshoot Issues (See Guides) is_complete->troubleshoot No end Final Optimized Protocol is_complete->end Yes troubleshoot->reaction_conditions Adjust Conditions

Caption: A logical workflow for the optimization of this compound derivatization.

Signaling Pathways

Currently, there is limited direct information available in the searched literature regarding specific signaling pathways involving this compound or its derivatives. As a derivative of nicotinic acid (Vitamin B3), it may be involved in metabolic pathways related to NAD/NADP biosynthesis, but further research is required to elucidate its specific roles.

References

minimizing byproduct formation in the synthesis of 2-hydroxynicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-hydroxynicotinic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives, focusing on minimizing byproduct formation.

Issue Potential Cause Recommended Solution
Low Yield and Purity In the synthesis from nicotinic acid N-oxide, an insufficient amount of phosphorus oxychloride (POCl₃) can lead to the formation of various byproducts.Increase the molar ratio of POCl₃ to the nicotinic acid N-oxide derivative. A preferred range is typically 5 to 10 molar equivalents of POCl₃.[1]
Formation of 2-Chloronicotinic Acid as a Byproduct High reaction temperatures during the synthesis from nicotinic acid N-oxide can promote the formation of 2-chloronicotinic acid.[1]Maintain a controlled reaction temperature, preferably between 0 and 10°C, when using phosphorus oxychloride.[1]
Incomplete Hydrolysis of 2-Chloronicotinic Acid In the synthesis of this compound from 2-chloronicotinic acid, incomplete hydrolysis can leave unreacted starting material, reducing the final product's purity.Ensure complete hydrolysis by using a suitable base and allowing for sufficient reaction time. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
Formation of Polymeric Byproducts High temperatures and prolonged reaction times during the hydrolysis of 2-chloronicotinic acid can potentially lead to the formation of polymeric impurities.Optimize the reaction temperature and time to ensure complete conversion of the starting material while minimizing the formation of degradation products.
Discolored Product The presence of impurities or residual starting materials can result in a discolored final product, which is often an indicator of lower purity.Recrystallization of the crude product from a suitable solvent, such as a mixture of methyl alcohol and water, can effectively remove colored impurities and improve the product's purity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include:

  • The reaction of nicotinic acid N-oxide with phosphorus oxychloride followed by hydrolysis.[1]

  • The hydrolysis of 2-chloronicotinic acid.

  • The hydrolysis of 2-chloro-3-cyanopyridine.[1]

Q2: How can I minimize the formation of 2-chloronicotinic acid as a byproduct when starting from nicotinic acid N-oxide?

A2: To minimize the formation of 2-chloronicotinic acid, it is crucial to maintain a low reaction temperature, ideally between 0 and 10°C, during the reaction with phosphorus oxychloride.[1]

Q3: What is the recommended molar ratio of phosphorus oxychloride to nicotinic acid N-oxide?

A3: A molar ratio of 5 to 10 equivalents of phosphorus oxychloride to one equivalent of the nicotinic acid N-oxide derivative is recommended to minimize byproduct formation.[1]

Q4: How can I purify the final this compound product?

A4: Recrystallization is a common and effective method for purifying this compound. A mixture of methyl alcohol and water has been reported as a suitable solvent system for recrystallization, yielding a pure white crystalline product.[2]

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes, phosphorus oxychloride is a corrosive and toxic reagent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions involving this reagent can be exothermic and should be cooled appropriately. Always consult the safety data sheet (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Synthesis of this compound from Nicotinic Acid N-Oxide

This protocol is based on a general procedure described in the literature and should be adapted and optimized for specific derivatives.[1]

Materials:

  • Nicotinic acid N-oxide derivative

  • Phosphorus oxychloride (POCl₃)

  • Organic base (e.g., triethylamine, dicyclohexylmethylamine)

  • Ice bath

  • Water

  • Apparatus for reduced pressure distillation

Procedure:

  • To a reaction vessel containing the nicotinic acid N-oxide derivative, add phosphorus oxychloride (5-10 molar equivalents) while cooling in an ice bath.

  • Slowly add the organic base dropwise to the reaction mixture, maintaining the temperature between 0 and 10°C.

  • Stir the reaction mixture at this temperature for a specified time (e.g., 1 hour) until the reaction is complete (monitor by TLC).

  • After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Carefully hydrolyze the reaction mixture by adding water while keeping the temperature low with an ice bath.

  • Stir the mixture at room temperature to allow for the precipitation of the crude product.

  • Isolate the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent.

Visualizing the Workflow

The following diagrams illustrate the key steps and decision points in the synthesis of this compound, with a focus on minimizing byproduct formation.

Synthesis_Workflow cluster_synthesis Synthesis from Nicotinic Acid N-Oxide cluster_purification Purification cluster_troubleshooting Troubleshooting Start Start: Nicotinic Acid N-Oxide Reaction Reaction with POCl3 and Organic Base Start->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Byproduct_Formation Byproduct Formation (e.g., 2-Chloronicotinic Acid) Reaction->Byproduct_Formation High Temperature Reaction->Byproduct_Formation Insufficient POCl3 Crude_Product Crude 2-Hydroxynicotinic Acid Derivative Hydrolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Check_Temp Check Reaction Temperature Byproduct_Formation->Check_Temp Check_POCl3 Check POCl3 Molar Ratio Byproduct_Formation->Check_POCl3 Byproduct_Minimization_Logic Condition Reaction Conditions Temp Temperature Condition->Temp POCl3_Ratio POCl3 Molar Ratio Condition->POCl3_Ratio Desired_Product Desired Product: This compound Temp->Desired_Product Optimal (0-10°C) Byproduct Byproduct: 2-Chloronicotinic Acid Temp->Byproduct High (>10°C) POCl3_Ratio->Desired_Product Optimal (5-10 eq) Other_Byproducts Other Byproducts POCl3_Ratio->Other_Byproducts Low (<5 eq)

References

Technical Support Center: Scaling Up 2-Hydroxynicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-hydroxynicotinic acid from a laboratory setting to a pilot plant. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scaling up?

A1: Several synthesis routes for this compound have been reported, with some being more amenable to industrial scale-up. Common methods include the hydrolysis of 3-cyano-2-pyridone, the reaction of nicotinic acid N-oxide with phosphorus oxychloride, and the hydrolysis of 2-chloronicotinic acid.[1][2] The choice of route for a pilot plant will often depend on factors like the cost and availability of starting materials, reaction safety, and overall process efficiency.[2]

Q2: What is this compound and what are its primary applications?

A2: this compound is a derivative of nicotinic acid (Vitamin B3).[3] It serves as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4]

Q3: What are the key physical and chemical properties of this compound?

A3: this compound is typically a white to light yellow powder.[3][4] It is a member of the pyridine (B92270) family and is an aromatic carboxylic acid.[5] Its melting point is consistently reported in the range of 258-261 °C.[3][6]

Q4: What are the major challenges when moving from lab-scale synthesis to a pilot plant?

A4: The transition from a lab to a pilot plant is not a linear process and presents several challenges.[7] Key issues include:

  • Heat Management: Exothermic reactions that are easily controlled in small flasks can become difficult to manage in large reactors, leading to thermal gradients and potential runaway reactions.[8][9]

  • Mixing and Mass Transfer: Achieving uniform mixing is more complex at larger scales, which can affect reaction kinetics, yield, and purity.[8][10]

  • Material Handling: Transferring and handling larger quantities of solids and liquids introduces logistical and safety challenges that are not present at the lab bench.[11][12]

  • Process Control: Maintaining consistent temperature, pressure, and addition rates requires more sophisticated equipment and control strategies.[8][13]

  • Impurity Profile: Minor side reactions at a small scale can become significant sources of impurities during scale-up.[9]

Q5: Why is a pilot plant stage necessary before full-scale production?

A5: The pilot plant stage is a critical step to minimize the risks associated with a new process or product.[14] It allows for the identification of unforeseen challenges, optimization of operational parameters, and generation of data necessary for designing a robust and economically viable commercial-scale manufacturing process.[8][11] This phase helps ensure that the process is scalable, efficient, and produces a product of consistent quality.[8]

Troubleshooting Guide

Problem/Question Possible Cause(s) Recommended Solution(s)
Q: Why is the reaction yield significantly lower in the pilot plant compared to the lab? 1. Inefficient Mixing: "Dead zones" in the reactor can lead to localized concentration differences and incomplete reactions.[9][10] 2. Poor Heat Transfer: Localized overheating can cause degradation of reactants or products.[8][9] 3. Extended Reaction Time: Longer heating and cooling cycles in larger vessels can lead to side reactions or product decomposition.[10][15]1. Optimize the reactor's agitation speed and impeller design to ensure homogenous mixing. Consider using baffles to improve turbulence.[8] 2. Implement advanced heating and cooling systems. Perform a thorough thermodynamic analysis to understand the heat flow of the reaction at scale.[7][8] 3. Evaluate the stability of all intermediates and the final product over extended time periods at the reaction temperature.[10]
Q: The final product has a different color and higher impurity levels than the lab-scale batches. What could be the issue? 1. Impurity Amplification: Minor side reactions in the lab can become major contributors to impurities at a larger scale.[9] 2. Material of Construction: The reactor material may be interacting with the reactants or products.[7] 3. Raw Material Inconsistency: Different batches or suppliers of starting materials may have varying impurity profiles.[8]1. Re-evaluate the reaction conditions (temperature, concentration, addition rate) to minimize side product formation. Develop robust purification methods for the pilot scale. 2. Conduct corrosion tests with the intended reactor materials to ensure compatibility with the chemical process.[10] 3. Establish strict quality control specifications for all incoming raw materials and qualify suppliers.[8]
Q: We are experiencing difficulties with the filtration and isolation of the this compound product. What should we do? 1. Different Crystal Form: Changes in crystallization conditions (e.g., cooling rate, solvent volume) during scale-up can lead to different crystal habits or polymorphs that are harder to filter.[10] 2. Particle Size: The product may be too fine, leading to cloth blinding.1. Carefully control the crystallization process. Study the effect of cooling profiles and agitation on crystal formation. 2. Adjust crystallization parameters to encourage the growth of larger crystals. Consider using a filter aid, but be mindful of potential product contamination.
Q: The process is taking much longer than anticipated, impacting our production schedule. Why is this happening? 1. Non-linear Scale-up of Operations: Heating, cooling, and material transfer times do not scale linearly with batch size.[7][15] 2. Equipment Limitations: Pumps, reactors, and filtration units may not be appropriately sized for the scaled-up process, creating bottlenecks.[7]1. Factor in longer operational times during the planning phase. Allot extra time for each step, especially heating, cooling, and quenching.[13] 2. Ensure all equipment is properly sized for the intended batch size and process parameters. Conduct a thorough engineering review before starting the pilot run.[7][11]

Experimental Protocols

Protocol 1: Synthesis from 3-Cyano-2-pyridone (Lab-Scale)

This protocol is based on a reported lab-scale synthesis.[1]

Materials:

Procedure:

  • Prepare a solution containing 6 g of 3-cyano-2-pyridone, 7.5 g of potassium hydroxide pellets, 8 ml of ethylene glycol, and 1.5 ml of water in a suitable reaction flask.

  • Heat the solution to 150°-160° C for 15 minutes.

  • Pour the hot reaction mixture into ice water.

  • Acidify the resulting aqueous solution to a pH of approximately 3 using hydrochloric acid.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Dry the collected product. The expected melting point is 258°-260° C.[1]

Protocol 2: Synthesis from Nicotinic Acid N-oxide (Lab-Scale)

This protocol is derived from a patented method.[2]

Materials:

  • Nicotinic acid N-oxide derivative

  • Organic base

  • Phosphorus oxychloride

  • Water (for hydrolysis)

Procedure:

  • In a reaction vessel, under an inert atmosphere, combine the nicotinic acid N-oxide derivative and an organic base in the presence of phosphorus oxychloride.

  • Maintain the reaction temperature between 0 to 10 °C.

  • After the reaction is complete (e.g., after stirring for 1 hour under ice-cooling), distill off the excess phosphorus oxychloride under reduced pressure.

  • Perform hydrolysis by adding water (e.g., 30 ml).

  • Stir the mixture at room temperature for 1 hour to allow for crystal formation.

  • Isolate the formed crystals by filtration to obtain this compound. A reported yield for a similar process was 47% with a purity of 99%.[2]

Quantitative Data Summary

ParameterSynthesis from 3-Cyano-2-pyridoneSynthesis from Nicotinic Acid N-oxideReference
Starting Materials 3-cyano-2-pyridone, KOH, Ethylene GlycolNicotinic acid N-oxide, Phosphorus oxychloride[1][2]
Reaction Temperature 150-160 °C0-10 °C[1][2]
Reaction Time 15 minutes~1 hour[1][2]
Reported Yield Not specified, but product is obtained47%[2]
Reported Purity Not specified99%[2]
Melting Point (°C) 258-260 °C261.8 °C[1][2]

Process Scale-Up Workflow

The following diagram illustrates the logical workflow for scaling up the synthesis of this compound.

G Figure 1. Logical Workflow for Synthesis Scale-Up cluster_lab Lab Scale (Benchtop) cluster_pilot Pilot Plant Scale-Up cluster_commercial Commercial Manufacturing A Route Scouting & Selection B Process Chemistry Development A->B C Analytical Method Development B->C D Initial Safety Assessment B->D E Process Hazard Analysis (PHA) D->E F Raw Material Sourcing & QC E->F G Equipment Selection & Sizing F->G H Pilot Batch Execution G->H I In-Process Controls (IPCs) H->I J Product Isolation & Purification I->J K Process Optimization J->K L Data Analysis & Campaign Report J->L K->H Iterative Runs M Technology Transfer & Validation L->M N Full-Scale Production M->N

Figure 1. Logical Workflow for Synthesis Scale-Up

References

troubleshooting low yield in the synthesis of 2-hydroxynicotinic acid derivatives from nicotinic acid N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-hydroxynicotinic acid derivatives from nicotinic acid N-oxide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and offers systematic approaches to identify and resolve them.

Issue 1: Significantly Low Yield of this compound

If the yield of your target this compound derivative is substantially lower than expected, consider the following potential causes and solutions.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete conversion of nicotinic acid N-oxideMonitor the reaction progress using TLC or LC-MS to ensure the starting material is fully consumed.Increased consumption of starting material and potentially higher product yield.
Suboptimal reaction temperatureVerify the reaction temperature is maintained at the optimal level as specified in the protocol. Temperature fluctuations can lead to side reactions.Consistent product formation and reduced by-products.
Incorrect stoichiometry of reagentsCarefully re-evaluate the molar ratios of your reagents, particularly the activating agent (e.g., phosphorus oxychloride). An insufficient amount can lead to side reactions.[1]Improved conversion to the desired product and minimized by-product formation.
Presence of moistureEnsure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reagents.Reduced decomposition of sensitive reagents and improved reaction efficiency.
Degradation of starting material or productAnalyze the purity of the nicotinic acid N-oxide before starting. The final product may also be susceptible to degradation under certain work-up or purification conditions.Starting with pure materials and employing mild work-up conditions can preserve the product.
Issue 2: Presence of Significant Amounts of By-products

The formation of by-products is a common reason for low yields. The two most frequently observed by-products are 2-chloronicotinic acid and 6-hydroxynicotinic acid.

Observed By-product Potential Cause Suggested Action
2-Chloronicotinic AcidIncomplete hydrolysis of an intermediate. The reaction with phosphorus oxychloride can form a chloro-intermediate which, if not fully hydrolyzed, will result in this by-product.[1]Ensure complete hydrolysis by adjusting the duration, temperature, or water concentration during the work-up step.
6-Hydroxynicotinic AcidIsomeric rearrangement. This can be influenced by the reaction conditions and the nature of the substituents on the pyridine (B92270) ring.[1]Optimize the reaction temperature and consider the use of a different activating agent or solvent system to favor the formation of the 2-hydroxy isomer.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound from nicotinic acid N-oxide?

A1: Yields can vary significantly depending on the specific protocol and reagents used. A patented method using phosphorus oxychloride in the presence of an organic base reports a 64% yield of this compound with a 90% conversion of nicotinic acid N-oxide.[1]

Q2: I am using acetic anhydride (B1165640) as the activating agent and getting very low yields. Why is this?

A2: The use of acetic anhydride for this specific transformation is known to result in very low yields of this compound from nicotinic acid N-oxide.[1] It is recommended to use alternative reagents such as phosphorus oxychloride.

Q3: What are the most common by-products in this reaction?

A3: The most common by-products are 2-chloronicotinic acid and 6-hydroxynicotinic acid.[1] Their formation is often a result of incomplete reaction or side reactions favored by certain conditions.

Q4: How can I minimize the formation of 2-chloronicotinic acid?

A4: To minimize the formation of 2-chloronicotinic acid, ensure the hydrolysis of the intermediate is complete. This can be achieved by prolonging the hydrolysis time or increasing the temperature during the aqueous work-up.

Q5: Are there alternative starting materials for the synthesis of this compound?

A5: Yes, an alternative method involves the hydrolysis of 3-cyano-2-pyridone.[2] This may be a viable option if you are facing persistent issues with the nicotinic acid N-oxide route.

Data Presentation

The following table summarizes the quantitative data from a reported synthesis of this compound.

Table 1: Reaction Yields for the Synthesis of this compound

CompoundPercentage
Nicotinic Acid N-Oxide Conversion90%[1]
This compound Yield64%[1]
2-Chloronicotinic Acid Yield17%[1]
6-Hydroxynicotinic Acid Yield10%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Nicotinic Acid N-Oxide

This protocol is adapted from a patented procedure.[1]

Materials:

Procedure:

  • To 11 g of phosphorus oxychloride, add 1 g of nicotinic acid N-oxide.

  • While stirring under ice cooling, add 6.68 g of trinormal butylamine dropwise over 30 minutes.

  • Continue stirring for 1 hour under ice-cooling.

  • Distill off the excess phosphorus oxychloride under reduced pressure.

  • Hydrolyze the residue with 30 ml of water.

  • Stir the mixture at room temperature for 1 hour.

  • Collect the formed crystals by filtration.

Protocol 2: Synthesis of this compound from 3-Cyano-2-pyridone

This protocol is based on a literature procedure.[2]

Materials:

Procedure:

  • Prepare a solution containing 6 g of 3-cyano-2-pyridone, 7.5 g of potassium hydroxide pellets, 8 ml of ethylene glycol, and 1.5 ml of water.

  • Heat the solution to 150-160 °C for 15 minutes.

  • Pour the reaction mixture into ice water.

  • Acidify the aqueous solution to a pH of approximately 3.

  • Collect the precipitated 2-hydroxy-nicotinic acid by filtration and dry.

Visualizations

Reaction Pathway and Side Products

Reaction_Pathway NAO Nicotinic Acid N-Oxide Intermediate Reactive Intermediate NAO->Intermediate + POCl3 / Base isoHNA 6-Hydroxynicotinic Acid (By-product) NAO->isoHNA Rearrangement HNA This compound (Desired Product) Intermediate->HNA + H2O (Hydrolysis) ClNA 2-Chloronicotinic Acid (By-product) Intermediate->ClNA Incomplete Hydrolysis

Caption: Synthesis pathway of this compound and formation of major by-products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision action action issue issue start Low Yield of This compound check_conversion Is Starting Material Fully Consumed? start->check_conversion optimize_reaction Optimize Reaction Time and Temperature check_conversion->optimize_reaction No check_byproducts Significant By-products Observed? check_conversion->check_byproducts Yes optimize_reaction->check_conversion analyze_byproducts Identify By-products (e.g., LC-MS, NMR) check_byproducts->analyze_byproducts Yes check_reagents Verify Reagent Stoichiometry and Purity check_byproducts->check_reagents No address_chloro Improve Hydrolysis Step analyze_byproducts->address_chloro 2-Chloro detected address_isomer Adjust Reaction Conditions (Temp., Reagents) analyze_byproducts->address_isomer 6-Hydroxy detected

Caption: A step-by-step workflow for troubleshooting low yields in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC and Alternative Methods for the Assay of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 2-Hydroxynicotinic acid, a significant chemical intermediate and metabolite, is paramount for ensuring the quality, stability, and efficacy of pharmaceutical formulations. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a potential alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the assay of this compound. The information presented is a synthesis of established analytical practices and data from analogous compounds to provide a reliable framework for method selection and validation.

Performance Comparison of Analytical Methods

The choice of an analytical technique for the quantification of this compound is contingent on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the anticipated performance characteristics for a validated HPLC-UV method and a comparative LC-MS/MS method.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD) < 2.0%< 1.5%
Specificity Good, potential for interference from co-eluting compoundsExcellent, high specificity due to mass-based detection
Robustness HighModerate to High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline the experimental protocols for the HPLC-UV and LC-MS/MS methods for the this compound assay.

I. Validated HPLC-UV Method

This method is a robust and widely accessible technique for the routine quantification of this compound.

1. Chromatographic System:

  • A standard HPLC system equipped with a UV detector.

2. Column:

  • A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size) is frequently used.

3. Mobile Phase:

  • An isocratic elution is typically employed using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent such as acetonitrile (B52724) (e.g., 95:5 v/v Water:Acetonitrile).[1]

4. Flow Rate:

  • A typical flow rate is around 1.0 mL/min.

5. Detection:

  • UV detection is commonly set at approximately 280 nm, the wavelength of maximum absorbance for this compound.

6. Sample Preparation:

  • Samples are typically prepared by dissolving the analyte in the mobile phase, followed by filtration through a 0.45 µm filter before injection.

7. Validation Parameters:

  • Linearity: Determined by preparing a series of standard solutions of this compound at different concentrations and plotting the peak area response against the concentration.

  • Accuracy: Assessed by the recovery of known amounts of this compound spiked into a placebo matrix.

  • Precision: Evaluated by repeatedly analyzing a homogeneous sample to determine the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Specificity: Demonstrated by the ability of the method to resolve the this compound peak from potential impurities and degradation products.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

II. Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it particularly suitable for the analysis of this compound in complex biological matrices or at very low concentrations.

1. LC System:

  • An ultra-high performance liquid chromatography (UHPLC) system is often preferred for enhanced resolution and faster analysis times.

2. Column:

  • A C18 or similar reversed-phase column with smaller particle sizes (e.g., <2 µm) is typically used.

3. Mobile Phase:

  • A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile is common.

4. Mass Spectrometer:

  • A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

5. Ionization:

  • Electrospray ionization (ESI) in either positive or negative mode, depending on the optimal ionization of this compound.

6. Sample Preparation:

  • For biological samples, preparation may involve protein precipitation with a solvent like methanol (B129727) or acetonitrile, followed by centrifugation and filtration. Solid-phase extraction (SPE) can also be employed for cleaner samples.

7. Validation Parameters:

  • The validation parameters are similar to the HPLC-UV method but with a greater emphasis on matrix effects, which can influence ionization efficiency.

Visualizing the Workflow and Method Comparison

To further elucidate the processes, the following diagrams created using Graphviz (DOT language) illustrate the HPLC validation workflow and a comparison of the analytical methods.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Opt Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD_Start->MD_Opt VAL_Protocol Develop Validation Protocol MD_Opt->VAL_Protocol VAL_Specificity Specificity VAL_Protocol->VAL_Specificity VAL_Linearity Linearity & Range VAL_Specificity->VAL_Linearity VAL_Accuracy Accuracy VAL_Linearity->VAL_Accuracy VAL_Precision Precision (Repeatability & Intermediate) VAL_Accuracy->VAL_Precision VAL_LOQ Limit of Quantification (LOQ) VAL_Precision->VAL_LOQ VAL_LOD Limit of Detection (LOD) VAL_LOQ->VAL_LOD VAL_Robustness Robustness VAL_LOD->VAL_Robustness VAL_Report Validation Report VAL_Robustness->VAL_Report RA_SST System Suitability Testing VAL_Report->RA_SST RA_Analysis Sample Analysis RA_SST->RA_Analysis

Caption: Workflow for the validation of an HPLC method.

Analytical_Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS HPLC_Node HPLC-UV HPLC_Pros Pros: - Robust & Reliable - Widely Available - Cost-Effective HPLC_Node->HPLC_Pros Advantages HPLC_Cons Cons: - Lower Sensitivity - Potential for Interference HPLC_Node->HPLC_Cons Disadvantages LCMS_Node LC-MS/MS LCMS_Pros Pros: - High Sensitivity - High Specificity - Suitable for Complex Matrices LCMS_Node->LCMS_Pros Advantages LCMS_Cons Cons: - Higher Cost - More Complex Operation - Susceptible to Matrix Effects LCMS_Node->LCMS_Cons Disadvantages Analyte 2-Hydroxynicotinic Acid Assay Analyte->HPLC_Node Analyte->LCMS_Node

Caption: Comparison of HPLC-UV and LC-MS/MS methods.

References

A Comparative Analysis of 2-Hydroxynicotinic Acid and 6-Hydroxynicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pyridine (B92270) derivatives, 2-hydroxynicotinic acid (2-HNA) and 6-hydroxynicotinic acid (6-HNA) are two positional isomers that serve as crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. While structurally similar, the seemingly minor difference in the position of the hydroxyl group profoundly influences their physicochemical properties, reactivity, and biological roles. This guide provides an objective, data-driven comparison of these two compounds to aid researchers, scientists, and drug development professionals in their selection and application.

Physicochemical and Structural Properties

A primary distinction between 2-HNA and 6-HNA lies in their tautomeric equilibrium and solid-state structure. Both molecules can exist in either a hydroxy or an oxo (pyridone) form. Experimental and theoretical studies have shown that in the solid state, both compounds predominantly exist as their oxo tautomers. However, in the gas phase, 2-HNA continues to favor the oxo form, whereas for 6-HNA, neither tautomer shows strong dominance.[1] This difference in tautomeric preference can influence their hydrogen bonding patterns, crystal packing, and ultimately their solubility and reactivity.

PropertyThis compound6-Hydroxynicotinic Acid
Molecular Formula C₆H₅NO₃C₆H₅NO₃
Molecular Weight 139.11 g/mol 139.11 g/mol
CAS Number 609-71-25006-66-6
Melting Point 258-261 °C>300 °C
Appearance White to light yellow powderWhite to yellow microcrystalline solid
Predominant Tautomer (Solid State) Oxo form (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid)[1][2]Oxo form (6-oxo-1,6-dihydropyridine-3-carboxylic acid)[1]
pKa (Predicted) 2.40 ± 0.20[3]Not readily available
Solubility Soluble in 0.1 M NaOH[3]Information not readily available

Synthesis and Production

Both 2-HNA and 6-HNA can be synthesized through various chemical routes. However, the production of 6-HNA has also been optimized via enzymatic processes, which can offer higher specificity and more environmentally benign conditions.

This compound Synthesis: A common laboratory-scale synthesis involves the hydrolysis of 3-cyano-2-pyridone.

6-Hydroxynicotinic Acid Synthesis: Chemical synthesis can be achieved from coumalic acid.[1] Additionally, biotechnological methods have been developed, utilizing microorganisms such as Achromobacter xylosoxydans or Pseudomonas fluorescens to hydroxylate nicotinic acid.

Biological Activity and Applications

The distinct substitution patterns of 2-HNA and 6-HNA dictate their roles in biological systems and their applications as building blocks for bioactive molecules.

This compound is a versatile intermediate in the synthesis of agrochemicals, including targeted herbicides and insecticides, and pharmaceuticals.[4] For instance, it has been used in the synthesis of novel 2-hydroxynicotinoyl-serine-butyl esters, which have been investigated for their antibiotic activity. While specific signaling pathway interactions are not extensively documented in publicly available literature, its role as a precursor suggests that the 2-hydroxynicotinoyl moiety can be incorporated into larger molecules to modulate their biological function.

6-Hydroxynicotinic Acid is a known metabolite in various organisms, including humans and plants.[5] It serves as a key intermediate in the synthesis of modern insecticides, such as those in the neonicotinoid class. In biological systems, 6-HNA is a substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), which is involved in the bacterial degradation of nicotinic acid.[6] This enzyme catalyzes the decarboxylative hydroxylation of 6-HNA to 2,5-dihydroxypyridine (B106003). The kinetics of this enzyme have been studied, providing insights into its mechanism.

FeatureThis compound6-Hydroxynicotinic Acid
Primary Application Intermediate for agrochemicals and pharmaceuticals[4]Intermediate for insecticides, metabolite[5]
Known Biological Role Precursor to potential antibioticsSubstrate for 6-hydroxynicotinate 3-monooxygenase (NicC)[6]
Toxicity (GHS) Causes skin and eye irritation[7][8]Not classified

Experimental Protocols

Synthesis of this compound from 3-Cyano-2-pyridone

Materials:

Procedure:

  • Prepare a solution containing 6 g of 3-cyano-2-pyridone, 7.5 g of 85% potassium hydroxide pellets, 8 ml of ethylene glycol, and 1.5 ml of water.

  • Heat the solution to 150-160 °C for 15 minutes.

  • Pour the reaction mixture into ice water.

  • Acidify the aqueous solution to a pH of approximately 3 with hydrochloric acid.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by filtration and dry the product.

Enzymatic Synthesis of 6-Hydroxynicotinic Acid using Achromobacter xylosoxydans

Materials:

  • Sodium nicotinate (B505614) solution (5%)

  • Achromobacter xylosoxydans DSM 2783 cell suspension

  • Concentrated sulfuric acid

Procedure:

  • In a 3-liter reaction vessel, heat 2250 ml of a 5% sodium nicotinate solution (pH 6.5) to 30 °C.

  • Add a suspension of Achromobacter xylosoxydans DSM 2783 cells in 120 ml of water to the reaction vessel.

  • Intensively aerate the reaction mixture while stirring.

  • Continuously measure and regulate the pH, temperature, and oxygen concentration.

  • The reaction is complete when the concentration of dissolved oxygen rises, typically after about 7 hours.

  • Centrifuge the reaction suspension to separate the cells.

  • Bring the clear supernatant to a pH of 1.5 with concentrated sulfuric acid to precipitate the 6-hydroxynicotinic acid.

  • Drain and dry the product.

Signaling Pathways and Experimental Workflows

While a detailed signaling pathway involving this compound is not well-established, the metabolic pathway for 6-hydroxynicotinic acid in some bacteria is understood.

Caption: Bacterial degradation pathway of nicotinic acid to 2,5-dihydroxypyridine via 6-hydroxynicotinic acid.

The following diagram illustrates a general experimental workflow for comparing the biological activity of these two isomers.

Comparative_Workflow cluster_compounds Compound Acquisition cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison HNA_2 This compound Antimicrobial Antimicrobial Assay (e.g., MIC determination) HNA_2->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT assay on cell lines) HNA_2->Cytotoxicity Enzyme_inhibition Enzyme Inhibition Assay (Target-specific) HNA_2->Enzyme_inhibition HNA_6 6-Hydroxynicotinic Acid HNA_6->Antimicrobial HNA_6->Cytotoxicity HNA_6->Enzyme_inhibition Data_comp Comparative Analysis of: - IC50 / MIC values - Efficacy - Selectivity Antimicrobial->Data_comp Cytotoxicity->Data_comp Enzyme_inhibition->Data_comp

Caption: General workflow for the comparative biological evaluation of 2-HNA and 6-HNA.

Conclusion

This compound and 6-hydroxynicotinic acid, while isomeric, exhibit distinct properties and biological relevance. 2-HNA is a key synthetic intermediate, with its derivatives showing potential as novel therapeutic agents. In contrast, 6-HNA is a known metabolite and a precursor in the agrochemical industry, with a well-characterized enzymatic degradation pathway. The choice between these two molecules is therefore highly dependent on the specific application, whether it be in the synthesis of new chemical entities or in the study of metabolic pathways. Further direct comparative studies, particularly on their biological activities and toxicological profiles, would be invaluable to the scientific community.

References

Structure-Activity Relationship of 2-Hydroxynicotinic Acid Derivatives: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 2-Hydroxynicotinic acid derivatives against alternative compounds, supported by experimental data. The following sections detail the structure-activity relationships (SAR), quantitative antimicrobial data, and the experimental protocols utilized in these evaluations.

Introduction to this compound Derivatives

This compound, a derivative of nicotinic acid (Vitamin B3), serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered attention for a range of biological activities, including antimicrobial, agrochemical, and metal-chelating properties. In the solid state, this compound can exist as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, and can form various polymorphs, which can influence its physicochemical properties. This guide focuses on the structure-activity relationships of this compound derivatives in the context of their antimicrobial, particularly antibacterial, activity.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against various bacterial strains. The data presented below compares the performance of a key derivative with its precursors and other related compounds.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a this compound Schiff base derivative and its parent compounds against Gram-positive and Gram-negative bacteria.

CompoundChemical StructureTarget OrganismMIC (µg/mL)Reference
Isoniazid (B1672263)/2-Hydroxynicotinoid Schiff Base Isoniazid/2-Hydroxynicotinoid Schiff Base Structure (Illustrative Structure)Staphylococcus aureus201.25[1]
Escherichia coli100.63[1]
Isoniazid (Alternative)Isoniazid Structure (Illustrative Structure)Staphylococcus aureus402.50[1]
Escherichia coli402.50[1]
2-Hydroxynicotinaldehyde (Precursor)2-Hydroxynicotinaldehyde Structure (Illustrative Structure)Staphylococcus aureus402.50[1]
Escherichia coli402.50[1]

Structure-Activity Relationship (SAR) Analysis

The available data, while limited to a few derivatives, allows for a preliminary analysis of the structure-activity relationships of this compound derivatives as antimicrobial agents.

A key finding is the enhanced activity of the Isoniazid/2-Hydroxynicotinoid Schiff Base compared to its starting materials, isoniazid and 2-hydroxynicotinaldehyde.[1] The formation of the Schiff base (imine linkage) appears to be crucial for the improved antibacterial effect. This suggests that the combined structural features of both molecules in a single entity lead to a synergistic effect.

Furthermore, studies on 2-hydroxynicotinoyl-serine-butyl esters (AD-1, AD-2, and AD-3) have demonstrated their antibiotic activity against Bacillus subtilis, Staphylococcus aureus, and Candida albicans.[2][3] One of the derivatives, AD-3, exhibited greater activity as a growth inhibitor of B. subtilis and S. aureus when compared to the known antibiotic Antimycin A(3).[2] This highlights the potential of ester and amide linkages at the carboxylic acid position of this compound for potent antimicrobial activity. The variation in the carboxylic acid esterified to the serine moiety in AD-1, AD-2, and AD-3 likely influences the lipophilicity and steric properties of the molecules, thereby affecting their interaction with bacterial targets.

Postulated Mechanism of Action

The precise signaling pathways targeted by this compound derivatives are not yet fully elucidated. However, based on the observed effects and the known mechanisms of related compounds, a plausible mechanism of action is the disruption of the bacterial cell membrane .[1] Scanning electron microscopy (SEM) images of bacteria treated with the Isoniazid/2-Hydroxynicotinoid Schiff base revealed morphological changes indicative of cell membrane damage.[1]

Another potential mechanism, extrapolated from the activity of other nicotinic acid derivatives, is the inhibition of peptide synthesis in susceptible microorganisms.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of these derivatives, leading to the proposed mechanism of action.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_moa Mechanism of Action 2-HNA This compound Derivative 2-HNA Derivative (Amide/Ester) 2-HNA->Derivative Amidation/ Esterification Amine/Alcohol Amine / Alcohol Amine/Alcohol->Derivative MIC_Assay MIC Determination (Broth Microdilution) Derivative->MIC_Assay BacterialCulture Bacterial Culture (e.g., S. aureus, E. coli) BacterialCulture->MIC_Assay Disruption Membrane Disruption MIC_Assay->Disruption Observed Effect CellMembrane Bacterial Cell Membrane CellMembrane->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath G Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepareInoculum->Inoculate SerialDilution Perform Serial Dilution of Test Compounds in 96-well plate SerialDilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate ReadResults Observe for Visible Growth Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

References

A Comparative Analysis of the Biological Activities of 2-Hydroxynicotinic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 2-Hydroxynicotinic acid and its structural analog, nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid is a well-characterized compound with established therapeutic uses, data on the biological effects of this compound in mammalian systems is notably limited. This document summarizes the existing experimental data, outlines relevant experimental methodologies, and visualizes the known signaling pathways to facilitate a clear understanding of their respective biological profiles.

Overview of Biological Activities

Nicotinic acid is a multifaceted molecule with a broad spectrum of biological activities, most notably its potent lipid-modifying effects and its role as a precursor to essential coenzymes. In contrast, the documented biological activities of this compound are sparse, with current literature primarily highlighting its utility as a chemical intermediate and in the synthesis of novel antimicrobial agents.

Nicotinic Acid: A Well-Established Pharmacological Agent

Nicotinic acid is widely recognized for its ability to favorably alter the lipid profile, making it a valuable agent in the management of dyslipidemia. Its primary pharmacological effects include:

  • Reduction of LDL Cholesterol and Triglycerides: Nicotinic acid effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood.

  • Elevation of HDL Cholesterol: It is particularly effective at increasing levels of high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol."

  • Anti-inflammatory Effects: Emerging research has demonstrated that nicotinic acid possesses significant anti-inflammatory properties, which may contribute to its cardiovascular benefits.

  • Coenzyme Precursor: As a vitamer of vitamin B3, nicotinic acid is a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for numerous metabolic reactions.

This compound: An Enigmatic Analogue

The biological profile of this compound is significantly less understood. The available literature points to the following:

  • Antimicrobial Potential: this compound has been utilized in the synthesis of novel serine-butyl esters that exhibit antibiotic activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus[1][2]. However, the intrinsic antimicrobial activity of this compound itself has not been extensively characterized.

  • Chemical Intermediate: It serves as a versatile starting material in the synthesis of pharmaceuticals and agrochemicals.

  • Plant Pathogen Growth Factor: It has been identified as a growth factor for the plant pathogen Erwinia amylovora, the causative agent of fire blight in apples and pears[3][4][5].

  • Enzyme Inhibition: There is a suggestion that this compound may inhibit enzymes involved in NAD synthesis, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinate (B505614) phosphoribosyltransferase (NPT)[6]. However, detailed kinetic data and in-vivo confirmation are lacking.

Due to the scarcity of direct comparative studies, a quantitative side-by-side comparison of their primary biological activities is not feasible at this time. The following sections will detail the known parameters for each compound individually.

Data Presentation: Quantitative Comparison

Given the limited data for this compound, a direct quantitative comparison with nicotinic acid across a range of biological activities is not possible. The following tables summarize the well-documented effects of nicotinic acid.

Table 1: Lipid-Modifying Effects of Nicotinic Acid
ParameterEffectTypical ChangeKey Mechanism
LDL Cholesterol Decrease10-25%Inhibition of hepatic triglyceride synthesis
Triglycerides Decrease20-50%Inhibition of diacylglycerol acyltransferase-2 (DGAT2)
HDL Cholesterol Increase15-35%Decreased fractional catabolic rate of HDL-apoA1
Lipoprotein(a) Decrease20-30%Mechanism not fully elucidated
Table 2: Anti-inflammatory Effects of Nicotinic Acid
Inflammatory MarkerEffectCell Type/SystemKey Signaling Pathway
TNF-α, IL-6, MCP-1 DecreaseHuman monocytes, AdipocytesGPR109A-dependent inhibition of NF-κB
Fractalkine, RANTES DecreaseAdipocytesGPR109A-dependent pathway
Adiponectin IncreaseAdipocytesGPR109A-dependent pathway
Vascular Inflammation DecreaseRabbit model, Endothelial cellsSIRT1-dependent pathway

Signaling Pathways

The signaling pathways through which nicotinic acid exerts its effects are well-documented, primarily involving the G protein-coupled receptor GPR109A (also known as HCA2). The signaling pathways for this compound remain uncharacterized in the scientific literature.

Nicotinic Acid Signaling Pathway

Nicotinic acid binds to the GPR109A receptor, which is highly expressed in adipocytes and immune cells. This interaction triggers a cascade of intracellular events leading to its diverse biological effects.

Nicotinic_Acid_Signaling cluster_membrane Cell Membrane NA Nicotinic Acid GPR109A GPR109A (HCA2) Receptor NA->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NFkB NF-κB Pathway Gi->NFkB Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes FFA Free Fatty Acids Lipolysis->FFA Releases Inflammation Inflammation NFkB->Inflammation

Caption: Nicotinic Acid Signaling via GPR109A.
This compound Signaling Pathway

Currently, there is no experimental evidence to delineate a specific signaling pathway for this compound in mammalian cells. Its biological effects, if any, and the mechanisms governing them are yet to be elucidated.

Experimental Protocols

Detailed experimental protocols are provided below for the key biological activities discussed.

Determination of Antimicrobial Activity (Broth Microdilution Method)

This protocol is a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and can be adapted for testing this compound and nicotinic acid.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of This compound & Nicotinic acid in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate plates under appropriate conditions (e.g., 37°C for 18-24 hours) C->D E Visually or spectrophotometrically assess bacterial growth D->E F Determine the MIC: lowest concentration with no visible growth E->F

Caption: Broth Microdilution Experimental Workflow.

Protocol Steps:

  • Preparation of Compounds: Prepare stock solutions of this compound and nicotinic acid in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium.

  • Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterium being tested.

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (LPS-stimulated Monocytes)

This protocol outlines a general method to assess the anti-inflammatory effects of a compound on human monocytes.

  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them to allow for the differentiation of monocytes.

  • Compound Treatment: Pre-incubate the monocytes with varying concentrations of this compound or nicotinic acid for a specified period.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After a further incubation period, collect the cell culture supernatant.

  • Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA). A reduction in cytokine levels in the presence of the compound indicates anti-inflammatory activity.

Conclusion and Future Directions

This comparative guide highlights the extensive body of research on the biological activities of nicotinic acid, particularly its well-established roles in lipid metabolism and inflammation, mediated through the GPR109A signaling pathway. In stark contrast, this compound remains a largely uncharacterized molecule in terms of its biological effects in mammalian systems.

The limited available data suggests a potential for antimicrobial applications, but further research is critically needed to:

  • Elucidate the intrinsic biological activities of this compound: Comprehensive screening is required to identify any effects on lipid metabolism, inflammation, and other key physiological processes.

  • Identify potential molecular targets: Receptor binding studies, particularly with GPR109A, are necessary to determine if it shares a common mechanism of action with nicotinic acid.

  • Conduct direct comparative studies: Well-controlled experiments directly comparing the effects of this compound and nicotinic acid are essential to understand their relative potencies and therapeutic potential.

For researchers and drug development professionals, the current landscape presents both a challenge and an opportunity. While nicotinic acid remains a valuable pharmacological tool, the structural similarity of this compound warrants further investigation to uncover potentially novel biological activities and therapeutic applications. The significant knowledge gap underscores the need for dedicated research to fully characterize this intriguing molecule.

References

A Comparative Analysis of Hydroxynicotinic Acid Isomers: Energetics and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and energetic properties of hydroxynicotinic acid isomers is crucial for predicting their behavior in biological systems and for the rational design of new therapeutic agents. This guide provides a comprehensive comparison of the key isomers—2-, 4-, 5-, and 6-hydroxynicotinic acid—supported by experimental and computational data.

The hydroxynicotinic acids, a family of compounds derived from nicotinic acid (a form of vitamin B3), exhibit significant variations in their crystalline structures and energetic stability depending on the position of the hydroxyl group on the pyridine (B92270) ring. These differences can influence their solubility, bioavailability, and interaction with biological targets. A key feature of these molecules is their ability to exist in different tautomeric forms, primarily the hydroxy and the oxo (or pyridone) forms.

Tautomerism and Stability

In the solid state, a pivotal distinction emerges among the isomers. 2-, 4-, and 6-hydroxynicotinic acid (2HNA, 4HNA, and 6HNA) predominantly crystallize as their oxo tautomers, characterized by the presence of N-H and C=O bonds.[1][2] This is supported by Fourier-transform infrared (FT-IR) spectroscopy, which shows characteristic stretching frequencies for these groups.[1][2] In contrast, 5-hydroxynicotinic acid (5HNA) exists in the hydroxy form, with a C-OH bond and an unprotonated nitrogen atom in the pyridine ring, as the formation of an oxo tautomer is not favored by resonance.[1][2][3]

Computational studies, employing methods such as G3MP2 and CBS-QB3, have shed light on the intrinsic stability of these isomers in the gaseous phase.[1][2] Theoretical calculations suggest that at 298.15 K, the oxo form is favored for 2HNA, while the hydroxy form is preferred for 4HNA.[1][2] For 6HNA, there is no strong predominance of one tautomer over the other in the gas phase.[1][2]

The overall experimental stability, determined by the standard molar enthalpies of formation in the gaseous phase (ΔfH°m(g)), follows the order: 2HNA > 6HNA > 4HNA > 5HNA, with 2HNA being the most stable.[1][2] This trend is accurately predicted by high-level computational methods like CBS-QB3 and G3MP2.[1][2]

Crystalline Structure and Polymorphism

Single-crystal X-ray diffraction studies have been instrumental in elucidating the three-dimensional arrangement of these isomers in the solid state. The crystal structures are often stabilized by a network of intermolecular hydrogen bonds. For instance, a polymorph of 2-hydroxynicotinic acid (form II) features N-H···O intermolecular hydrogen bonds that create R2 2(8) ring motifs, contributing to a stable 3D structure.[3]

Polymorphism, the ability of a compound to exist in multiple crystalline forms, has been observed for several hydroxynicotinic acid isomers. This compound, for example, is known to exist in at least four polymorphic forms.[4][5][6] These polymorphs exhibit distinct packing arrangements and thermal behaviors.[4][5][6] Similarly, 4-hydroxynicotinic acid can exist as either its hydroxy or oxo tautomer in the solid state, resulting in three polymorphs and two hydrated forms.[5][7][8] The formation of specific polymorphs can be influenced by factors such as the solvent used for crystallization and the pH of the solution.[4][5][6][9]

Quantitative Energetic and Structural Data

The following tables summarize key quantitative data for the hydroxynicotinic acid isomers.

Table 1: Energetic Properties of Hydroxynicotinic Acid Isomers

IsomerStandard Molar Enthalpy of Formation (crystal, 298.15 K), ΔfH°m(cr) / kJ·mol⁻¹Standard Molar Enthalpy of Sublimation (298.15 K), ΔsubH°m / kJ·mol⁻¹Standard Molar Enthalpy of Formation (gas, 298.15 K), ΔfH°m(g) / kJ·mol⁻¹
This compound-533.9 ± 2.0141.2 ± 1.5-392.7 ± 2.5
4-Hydroxynicotinic Acid-516.8 ± 2.0137.9 ± 1.8-378.9 ± 2.7
5-Hydroxynicotinic Acid-506.7 ± 2.0132.8 ± 1.6-373.9 ± 2.6
6-Hydroxynicotinic Acid-522.1 ± 2.1141.8 ± 1.7-380.3 ± 2.7

Data sourced from experimental studies.[1][2]

Table 2: Crystallographic Data for Selected Hydroxynicotinic Acid Isomers

Isomer (Tautomeric Form)Crystal SystemSpace Group
This compound (oxo)MonoclinicP2₁/n
4-Hydroxynicotinic Acid (oxo)MonoclinicP2₁/c
6-Hydroxynicotinic Acid (oxo)TriclinicP1

Data obtained from single-crystal X-ray diffraction studies.[1][2]

Experimental Protocols

A combination of experimental and computational techniques has been employed to characterize the hydroxynicotinic acid isomers.

Single-Crystal X-ray Diffraction

The molecular and crystal structures of the isomers were determined by single-crystal X-ray diffraction.[1][2] Data collection is typically performed at a controlled temperature (e.g., 293 ± 2 K). The structures are solved by direct methods and refined by full-matrix least-squares on F².

Micro Combustion Calorimetry

The standard molar enthalpies of formation in the crystalline state (ΔfH°m(cr)) were determined using micro combustion calorimetry.[1][2] In this technique, a small sample of the compound is burned in an excess of oxygen, and the resulting change in temperature is measured to calculate the energy of combustion.

Knudsen Effusion Method

The enthalpies of sublimation (ΔsubH°m) were derived from vapor pressure measurements as a function of temperature using the Knudsen effusion method.[1][2] This involves measuring the rate of effusion of the substance's vapor through a small orifice in a temperature-controlled cell.

Computational Chemistry

Theoretical calculations were performed to determine the relative stabilities of the tautomers and the enthalpies of formation in the gas phase.[1][2] High-level ab initio methods like G3MP2 and CBS-QB3, as well as density functional theory (DFT) with basis sets such as cc-pVTZ, were utilized for these calculations.[1][2]

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the energetic and structural comparison of hydroxynicotinic acid isomers.

G cluster_isomers Hydroxynicotinic Acid Isomers cluster_analysis Comparative Analysis cluster_properties Determined Properties 2-HNA 2-HNA Structural_Analysis Structural Analysis 2-HNA->Structural_Analysis Energetic_Analysis Energetic Analysis 2-HNA->Energetic_Analysis 4-HNA 4-HNA 4-HNA->Structural_Analysis 4-HNA->Energetic_Analysis 5-HNA 5-HNA 5-HNA->Structural_Analysis 5-HNA->Energetic_Analysis 6-HNA 6-HNA 6-HNA->Structural_Analysis 6-HNA->Energetic_Analysis Tautomerism Tautomerism Structural_Analysis->Tautomerism Crystal_Structure Crystal Structure & Polymorphism Structural_Analysis->Crystal_Structure Stability Relative Stability Energetic_Analysis->Stability Enthalpy Thermodynamic Properties Energetic_Analysis->Enthalpy

Caption: Comparative workflow for hydroxynicotinic acid isomers.

References

A Comparative Analysis of 2-Hydroxynicotinic Acid Polymorphs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the polymorphic forms of 2-Hydroxynicotinic acid, presenting a comparative analysis of their physicochemical properties and thermal behavior. This document provides researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding of this compound's solid-state diversity.

In the solid state, this compound (2-HNA) predominantly exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA).[1][2][3] The polymorphism of this compound, which refers to the existence of multiple crystalline forms, is of significant interest in pharmaceutical development due to its influence on critical properties such as solubility, stability, and bioavailability.[1] To date, four distinct polymorphic forms of 2-HNA have been identified, designated as Form I, Form II, Form III, and Form IV.[1][2][3]

The formation of these different polymorphs can be influenced by various factors, including the use of acidic additives during crystallization and the pH of the crystallization medium.[1][2][4] This guide provides a comparative overview of these four polymorphs, summarizing their key characteristics based on available experimental data.

Comparative Data of this compound Polymorphs

The following table summarizes the key physicochemical properties of the known polymorphs of this compound.

PropertyForm IForm IIForm IIIForm IV
Melting Point (°C) Most stable at elevated temperaturesConverts to Form I upon heatingConverts to Form II upon heatingConverts to Form II upon heating
Relative Stability Thermodynamically most stable form at high temperatures[1][2][3]MetastableMetastableMetastable
Solubility Data not explicitly available for individual polymorphs, but 2-HNA is more soluble in ethanol (B145695) than in water at 293 K.[5]Data not explicitly available for individual polymorphs.Data not explicitly available for individual polymorphs.Data not explicitly available for individual polymorphs.
Tautomeric Form 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA)[1][2][3]2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA)2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA)2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA)

Thermal Behavior and Interconversion

The thermal behavior of the 2-HNA polymorphs reveals a clear stability hierarchy. Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) studies have demonstrated the following transitions upon heating:

  • Form IV → Form II

  • Form III → Form II

  • Form II → Form I

This indicates that Form I is the most thermodynamically stable polymorph at elevated temperatures.[1][2][3] The interconversion pathway can be visualized as a sequential transformation from the least stable forms to the most stable one.

G Form IV Form IV Form II Form II Form IV->Form II Heating Form III Form III Form III->Form II Heating FormI FormI Form II->FormI Heating

Thermal conversion pathway of 2-HNA polymorphs.

Experimental Protocols

The characterization of this compound polymorphs relies on a suite of analytical techniques. Below are generalized methodologies for the key experiments.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a fundamental technique for distinguishing between different polymorphic forms, as each form exhibits a unique diffraction pattern.

Methodology:

  • A small amount of the sample powder is gently packed into a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystalline form.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Sample Holder Holder Sample->Holder Packing X-ray Source X-ray Source Holder->X-ray Source Irradiation Detector Detector Holder->Detector Diffraction Diffractogram Diffractogram Detector->Diffractogram Measurement Polymorph ID Polymorph ID Diffractogram->Polymorph ID Identification

Workflow for Powder X-ray Diffraction analysis.
Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal properties of the polymorphs, including melting points, phase transitions, and decomposition temperatures.

Methodology for DSC:

  • A small, accurately weighed amount of the sample is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature. Endothermic events (like melting and solid-solid transitions) and exothermic events (like crystallization) are observed as peaks.

Methodology for TGA:

  • A small, accurately weighed sample is placed in a tared TGA pan.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate.

  • The mass of the sample is continuously monitored and recorded as a function of temperature. Mass loss indicates decomposition or dehydration.

Spectroscopic Analysis

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can provide information about the molecular structure and hydrogen bonding within the different crystal lattices of the polymorphs.

Methodology for FT-IR (Attenuated Total Reflectance - ATR):

  • A small amount of the sample is placed directly on the ATR crystal.

  • An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample.

  • The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational modes of the molecules.

  • The resulting spectrum of absorbance or transmittance versus wavenumber provides a characteristic fingerprint of the sample.

This comparative guide provides a foundational understanding of the polymorphic landscape of this compound. Further research, particularly in obtaining discrete solubility and stability data for each polymorph, will be crucial for the effective utilization of this compound in pharmaceutical formulations.

References

Navigating Impurity Analysis: A Comparative Guide to Analytical Method Validation for 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like 2-Hydroxynicotinic acid is paramount. This guide provides an objective comparison of analytical methodologies for the validation of impurity detection in this compound, complete with experimental protocols and performance data to inform your selection of the most suitable technique.

The presence of impurities in a drug substance can significantly impact its efficacy and safety. Therefore, robust and validated analytical methods are crucial for their identification and quantification.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for impurity profiling due to its sensitivity and resolving power.[1] However, alternative methods like Capillary Electrophoresis (CE) can offer advantages in specific scenarios, such as the simultaneous determination of multiple components.[3] This guide will delve into a comparative validation of these two prominent methods for the analysis of impurities in this compound.

Performance Comparison of Analytical Methods

The choice of an analytical method for impurity profiling is a critical decision in the drug development process. It hinges on a variety of factors including the expected impurities, the complexity of the sample matrix, and the required sensitivity. Below is a summary of typical performance characteristics for HPLC and Capillary Electrophoresis methods based on established validation parameters.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) Typically in the low ng/mL rangeCan achieve low ng/mL to pg/mL levels
Limit of Quantitation (LOQ) Typically 3x the LODTypically 3x the LOD
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Specificity High, demonstrated by peak purity and resolutionHigh, based on migration time and peak shape

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of any validated analytical method. The following sections outline the methodologies for impurity determination in this compound using HPLC and CE.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is commonly employed for the separation and quantification of impurities in polar compounds like this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent such as acetonitrile.[4]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the absorption maximum of this compound and its potential impurities.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and methanol). Working solutions are then prepared by diluting the stock solution with the mobile phase.

Capillary Electrophoresis (CE) Method

CE offers an alternative approach, particularly for the analysis of polar and charged molecules, and can be advantageous for resolving closely related impurities.[3][5]

  • CE System: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter).

  • Background Electrolyte (BGE): A buffer solution, which can be modified with additives like ionic liquids to enhance separation.[5]

  • Voltage: A high voltage is applied across the capillary to effect separation.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-column UV detection at an appropriate wavelength.

  • Sample Preparation: Samples are dissolved in the background electrolyte or a compatible solvent.

Validation Workflow and Logical Relationships

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[6] The following diagram illustrates the key stages and their interdependencies in the validation of an analytical method for impurities.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting MD_Start Define Analytical Requirements MD_Selection Select Analytical Technique (HPLC, CE) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters MD_Selection->MD_Optimization V_Protocol Develop Validation Protocol MD_Optimization->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD Limit of Detection (LOD) V_Protocol->V_LOD V_LOQ Limit of Quantitation (LOQ) V_Protocol->V_LOQ V_Robustness Robustness V_Protocol->V_Robustness DA_Evaluation Evaluate Data vs. Acceptance Criteria V_Specificity->DA_Evaluation V_Linearity->DA_Evaluation V_Accuracy->DA_Evaluation V_Precision->DA_Evaluation V_LOD->DA_Evaluation V_LOQ->DA_Evaluation V_Robustness->DA_Evaluation DA_Report Prepare Validation Report DA_Evaluation->DA_Report

Caption: Workflow for the validation of an analytical method for impurities.

The validation process begins with defining the analytical requirements and developing a suitable method. This is followed by a comprehensive validation phase where key parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness are assessed against predefined acceptance criteria.[7][8] The process culminates in the evaluation of the collected data and the generation of a detailed validation report.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 2-Hydroxynicotinic acid. This document synthesizes experimental data from various studies on nicotinic acid and its derivatives to present a cross-validation perspective, ensuring data integrity and consistency across different analytical platforms.

Introduction to Analytical Techniques

The accurate quantification of this compound, a metabolite of nicotinic acid (niacin), is crucial in various stages of drug development and metabolic research. The choice of analytical method depends on the specific requirements for sensitivity, selectivity, and sample throughput.

  • High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique widely used for the separation, identification, and quantification of chemical compounds.

  • Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns to achieve faster run times, higher resolution, and increased sensitivity.[1][2][3][4][5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it the gold standard for bioanalytical studies.[6][7]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, UPLC-UV, and LC-MS/MS methods for the analysis of nicotinic acid and its derivatives, which are applicable to this compound.

Validation ParameterHPLC-UVUPLC-UVLC-MS/MS
Linearity (r²) >0.998[8]>0.998>0.998[9]
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL0.1 - 10 ng/mL[8]
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mL0.5 - 50 ng/mL[6][10]
Intra-day Precision (%RSD) < 5%< 3%< 15%[8][9]
Inter-day Precision (%RSD) < 10%< 5%< 15%[8][9]
Accuracy/Recovery (%) 90 - 110%95 - 105%85 - 115%[6][11][12]
Analysis Run Time 15 - 30 min[4]2 - 10 min[4]5 - 15 min[9]

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV, UPLC-UV, and LC-MS/MS are provided below. These protocols are representative of methods used for nicotinic acid and its metabolites.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent like acetonitrile (B52724) or methanol.[13] For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 262 nm.[8]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC-UV) Method

This method offers a significant reduction in analysis time and solvent consumption compared to HPLC, making it ideal for high-throughput analysis.

  • Instrumentation: A UPLC system with a binary or quaternary pump, autosampler, column manager, and a photodiode array (PDA) or tunable UV (TUV) detector.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 262 nm.

  • Injection Volume: 2 - 5 µL.

  • Sample Preparation: Similar to the HPLC method, with dilutions made to accommodate the higher sensitivity of the UPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is suitable for the quantification of this compound in complex biological matrices such as plasma and urine.[9]

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or HILIC column with sub-2 µm particles (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: ESI positive or negative, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be optimized. For nicotinic acid, a monitored ion is m/z 124.3.[6]

  • Sample Preparation (Plasma): Protein precipitation is a common technique. To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.[9] Vortex and centrifuge to pellet the proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection. Solid-phase extraction (SPE) can also be employed for cleaner samples.[6][11][12]

Mandatory Visualization

CrossValidationWorkflow cluster_hplc Established HPLC Method cluster_uplc_lcms New UPLC / LC-MS/MS Method cluster_crossval Cross-Validation hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_routine Routine Analysis hplc_val->hplc_routine param_comp Compare Validation Parameters (Linearity, Accuracy, Precision) hplc_val->param_comp sample_comp Analyze Same Samples by Both Methods hplc_routine->sample_comp new_dev Method Development new_val Method Validation new_dev->new_val new_routine Routine Analysis new_val->new_routine new_val->param_comp new_routine->sample_comp param_comp->sample_comp stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman) sample_comp->stat_analysis stat_analysis->new_routine Implement New Method

Caption: Workflow for the cross-validation of an established HPLC method with a new UPLC or LC-MS/MS method.

SignalingPathways cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample Biological Matrix (e.g., Plasma, Urine) Containing this compound extraction Extraction (Protein Precipitation / SPE) sample->extraction derivatization Derivatization (Optional) For GC-MS or improved LC-MS sensitivity extraction->derivatization hplc HPLC-UV derivatization->hplc uplc UPLC-UV derivatization->uplc lcms LC-MS/MS derivatization->lcms quant Quantification hplc->quant uplc->quant lcms->quant val Method Validation quant->val

Caption: General experimental workflow for the analysis of this compound.

References

A Comparative Guide to the Synthetic Routes of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxynicotinic acid is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its efficient synthesis is a subject of considerable interest in organic and medicinal chemistry. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for the three distinct synthetic pathways to this compound, allowing for a direct comparison of their efficiencies and starting materials.

Parameter Route 1: From 3-Cyano-2-pyridone Route 2: From Nicotinic Acid N-oxide Route 3: From 2-Chloronicotinic Acid
Starting Material 3-Cyano-2-pyridoneNicotinic Acid N-oxide2-Chloronicotinic Acid
Key Reagents Potassium Hydroxide (B78521), Ethylene (B1197577) GlycolPhosphorus Oxychloride, Tri-n-butylamineSodium Hydroxide
Reaction Conditions 150-160°C, 15 minutesIce cooling, then room temperatureReflux
Reported Yield Not explicitly stated, but likely high47%[1] - 64%High (related hydrolysis reports 92%)
Reported Purity Melting point: 258-260°C[2][3]99%[1]Not explicitly stated
Key Advantages Simple procedure, short reaction timeOne-pot synthesis from a common precursorPotentially high yield in the final step
Key Disadvantages Starting material may not be readily availableUse of phosphorus oxychloride, moderate yieldTwo-step process from a common precursor

Experimental Protocols

This section provides detailed experimental methodologies for the three synthetic routes.

Route 1: Synthesis from 3-Cyano-2-pyridone

This method involves the direct hydrolysis of 3-cyano-2-pyridone under basic conditions.

Procedure:

  • A solution is prepared containing 6 g of 3-cyano-2-pyridone, 7.5 g of potassium hydroxide pellets (85%), 8 ml of ethylene glycol, and 1.5 ml of water.[3]

  • The solution is heated to 150°-160° C for 15 minutes.[3]

  • The reaction mixture is then poured into ice water.[3]

  • The aqueous solution is acidified to a pH of approximately 3.

  • The precipitated 2-hydroxy-nicotinic acid is collected by filtration and dried.[3] The melting point of the product is reported to be 258°-260° C.[2][3]

Route 2: Synthesis from Nicotinic Acid N-oxide

This route describes a one-pot conversion of nicotinic acid N-oxide to this compound.

Procedure:

  • To 11 g of phosphorus oxychloride, add 1 g of nicotinic acid N-oxide.

  • While stirring under ice cooling, 6.68 g of tri-n-butylamine is added dropwise over 30 minutes. The reaction mixture changes from a slurry to a brown uniform solution upon the heat of addition.[1]

  • After stirring for 1 hour under ice cooling, excess phosphorus oxychloride is distilled off under reduced pressure.

  • The residue is hydrolyzed with 30 ml of water.

  • After stirring at room temperature for 1 hour, the formed crystals are collected by filtration to yield pale brown needle crystals.[1]

  • The reported yield is 47% with a purity of 99%. The melting point is 261.8°C.[1] An alternative example in the same patent reports a yield of 64% for this compound.

Route 3: Synthesis from 2-Chloronicotinic Acid (via Hydrolysis)

This two-step approach first synthesizes 2-chloronicotinic acid from nicotinic acid-N-oxide, which is then hydrolyzed to the final product.

Step 1: Synthesis of 2-Chloronicotinic Acid

  • 70 g of nicotinic acid-N-oxide is suspended in 300 ml of phosphorus oxychloride (POCl₃).[4]

  • 50 g of triethylamine (B128534) is added dropwise at room temperature, leading to an exothermic reaction and dissolution of the starting material at around 50°C.[4]

  • The solution is then heated in a water bath at 100°C for 4 hours.[4]

  • The majority of the excess POCl₃ is removed by distillation under vacuum.[4]

  • The residue is carefully poured into water, maintaining the temperature below 40°C.

  • The pH is adjusted to 2.0-2.5 with a diluted caustic soda solution to precipitate the 2-chloronicotinic acid.[4]

  • The product is collected by filtration. The reported yield is 65-70%.[4]

Step 2: Hydrolysis to this compound

While a specific protocol for the hydrolysis of 2-chloronicotinic acid was not found in the provided results, the hydrolysis of the related compound 2-chloro-3-cyanopyridine (B134404) suggests that a similar alkaline hydrolysis would be effective. The general principle involves heating the chlorinated precursor with a strong base like sodium hydroxide in an aqueous solution, followed by acidification to precipitate the this compound. A related hydrolysis of 2-chloro-3-cyanopyridine with NaOH reports a yield of 92%.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes for this compound.

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 A1 3-Cyano-2-pyridone P1 This compound A1->P1 KOH, Ethylene Glycol 150-160°C B1 Nicotinic Acid N-oxide P2 This compound B1->P2 1. POCl3, Tri-n-butylamine 2. H2O C1 Nicotinic Acid N-oxide C2 2-Chloronicotinic Acid C1->C2 POCl3, Triethylamine P3 This compound C2->P3 NaOH (aq), Reflux

Caption: Comparative overview of synthetic routes to this compound.

This guide provides a foundational understanding of the different synthetic strategies available for the preparation of this compound. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired yield and purity, and the scale of the synthesis. Researchers are encouraged to consider these factors in conjunction with the provided experimental details to make an informed decision.

References

assessing the purity of 2-Hydroxynicotinic acid by different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and key intermediates like 2-Hydroxynicotinic acid is of paramount importance. The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides an objective comparison of various analytical techniques for assessing the purity of this compound, complete with experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity assessment of this compound depends on several factors, including the expected impurities, required sensitivity, and the nature of the analysis—whether it is for routine quality control or for in-depth structural elucidation of unknown impurities. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Quantitative purity determination and impurity profiling.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation of the main component and impurities; quantitative analysis (qNMR).
Sample Preparation Simple dissolution in a suitable solvent.Derivatization (e.g., silylation) is typically required to increase volatility and thermal stability.Dissolution in a deuterated solvent.
Typical LOD/LOQ LOD: ~0.01-0.1 µg/mL; LOQ: ~0.03-0.3 µg/mLLOD: ~0.1-1 ng/mL; LOQ: ~0.3-3 ng/mL (post-derivatization)~0.1-1% for impurity detection; qNMR requires higher concentrations.
Precision (Typical RSD%) < 2%< 5%< 1-5% (qNMR)
Key Advantages High resolution, robust, versatile for a wide range of compounds, well-established for purity assays.[1]High sensitivity and selectivity, excellent for identifying unknown volatile impurities.Provides unambiguous structural information, can be used for absolute quantification without a reference standard for the impurity.[2][3]
Key Limitations May not be suitable for highly volatile impurities; detector response can vary between compounds.Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity and potential for artifacts.[1]Lower sensitivity compared to chromatographic methods, higher instrumentation cost.[4]

Note: The Limit of Detection (LOD), Limit of Quantitation (LOQ), and Relative Standard Deviation (RSD) values are estimates for well-validated methods for small molecules of similar characteristics and may vary based on the specific instrumentation and method parameters.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of this compound due to its high resolving power and reproducibility. A reverse-phase method is typically employed.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid or formic acid.[5] For mass spectrometry-compatible methods, formic acid is preferred.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Temperature: Ambient or controlled at 25 °C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample solution into the HPLC system. The purity is typically calculated using the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form.

Methodology:

  • Derivatization (Silylation):

    • Place a known amount of the dried this compound sample (e.g., 1 mg) into a reaction vial.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like pyridine (B92270) or acetonitrile.[6]

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[6]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection: Splitless or split injection of 1 µL of the derivatized sample.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural confirmation of this compound and the identification and quantification of impurities, often without the need for reference standards of the impurities.

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a pH adjustment).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all protons for accurate integration.

    • Identify the characteristic signals of this compound and any impurity signals.

    • The purity can be determined by comparing the integral of a well-resolved signal of the main compound to the integrals of the impurity signals.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum to provide complementary structural information and confirm the carbon skeleton of the main compound and any major impurities.

  • Quantitative NMR (qNMR):

    • For absolute purity determination, a certified internal standard of known purity is added to the sample at a known concentration.

    • The purity of the this compound is calculated by comparing the integral of one of its signals to the integral of a signal from the internal standard.[2][3]

Mandatory Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample_Receiving Receive 2-HNA Sample Sample_Preparation Prepare Sample (Dissolve/Derivatize) Sample_Receiving->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample_Preparation->GCMS_Analysis NMR_Analysis NMR Analysis Sample_Preparation->NMR_Analysis Data_Acquisition Acquire Data (Chromatogram/Spectrum) HPLC_Analysis->Data_Acquisition GCMS_Analysis->Data_Acquisition NMR_Analysis->Data_Acquisition Data_Analysis Analyze Data (Identify & Quantify Impurities) Data_Acquisition->Data_Analysis Purity_Report Generate Purity Report Data_Analysis->Purity_Report Final_Decision Final_Decision Purity_Report->Final_Decision Release/Reject Batch

Caption: General workflow for the purity assessment of this compound (2-HNA).

Nicotinate_Metabolism Tryptophan Tryptophan Nicotinate Nicotinate (Niacin / Vitamin B3) Tryptophan->Nicotinate de novo synthesis 2HNA This compound Nicotinate->2HNA Potential Metabolite or Impurity 6HNA 6-Hydroxynicotinic Acid Nicotinate->6HNA Hydroxylation NaMN Nicotinate Mononucleotide Nicotinate->NaMN Preiss-Handler Pathway Degradation Bacterial Degradation 6HNA->Degradation NaAD Nicotinate Adenine Dinucleotide NaMN->NaAD NAD NAD+ NaAD->NAD

Caption: Simplified overview of the Nicotinate metabolism pathway.

References

A Comparative Analysis of the Aqueous and Ethanolic Solubility of Hydroxynicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solubility of four hydroxynicotinic acid isomers: 2-hydroxynicotinic acid (2-HNA), 4-hydroxynicotinic acid (4-HNA), 5-hydroxynicotinic acid (5-HNA), and 6-hydroxynicotinic acid (6-HNA). The solubility of these isomers in two common protic solvents, water and ethanol, is a critical physicochemical property influencing their behavior in biological systems and pharmaceutical formulations. This comparison is based on available experimental data and established analytical methodologies.

Comparative Solubility Data

The aqueous and ethanolic solubilities of the hydroxynicotinic acid isomers have been systematically studied, revealing distinct trends influenced by the position of the hydroxyl group on the pyridine (B92270) ring. The following table summarizes the qualitative and quantitative solubility data available.

IsomerSolventSolubility Trend at 293 ± 2 KQuantitative Solubility (g/L) at 293 ± 2 K
4-Hydroxynicotinic acid (4-HNA) WaterMost Soluble (≫ 2-HNA > 5-HNA ≈ 6-HNA)[1]Data not available in searched literature
EthanolLess Soluble than 2-HNA (2-HNA ≈ 4-HNA > 5-HNA > 6-HNA)[1]Data not available in searched literature
This compound (2-HNA) WaterSecond Most Soluble[1]Data not available in searched literature
EthanolMost Soluble (≈ 4-HNA)[1]Data not available in searched literature
5-Hydroxynicotinic acid (5-HNA) WaterLess Soluble (≈ 6-HNA)[1]Data not available in searched literature
EthanolLess Soluble (> 6-HNA)[1]Data not available in searched literature
6-Hydroxynicotinic acid (6-HNA) WaterLeast Soluble (≈ 5-HNA)[1]Data not available in searched literature
EthanolLeast Soluble[1]Data not available in searched literature

The notable difference in solubility, particularly the high solubility of 4-HNA in water, is attributed to the presence of an intramolecular hydrogen bond, which has a more pronounced effect in the highly polar environment of water.[1] In ethanol, the solubilities of all isomers are less dispersed compared to water.[1] The solubility of these isomers is also influenced by pH.[2]

Experimental Protocols

The solubility data presented in this guide were primarily determined using the gravimetric method.[1] This classical and reliable technique involves the following key steps:

Protocol: Gravimetric Determination of Solubility

  • Preparation of a Saturated Solution: An excess amount of the hydroxynicotinic acid isomer is added to a known volume of the solvent (water or ethanol) in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent any change in solubility.

  • Solvent Evaporation: A precisely measured volume or weight of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a drying oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried solute is obtained.

  • Calculation of Solubility: The solubility is calculated from the mass of the dried solute and the volume or mass of the solvent used. The results are typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualizing Experimental and Biological Processes

To further elucidate the methodologies and biological context of hydroxynicotinic acid isomers, the following diagrams are provided.

G cluster_0 Experimental Workflow: Gravimetric Solubility Determination Start Start Excess Solute + Solvent Excess Solute + Solvent Start->Excess Solute + Solvent Equilibration Agitation at Constant Temperature Excess Solute + Solvent->Equilibration Phase Separation Filtration/ Centrifugation Equilibration->Phase Separation Phase Separation->Excess Solute + Solvent Undissolved Solid Saturated Solution Saturated Solution Phase Separation->Saturated Solution Clear Solution Solvent Evaporation Evaporation of Known Volume Saturated Solution->Solvent Evaporation Dried Solute Dried Solute Solvent Evaporation->Dried Solute Calculation Calculate Solubility Dried Solute->Calculation

Workflow for the gravimetric determination of solubility.

G cluster_1 Bacterial Degradation Pathway of 6-Hydroxynicotinic Acid Nicotinic Acid Nicotinic Acid 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid Nicotinic Acid->6-Hydroxynicotinic Acid Hydroxylation Enzyme_NicC 6-Hydroxynicotinate 3-monooxygenase (NicC) 6-Hydroxynicotinic Acid->Enzyme_NicC 2,5-Dihydroxypyridine 2,5-Dihydroxypyridine Enzyme_NicC->2,5-Dihydroxypyridine Decarboxylative Hydroxylation Further Degradation Downstream Metabolites 2,5-Dihydroxypyridine->Further Degradation

Role of 6-HNA in a bacterial metabolic pathway.

In certain bacteria, such as Pseudomonas species, 6-hydroxynicotinic acid is an intermediate in the degradation pathway of nicotinic acid. It is acted upon by the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes its conversion to 2,5-dihydroxypyridine.[3][4] This enzymatic step is a key part of the pathway that ultimately breaks down nicotinic acid into central metabolites.

References

Unveiling the Potential of 2-Hydroxynicotinic Acid Derivatives as Nicotinate Phosphoribosyltransferase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of 2-hydroxynicotinic acid derivatives as inhibitors of Nicotinate Phosphoribosyltransferase (NAPRT). It provides a summary of available experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Nicotinate Phosphoribosyltransferase (NAPRT) is a key enzyme in the salvage pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis, converting nicotinic acid to nicotinic acid mononucleotide. As NAD+ is crucial for cellular metabolism and signaling, and its demand is often elevated in cancer cells, targeting NAPRT has emerged as a promising strategy in oncology. This compound (2-HNA) has been identified as a competitive inhibitor of NAPRT, sparking interest in its derivatives as potential therapeutic agents. This guide aims to consolidate the current knowledge on the inhibitory efficacy of 2-HNA and its analogs against NAPRT.

Comparative Efficacy of this compound and its Analogs as NAPRT Inhibitors

The inhibitory potential of this compound and several of its structural analogs has been evaluated against human NAPRT. The following table summarizes the available quantitative data, primarily focusing on the inhibition constant (Ki), a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

CompoundEnzyme TargetInhibition Constant (Ki) [µM]Comments
This compound (2-HNA)Human NAPRT149 - 215[1]A competitive inhibitor with respect to the substrate nicotinic acid.
2-Aminonicotinic acidHuman NAPRT~348An analog of 2-HNA with the hydroxyl group replaced by an amino group.
2-Fluoronicotinic acidHuman NAPRT149 - 215[1]A halogenated analog of nicotinic acid.
Pyrazine-2-carboxylic acidHuman NAPRT149 - 215[1]A bioisostere of nicotinic acid where the pyridine (B92270) ring is replaced by a pyrazine (B50134) ring.
Salicylic acidHuman NAPRT149 - 215[1]A non-steroidal anti-inflammatory drug (NSAID) that also exhibits inhibitory activity against NAPRT.

Note: The data presented is based on available in vitro enzymatic assays. Further studies are required to establish a comprehensive structure-activity relationship (SAR) for a wider range of this compound derivatives.

Signaling Pathway: NAD+ Biosynthesis via the Preiss-Handler Pathway

The inhibition of NAPRT by this compound derivatives directly impacts the Preiss-Handler pathway, one of the key routes for NAD+ biosynthesis. Understanding this pathway is crucial for contextualizing the mechanism of action of these inhibitors.

NAD_Biosynthesis_Pathway cluster_Preiss_Handler Preiss-Handler Pathway cluster_Salvage Salvage Pathway NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT (Inhibited by 2-HNA derivatives) NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNATs NAD NAD+ NAAD->NAD NAD Synthetase Cellular_Processes Cellular_Processes NAD->Cellular_Processes Redox Reactions, DNA Repair, Signaling (Sirtuins, PARPs) Nam Nicotinamide (Nam) NMN Nicotinamide Mononucleotide (NMN) Nam->NMN NAMPT NMN->NAD NMNATs

NAD+ Biosynthesis Pathways

Experimental Protocols

The determination of the inhibitory efficacy of this compound derivatives against NAPRT is typically performed using in vitro enzymatic assays. A widely used method is the continuous coupled fluorometric assay.

Continuous Coupled Fluorometric Assay for NAPRT Inhibition

Principle: This assay measures the activity of NAPRT by coupling the production of its product, nicotinic acid mononucleotide (NAMN), to the generation of a fluorescent signal. The NAMN produced is converted to NADH by a series of coupling enzymes, and the increase in fluorescence due to NADH is monitored over time. The presence of a NAPRT inhibitor will decrease the rate of NADH production.

Materials:

  • Purified recombinant human NAPRT enzyme

  • Nicotinic acid (NA)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Coupling enzymes (e.g., NMNAT, glucose-6-phosphate dehydrogenase, etc.)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer with MgCl2)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader with fluorescence detection capabilities (Excitation ~340 nm, Emission ~460 nm)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NA, PRPP, ATP, and the coupling enzymes.

  • Inhibitor Addition: Add various concentrations of the test compounds (2-HNA derivatives) to the wells of a microplate. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified NAPRT enzyme to all wells.

  • Kinetic Measurement: Immediately place the microplate in the reader and monitor the increase in fluorescence at 340 nm excitation and 460 nm emission over a set period.

  • Data Analysis:

    • Calculate the initial reaction velocities (rate of fluorescence increase) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of the substrate (NA) at fixed inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or non-linear regression analysis.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, NA, PRPP, ATP, Coupling Enzymes) add_inhibitors Add Inhibitors to Microplate Wells reagents->add_inhibitors inhibitors Prepare Serial Dilutions of 2-HNA Derivatives inhibitors->add_inhibitors add_enzyme Initiate Reaction with NAPRT Enzyme add_inhibitors->add_enzyme measure_fluorescence Monitor Fluorescence Increase (Ex: 340 nm, Em: 460 nm) add_enzyme->measure_fluorescence calc_velocity Calculate Initial Reaction Velocities measure_fluorescence->calc_velocity calc_inhibition Determine Percent Inhibition calc_velocity->calc_inhibition calc_ic50 Calculate IC50 Values calc_inhibition->calc_ic50 calc_ki Determine Ki Values (optional) calc_inhibition->calc_ki

Experimental Workflow for NAPRT Inhibition Assay

Conclusion and Future Directions

The available data indicates that this compound and some of its close analogs are modest inhibitors of NAPRT. The development of more potent and specific derivatives holds significant promise for therapeutic applications, particularly in oncology. Future research should focus on a systematic structure-activity relationship study of a broader range of this compound derivatives to identify key structural features that enhance inhibitory activity. This will involve the synthesis and enzymatic screening of a library of compounds with modifications at various positions of the pyridine ring and the carboxylic acid group. Such studies will be instrumental in guiding the rational design of next-generation NAPRT inhibitors with improved efficacy and drug-like properties.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxynicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-hydroxynicotinic acid is paramount for laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively.

This compound Hazard Profile

Hazard ClassificationDescription
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[1][2][3]
Specific target organ toxicityCategory 3: May cause respiratory irritation.[1][2][3]

Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, protective clothing, and eye/face protection.[1] All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or fumes.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations.[4][5] The following protocol outlines the general steps for its proper disposal:

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[1] It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.[6]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and compatible container for collecting this compound waste. The container should be kept tightly closed except when adding waste.[6][7]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[8] Do not use abbreviations or chemical formulas. The label should also include the date when the waste was first added to the container.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[7]

    • The storage area should be well-ventilated and away from heat and ignition sources.[1]

  • Disposal Procedure:

    • For solid waste, carefully sweep up the material and shovel it into the designated waste container.[1] Avoid creating dust.[1]

    • For solutions, pour the waste into the designated liquid waste container, avoiding splashes.

    • Do not let this chemical enter the environment or drains.[1][4]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[7][9]

    • Provide the EHS or disposal service with accurate information about the waste, including its composition and hazards.

Emergency Procedures

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. Get medical attention.[1]

  • If swallowed: Clean the mouth with water and get medical attention.[1]

Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate is_solid Is the waste solid? segregate->is_solid solid_proc Sweep and shovel into a suitable container. Avoid dust formation. is_solid->solid_proc Yes liquid_proc Pour into a designated liquid waste container. is_solid->liquid_proc No label Label container: 'Hazardous Waste' 'this compound' Date solid_proc->label liquid_proc->label store Store in a designated Satellite Accumulation Area label->store contact_ehs Contact EHS or licensed waste disposal service for pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment for 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-Hydroxynicotinic acid is critical for laboratory safety. This document provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to minimizing risks and ensuring a safe research environment.

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Hazard and Personal Protective Equipment Summary

To ensure rapid risk assessment, the following table summarizes the key hazards associated with this compound and the corresponding recommended PPE.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation upon contact.[1][2][3][4]Gloves: Wear appropriate protective gloves. While specific breakthrough times are not readily available, heavy nitrile or other impervious gloves are recommended for handling concentrated solutions. Lightweight PVC gloves may be sufficient for dilute solutions. Lab Coat: A lab coat is the minimum required protection. Apron: For transferring quantities greater than 10 milliliters, an impervious apron should be worn.
Serious Eye Irritation Causes serious eye irritation upon contact.[1][2][3][4]Eye and Face Protection: Splash-proof chemical goggles or safety glasses with side shields are required. A face shield is recommended when dispensing or handling concentrated forms.
Respiratory Irritation May cause respiratory irritation if inhaled, particularly as a dust.[1][2][3][4]Respiratory Protection: Use in a well-ventilated area.[1][4] If dust is generated, a NIOSH-approved respirator is necessary.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Task Assess Task: - Quantity of this compound - Concentration - Potential for dust generation Consult_SDS Consult Safety Data Sheet (SDS) Assess_Task->Consult_SDS Select_PPE Select Appropriate PPE (Gloves, Eye/Face Protection, Lab Coat, Respirator if needed) Consult_SDS->Select_PPE Inspect_PPE Inspect PPE for damage Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handle_Chemical Handle this compound in a well-ventilated area (e.g., fume hood) Don_PPE->Handle_Chemical Spill_Check Spill Occurs? Handle_Chemical->Spill_Check Clean_Spill Follow Spill Cleanup Protocol Spill_Check->Clean_Spill Yes Continue_Work Continue Work Spill_Check->Continue_Work No Clean_Spill->Continue_Work Doff_PPE Doff PPE Correctly Continue_Work->Doff_PPE Dispose_PPE Dispose of single-use PPE as contaminated waste Doff_PPE->Dispose_PPE Wash_Hands Wash hands thoroughly Dispose_PPE->Wash_Hands

PPE Selection and Usage Workflow for this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Operational Plan:

  • Segregation: All waste contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), and cleaning materials, must be segregated from general laboratory waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage: Store waste in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1][4]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[3] Do not dispose of this compound down the drain or in regular trash.[1]

The following diagram illustrates the step-by-step disposal plan.

Disposal_Plan Start Waste Generation (Unused chemical, contaminated PPE, etc.) Segregate Segregate Waste into Designated Containers Start->Segregate Label Label Container: 'Hazardous Waste: this compound' Segregate->Label Store Store in a Secure, Well-Ventilated Area Label->Store Contact Contact Licensed Waste Disposal Service Store->Contact Dispose Dispose of Waste According to Regulations Contact->Dispose

Disposal Workflow for this compound Waste.

By adhering to these safety protocols and operational plans, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxynicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.